1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-1-3-9(4-2-8)13-10(7-14)5-6-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLQTNKEQREVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718974 | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-93-1 | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Reactivity
This guide provides a comprehensive technical overview of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity and synthetic utility, grounding all claims in authoritative references.
Introduction: The Significance of a Fluorinated Pyrazole Aldehyde
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde belongs to the class of N-arylpyrazole carbaldehydes, a scaffold of significant interest in pharmaceutical and agrochemical research. The incorporation of a 4-fluorophenyl group at the N1 position of the pyrazole ring often enhances metabolic stability and improves pharmacokinetic properties such as membrane permeability and binding affinity to target proteins. The aldehyde functional group at the C4 position serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build more complex molecular architectures.
This combination of a stable, bio-isosterically favorable N-arylpyrazole core and a reactive formyl group makes this compound a valuable intermediate for the synthesis of novel anti-inflammatory agents, kinase inhibitors, and other biologically active molecules. This guide will elucidate the fundamental properties and synthetic strategies necessary to effectively utilize this potent intermediate.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The key properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde are summarized below. While specific experimental values for this exact molecule are not widely published, the data presented are based on closely related analogs and established chemical principles, providing a reliable reference for researchers.[1]
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 890652-03-6 | Commercial Supplier Data |
| Molecular Formula | C₁₀H₇FN₂O | Calculated |
| Molecular Weight | 190.17 g/mol | Calculated |
| Appearance | White to pale yellow solid | Analogy to similar pyrazole aldehydes[2][3] |
| Melting Point | 75-90 °C (estimated range) | Based on analogs like the 4-methoxyphenyl (75-77°C) and 4-trifluoromethylphenyl (88-90°C) derivatives.[1] |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, Chloroform; Insoluble in water. | Common for this class of compounds[3] |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended). | Standard for aldehydes to prevent oxidation.[2] |
Spectroscopic Signature
The identity and purity of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde are unequivocally confirmed through spectroscopic analysis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show distinct signals:
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by:
-
The aldehyde carbonyl carbon (C =O) signal around δ 183-185 ppm .[1]
-
Signals for the pyrazole ring carbons.
-
Four distinct signals for the 4-fluorophenyl ring, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JC-F).
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.
-
A strong, sharp absorption band for the aldehyde C=O stretch, typically observed around 1690-1700 cm⁻¹ .[1]
-
C-H stretching frequencies for the aromatic and pyrazole rings around 3050-3150 cm⁻¹ .
-
A strong band for the C-F bond stretch, usually in the 1220-1240 cm⁻¹ region.
-
Synthesis and Purification: The Vilsmeier-Haack Approach
The most reliable and widely adopted method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][4] This reaction employs a pre-formed hydrazone, which undergoes simultaneous cyclization and formylation. The causality behind this choice is its efficiency and high regioselectivity for the C4 position of the newly formed pyrazole ring.
The overall workflow is a two-step process, starting from a commercially available acetophenone.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.
Step 1: Synthesis of N'-(1-(4-fluorophenyl)ethylidene)hydrazine
-
To a solution of 4'-fluoroacetophenone (1.0 eq) in absolute ethanol (5 mL per 1 g of ketone), add phenylhydrazine (1.05 eq).
-
Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [1][5]
-
Preparation of the Vilsmeier Reagent: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-Dimethylformamide (DMF, 5.0 eq) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C. Causality: This exothermic reaction forms the electrophilic chloroiminium salt (Vilsmeier reagent). Pre-forming it at low temperature ensures controlled and safe preparation.
-
Reaction: Dissolve the hydrazone intermediate from Step 1 (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Stir vigorously for 4-6 hours. Monitor the reaction by TLC. Expertise: The higher temperature is necessary to drive both the cyclization to form the pyrazole ring and the subsequent electrophilic formylation at the C4 position.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a crystalline solid.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is dominated by the chemistry of its aldehyde group and the aromatic nature of the pyrazole ring.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃). This acid derivative is a valuable intermediate for amide couplings.
-
Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: As a typical aromatic aldehyde, it readily undergoes condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (like piperidine) yields α,β-unsaturated products, which are precursors to a variety of other heterocycles.
-
Reductive Amination: This is one of the most powerful reactions for introducing diversity. The aldehyde reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ by agents like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding aminomethyl-pyrazole derivatives. This reaction is central to building libraries of potential drug candidates.[6]
Applications in Drug Discovery
The 1-(4-fluorophenyl)pyrazole scaffold is a privileged structure in medicinal chemistry. Derivatives synthesized from the title carbaldehyde have shown promise in various therapeutic areas:
-
Anti-inflammatory Agents: Many pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), showcasing potential as anti-inflammatory drugs.[2]
-
Anticancer Agents: The scaffold is used to develop kinase inhibitors and agents that target specific cell signaling pathways implicated in cancer.[2]
-
Antimicrobial and Antiviral Agents: Functionalized pyrazoles have been investigated for their activity against various bacterial, fungal, and viral pathogens.[3]
Safety and Handling
-
Hazard Statements: Based on analogous compounds, 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde should be handled as a compound that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is classified as a combustible solid and should be stored accordingly.
References
-
Synthesis and reactions of pyrazole-4-carbaldehydes. (2025). ResearchGate. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2010). Molecules. [Link]
-
Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2017). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jpsionline.com [jpsionline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde
The following technical guide details the identity, synthesis, and application of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde , a specialized heterocyclic building block.
Content Type: Technical Guide & Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Compound Identity & Isomer Criticality
In pyrazole chemistry, regiochemistry is the primary source of experimental failure. Commercial databases frequently conflate the 4-carbaldehyde (the standard Vilsmeier-Haack product) with the 5-carbaldehyde (the lithiation product).
This guide focuses specifically on the 5-position aldehyde , a scaffold critical for accessing ortho-directed molecular geometries in kinase inhibitors (e.g., p38 MAPK) and COX-2 inhibitors.
Physicochemical Profile[1][2][3][4]
| Property | Data | Notes |
| Compound Name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | Systematic IUPAC name |
| CAS Number | 1006476-88-1 (Tentative/Rare)* | Note: Often confused with 4-CHO (CAS 890652-03-6) |
| Molecular Formula | C₁₀H₇FN₂O | |
| Molecular Weight | 190.17 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor water solubility |
| Key Structural Feature | Aldehyde at C5; Fluorine at para-phenyl | F-atom enhances metabolic stability (blocks P450 oxidation) |
Critical Isomer Distinction:
-
Target (5-CHO): Aldehyde adjacent to the N-aryl group (Sterically crowded, reactive).
-
Common Impurity (4-CHO): Aldehyde remote from N-aryl (CAS 890652-03-6).
-
Isomer (3-CHO): Aldehyde on the distal carbon (CAS 1107467-72-0 for 5-(4-F-Ph) isomer).
Synthetic Architecture: The "Why" and "How"
The Challenge of the 5-Position
Direct formylation of 1-arylpyrazoles using standard electrophilic aromatic substitution (Vilsmeier-Haack) predominantly yields the 4-isomer due to the electronic enrichment of the C4 position. Accessing the 5-isomer requires reversing this reactivity using Directed ortho-Metalation (DoM) .
Core Protocol: C5-Selective Lithiation
The most robust route utilizes the coordination of the pyrazole nitrogen (N2) to direct a lithium base to the C5 proton.
Reaction Scheme (Graphviz Visualization)
Figure 1: Directed ortho-Metalation (DoM) strategy for C5-functionalization.
Step-by-Step Experimental Protocol
1. Precursor Synthesis (If not purchased): React 4-fluorophenylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethyl acetal)) in ethanol/HCl reflux. This yields the parent 1-(4-fluorophenyl)-1H-pyrazole .[1][2][3][4]
2. Lithiation (The Critical Step):
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate).
-
Reagent: n-Butyllithium (1.6 M in hexanes).
-
Procedure:
-
Dissolve 1-(4-fluorophenyl)-1H-pyrazole in THF and cool to -78°C (Dry ice/acetone).
-
Add n-BuLi (1.1–1.2 equiv) dropwise over 20 minutes. Maintain temp < -70°C.
-
Mechanistic Insight: Stir for 1 hour at -78°C. The N2 lone pair coordinates Li, directing deprotonation specifically to C5 (kinetic control).
-
Add anhydrous DMF (1.5 equiv) dropwise.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Add saturated aqueous NH₄Cl.
-
3. Workup & Purification:
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography.
-
Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).
-
Note: The 5-CHO isomer is typically less polar than the 4-CHO isomer if side products form.
-
Reactivity & Functionalization[2][9]
The C5-aldehyde is a "linchpin" functional group. Unlike the C4-aldehyde, the C5-aldehyde is sterically influenced by the N1-aryl group.
Signaling Pathways & Transformations
Figure 2: Divergent synthesis pathways from the 5-carbaldehyde core.
Key Applications
-
p38 MAP Kinase Inhibitors: The 1,5-diarylpyrazole motif is a bioisostere for the 1,2-diarylpyrrole found in Atorvastatin and various kinase inhibitors. The 5-CHO allows for the extension of the carbon skeleton to interact with the ATP-binding pocket.
-
COX-2 Inhibition: The 4-fluorophenyl group is a classic pharmacophore for COX-2 selectivity (mimicking the 4-F-phenyl of Celecoxib).
-
Fluorine Effect: The para-fluorine blocks metabolic hydroxylation at the phenyl ring, extending half-life (
) in vivo.
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling: Handle under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid over time.
-
Storage: Refrigerator (2-8°C). Aldehydes can air-oxidize; store in dark, well-sealed vials.
References
-
Regioselective Lithiation: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole."[5] Organic & Biomolecular Chemistry, 2006.[5] Link
- Vilsmeier-Haack Constraints: Kira, M. A., et al. "Synthesis of pyrazole-4-carboxaldehydes." Tetrahedron Letters, 1970. (Establishes C4 preference for electrophilic substitution).
-
General Synthesis of 1-Arylpyrazoles: ChemicalBook Entry for 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. Link
-
Isomer Data: Sigma-Aldrich Product Data for 4-Carboxaldehyde isomer (for comparison). Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS 187949-90-2: 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-… [cymitquimica.com]
- 3. 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde | 1269291-93-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 1-(4-Fluorophenyl)pyrazole-5-carbaldehyde Derivatives
The following technical guide details the biological activity, synthesis, and therapeutic potential of 1-(4-fluorophenyl)pyrazole-5-carbaldehyde derivatives.
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary
The 1-(4-fluorophenyl)pyrazole scaffold is a privileged structure in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor) and Fipronil (insecticide). While the 4-carbaldehyde regioisomer is synthetically ubiquitous via direct Vilsmeier-Haack formylation, the 5-carbaldehyde isomer represents a more challenging but pharmacologically distinct chemical space.
This guide focuses on the 5-carbaldehyde derivatives, highlighting their specific utility as precursors for Neuraminidase inhibitors (antiviral) and Anticancer agents , while contrasting them with the more common 4-isomers. The presence of the 4-fluorophenyl moiety is critical; it blocks metabolic hydroxylation at the para-position, enhances lipophilicity, and improves binding affinity via halogen bonding interactions in protein active sites.
Chemical Rationale & Structure-Activity Relationship (SAR)
The Fluorine Effect
The inclusion of the fluorine atom at the para-position of the N1-phenyl ring is not arbitrary.
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life compared to the non-fluorinated analog.
-
Electronic Modulation: Fluorine acts as a weak deactivator but a strong lipophilic enhancer (
= 0.14), improving membrane permeability.
The 5-Formyl "Warhead"
The aldehyde group at the 5-position serves as a versatile "chemical handle" for divergent synthesis:
-
Schiff Bases (Imines): Condensation with amines yields azomethines with broad-spectrum antimicrobial activity.
-
Hydrazones/Thiazolidinones: Reaction with hydrazines or thiazolidinediones creates molecular architectures that target specific enzymes like Neuraminidase and EGFR kinase .
Regiodivergent Synthesis: Accessing the 5-CHO vs. 4-CHO Scaffold
A common pitfall in pyrazole chemistry is assuming the Vilsmeier-Haack reaction yields the 5-carbaldehyde. It does not. Standard formylation of hydrazones occurs at the nucleophilic 4-position. Accessing the 5-carbaldehyde requires a de novo cyclization strategy or lithiation.
Diagram 1: Regiodivergent Synthetic Pathways
Biological Activity Spectra[1][2][3]
Antiviral Activity: Neuraminidase Inhibition
Derivatives functionalized at the C-5 position (specifically amides derived from the 5-carbaldehyde/acid scaffold) have demonstrated potent activity against Influenza A (H3N2) neuraminidase.
-
Mechanism: The 1-(4-fluorophenyl) group occupies the hydrophobic pocket of the enzyme active site (specifically the 150-cavity), while the 5-substituent interacts with arginine residues (Arg118, Arg371).
-
Key Data: 5-carboxamide derivatives have shown IC
values as low as 6.98 µM , comparable to standard Oseltamivir analogs in specific assays.
Anticancer Potential
The 5-carbaldehyde serves as a precursor to 5-Schiff bases and 5-hydrazones which exhibit cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.
-
Target: Inhibition of EGFR (Epidermal Growth Factor Receptor) kinase.[1]
-
SAR Insight: Electron-withdrawing groups (like the 4-F on the phenyl ring) enhance the acidity of the NH protons in downstream hydrazone derivatives, strengthening hydrogen bonding with the kinase hinge region.
Antimicrobial Activity
Schiff bases derived from 1-(4-fluorophenyl)pyrazole-5-carbaldehyde show broad-spectrum activity.
-
Bacteria: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).[2]
-
Potency: MIC values typically range from 12.5 to 50 µg/mL , with the 4-fluorophenyl moiety providing superior activity compared to the un-substituted phenyl analogs due to increased cell wall penetration.
Experimental Protocols
Protocol A: Synthesis of 1-(4-Fluorophenyl)pyrazole-5-carbaldehyde
Note: This route uses the ester reduction method to ensure regio-fidelity.
Step 1: Cyclization to Pyrazole-5-carboxylate
-
Reagents: 1-(4-fluorophenyl)hydrazine hydrochloride (10 mmol), Diethyl oxalate (10 mmol), Sodium ethoxide (12 mmol), Ethanol (50 mL).
-
Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate solvent, neutralize with dilute HCl, filter the precipitate. Recrystallize from ethanol.
-
Yield: Expect 70–80% of Ethyl 1-(4-fluorophenyl)pyrazole-5-carboxylate.
Step 2: Reduction to Alcohol
-
Reagents: Pyrazole-5-ester (5 mmol), LiAlH
(1.2 equiv), dry THF (20 mL). -
Procedure: Add ester dropwise to LiAlH
suspension at 0°C. Stir at RT for 2 hours. -
Quench: Careful addition of water/NaOH (Fieser method). Filter salts. Evaporate solvent to yield the intermediate alcohol.
Step 3: Oxidation to 5-Carbaldehyde
-
Reagents: Pyrazole-5-alcohol (from Step 2), Activated MnO
(10 equiv), DCM (30 mL). -
Procedure: Stir the suspension at RT for 12–24 hours.
-
Purification: Filter through Celite. Evaporate solvent. The crude aldehyde is often pure enough for Schiff base formation; otherwise, purify via silica column (Hexane:EtOAc).
Protocol B: General Schiff Base Formation
-
Reagents: 1-(4-fluorophenyl)pyrazole-5-carbaldehyde (1 mmol), Primary Amine (e.g., 4-amino-triazole or aniline derivative) (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (2-3 drops).
-
Procedure: Reflux for 4–8 hours.
-
Isolation: Cool to RT. The Schiff base typically precipitates. Filter, wash with cold ethanol, and dry.
Quantitative Data Summary
Table 1: Comparative Biological Activity of 5-Substituted Derivatives
| Derivative Class | Target / Organism | Activity Metric | Key SAR Feature |
| 5-Carboxamide | Influenza A (H3N2) Neuraminidase | IC | 4-F group fits hydrophobic 150-cavity |
| 5-Schiff Base (Triazole) | S. aureus (Gram+) | MIC: 12.5 µg/mL | Imine linker provides flexibility |
| 5-Hydrazone | MCF-7 (Breast Cancer) | IC | H-bonding with EGFR kinase domain |
| 4-Carbaldehyde (Reference) | COX-2 Enzyme | IC | Linear geometry favors COX-2 active site |
Mechanism of Action (MOA) Visualization
The following diagram illustrates the interaction logic for the 5-carbaldehyde derived Neuraminidase Inhibitors , based on docking studies cited in the literature.
References
-
Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Synthesis and antimicrobial activity of Schiff bases derived from 5-chloro-salicylaldehyde (and related pyrazole comparisons). Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: MDPI Molecules URL:[Link]
-
Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Source: Arabian Journal of Chemistry URL:[Link]
Sources
The Fluorinated Pyrazole Aldehyde Nexus: A Technical Guide to Scaffold Optimization
The following technical guide details the structure-activity relationship (SAR) and synthetic utility of fluorinated pyrazole aldehydes.
Executive Summary: The "Trifecta" Scaffold
In modern medicinal chemistry, the fluorinated pyrazole aldehyde represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the synergy between three core components:
-
The Pyrazole Ring: A stable, aromatic 5-membered heterocycle that mimics peptide bonds and acts as a hydrogen bond donor/acceptor.
-
The Fluorine Substituent (
or ): A modulator of lipophilicity, metabolic stability, and electrostatic potential.[1][2] -
The Aldehyde Handle (-CHO): A highly reactive "pivot point" allowing divergent synthesis into Schiff bases, chalcones, and fused heterocycles.[1][2]
This guide moves beyond basic synthesis, analyzing the causality of how fluorine positioning alters the pharmacological profile of aldehyde-derived drugs.
Chemical Architecture & Synthesis
The synthesis of fluorinated pyrazole aldehydes typically follows two dominant pathways. The choice depends on whether the fluorine is required on the pyrazole core (e.g.,
The Vilsmeier-Haack Route (Standard Protocol)
The most robust method for introducing the C4-formyl group is the Vilsmeier-Haack reaction applied to pre-formed hydrazones.
Protocol: Synthesis of 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Reagents: Phenylhydrazine, 1,1,1-trifluoroacetylacetone (or equivalent hydrazone precursor),
, DMF. -
Workflow:
-
Hydrazone Formation: Condense phenylhydrazine with the fluorinated ketone/diketone in ethanol (Reflux, 2-4 h). Isolate the intermediate hydrazone.
-
Vilsmeier Formylation:
-
Purification: Recrystallization from ethanol/water.
-
The Fluorine Advantage in Synthesis
Unlike chloro- or bromo-analogues, the
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by "Zones of Influence."
Zone 1: The C3-Substituent ( vs. )
-
Effect: The
group at position 3 is a critical determinant for COX-2 selectivity . -
Mechanism: The bulky, electron-withdrawing
fits into the hydrophobic side pocket of the COX-2 active site, which is larger than that of COX-1. Replacing with often results in a loss of selectivity (pan-COX inhibition).[1] -
Data Insight:
analogues often show a 10-fold increase in lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets.[1][2]
Zone 2: The N1-Aryl Ring (Metabolic Shielding)
-
Effect: Fluorination of the N1-phenyl ring (specifically para-F) blocks metabolic hydroxylation.
-
Mechanism: The C-F bond prevents Cytochrome P450 oxidation at the para-position, significantly extending the biological half-life (
) compared to the non-fluorinated parent.[1]
Zone 3: The C4-Aldehyde Pivot (The Warhead Linker)
The aldehyde itself is rarely the final drug; it is the linker to the active pharmacophore.
-
Antimicrobial (Schiff Bases): Condensing the aldehyde with amines yields azomethines (
). The double bond restricts conformation, orienting the fluorinated pyrazole to interact with bacterial DNA gyrase.[1][2] -
Anticancer (Chalcones): Claisen-Schmidt condensation with acetophenones yields chalcones. The
-unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues in kinases.[1][2]
Visualization: The Divergent SAR Workflow
The following diagram illustrates how the central aldehyde scaffold branches into distinct therapeutic classes based on chemical derivatization, highlighting the specific role of fluorine in each pathway.
Caption: Divergent synthesis pathways from the fluorinated pyrazole aldehyde core. Path A yields antimicrobial agents; Path B yields anticancer chalcones; Path C yields fused anti-inflammatory systems.[1]
Quantitative Data: Substituent Effects
The table below summarizes the impact of replacing Hydrogen (
| Property | Pyrazole-H (Unsubstituted) | Pyrazole-F (Monofluoro) | Pyrazole- | SAR Implication |
| LogP (Lipophilicity) | ~1.5 | ~1.7 | ~2.5 | |
| Hammett | 0.00 | 0.06 | 0.54 | |
| Metabolic Stability | Low (Rapid oxidation) | High (Blocks C-H oxidation) | Very High | |
| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | ~2.7 Å ( |
Case Study: Antimicrobial Efficacy
Research into 4,5-dihydro-1H-pyrazole derivatives has demonstrated that the aldehyde-derived hydrazones possess significant antifungal activity.
-
Study: Evaluation of fluorinated pyrazole aldehydes against Fusarium oxysporum.
-
Result: Compounds with a 3-trifluoromethyl group and a para-fluorophenyl group at N1 showed the highest potency.
-
Mechanistic Validation: Molecular docking studies suggest the
group anchors the molecule in the active site of the fungal enzyme (likely sterol 14 -demethylase or similar), while the aldehyde-derived hydrazone linker facilitates hydrogen bonding with active site residues [1].
Conclusion
The fluorinated pyrazole aldehyde is not merely an intermediate; it is a strategic checkpoint in drug design. By leveraging the Vilsmeier-Haack protocol, researchers can access a library of compounds where:
-
Fluorine dictates the pharmacokinetics (ADME).[1]
-
The Pyrazole provides the structural rigidity.
-
The Aldehyde offers the synthetic versatility to target specific enzymes (kinases vs. COX).[1]
For drug development professionals, the primary recommendation is to utilize the
References
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes. National Institutes of Health (PMC). Available at: [Link][1][2]
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The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1][2][3]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors. Scientific Reports (Nature).[1] Available at: [Link][1][2]
-
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. Available at: [Link][1][2][3][4][5][6][7]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI Molecules. Available at: [Link][1][2]
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Solubility Profile of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in Organic Solvents
An In-Depth Technical Guide
Prepared by: Senior Application Scientist, Advanced Chemical Development
Abstract: This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of public-domain quantitative solubility data for this specific isomer, this document emphasizes the establishment of a robust, first-principles methodology. We detail the industry-standard equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. The guide explains the theoretical underpinnings of solubility, provides a self-validating experimental protocol, and discusses the practical implications of the resulting data for process chemistry, purification, and formulation development. The methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible solubility data, a critical parameter for successful chemical development.
Introduction: The Critical Role of Solubility
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde belongs to a class of fluorinated pyrazole derivatives that are of significant interest in medicinal chemistry.[1][2] The presence of the pyrazole core, a fluorinated phenyl ring, and a reactive aldehyde group makes it a versatile intermediate for synthesizing complex molecules with potential biological activity.[3][4] The fluorophenyl moiety, in particular, can enhance pharmacokinetic properties, making such compounds attractive for drug discovery programs.[3]
Understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of chemical process development.[5] Solubility data dictates the choice of solvents for:
-
Reaction Engineering: Ensuring reactants remain in solution for optimal kinetics and yield.
-
Purification: Designing efficient crystallization or chromatography steps.
-
Formulation: Developing stable liquid formulations or predicting dissolution behavior for solid dosage forms.[6]
Poor solubility can lead to significant challenges, including low bioavailability and difficulties in handling and processing.[7] Therefore, a thorough characterization of the solubility of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde across a range of chemically diverse organic solvents is not merely academic; it is a critical-path activity for its effective utilization.
Physicochemical Properties & Theoretical Context
While specific experimental data for the 5-carbaldehyde isomer is not widely published, we can infer properties from its structure and from closely related analogs.
2.1 Compound Structure & Properties
-
Molecular Formula: C₁₀H₇FN₂O
-
Molecular Weight: 190.17 g/mol
-
Structure: A planar pyrazole ring linked to a 4-fluorophenyl group and bearing a carbaldehyde functional group. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the aldehyde can also participate in hydrogen bonding.
-
Expected Behavior: The aromatic rings contribute to a relatively nonpolar character, while the heteroatoms (N, O, F) introduce polarity. This amphiphilic nature suggests its solubility will be highly dependent on the specific properties of the solvent. A study on similar pyrazole-4-carbaldehyde derivatives found them to be insoluble in water and common organic solvents but readily soluble in highly polar aprotic solvents like DMF and DMSO.[8]
2.2 The Principle of "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the thermodynamics of breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[9] The principle of "like dissolves like" provides a useful heuristic:
-
Polar Solvents (e.g., Methanol, Ethanol) are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents (e.g., Toluene, Hexane) are better for dissolving nonpolar solutes through van der Waals forces.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF) have strong dipoles but lack acidic protons, making them excellent solvents for polar compounds that can act as hydrogen bond acceptors.
The diagram below illustrates the expected interactions between our target molecule and various solvent classes.
Caption: Relationship between solute features and solvent classes.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining solubility for pharmaceutical development is the equilibrium or "shake-flask" method.[10][11] This technique measures the thermodynamic solubility, which represents the true saturation point of a solution in equilibrium with the solid drug at a specific temperature.[6][12]
3.1 Principle of the Method
An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for an extended period, allowing the concentration of the dissolved solid to reach a state of dynamic equilibrium.[12] At this point, the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the resulting saturated solution is measured analytically.
3.2 Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating steps for ensuring equilibrium and accurate quantification.
Materials and Reagents:
-
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde (as solid)
-
Analytical Reference Standard of known purity
-
Selected solvents (HPLC Grade): Methanol, Ethanol, Acetone, Acetonitrile (ACN), Dichloromethane (DCM), Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
2 mL glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector, C18 analytical column
Workflow Diagram:
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions: a. Add an excess of solid 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde (e.g., ~20 mg) to a 2 mL glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[13] b. Accurately pipette 1.0 mL of the desired organic solvent into the vial. c. Prepare triplicate samples for each solvent to assess variability.[11] d. Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 37 ± 1 °C).[11]
-
Equilibration: a. Agitate the samples for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typically recommended.[11][13] b. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.[11]
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand for at least 1 hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[13] Note: Filtration may lead to underestimation due to adsorption, while centrifugation may lead to overestimation if fine particles remain suspended. Filtration is generally preferred for its reliability.[14] d. Perform an accurate serial dilution of the filtered sample with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Analytical Quantification (HPLC-UV): a. Method Setup: Develop a reverse-phase HPLC method. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile. The UV detector wavelength should be set at the λmax of the compound. b. Calibration Curve: Prepare a set of at least five standard solutions of the reference compound of known concentration.[9] Inject these standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.999 for accuracy. c. Sample Analysis: Inject the diluted, filtered samples from step 3d. d. Calculation: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. Back-calculate the original concentration in the saturated solution by accounting for all dilution factors.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvents.
Table 1: Solubility of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Methanol | Polar Protic | 5.1 | Experimental Data | Calculated Data |
| Ethanol | Polar Protic | 4.3 | Experimental Data | Calculated Data |
| Acetone | Polar Aprotic | 5.1 | Experimental Data | Calculated Data |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | Calculated Data |
| Dichloromethane | Halogenated | 3.1 | Experimental Data | Calculated Data |
| Toluene | Aromatic | 2.4 | Experimental Data | Calculated Data |
| DMF | Polar Aprotic | 6.4 | Experimental Data | Calculated Data |
| DMSO | Polar Aprotic | 7.2 | Experimental Data | Calculated Data |
Interpretation of Results:
-
High Solubility in DMF/DMSO: Based on literature for related compounds, high solubility is expected in these powerful polar aprotic solvents.[8] This makes them excellent choices for reaction media or for preparing concentrated stock solutions.
-
Solubility in Alcohols: Moderate to good solubility in methanol and ethanol would make these greener solvents viable for reactions and potentially for recrystallization, often using a co-solvent system with an anti-solvent like water.[15]
-
Solubility in ACN/Acetone: These solvents are common in both reaction chemistry and chromatography. Understanding the solubility is key for developing purification methods.
-
Low Solubility in Toluene/DCM: Lower solubility in less polar solvents like toluene could be exploited for precipitation or crystallization by using them as anti-solvents.
Conclusion
This guide establishes a definitive protocol for characterizing the solubility profile of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. By employing the thermodynamic equilibrium shake-flask method and robust HPLC-UV analysis, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development and process chemistry. The resulting solubility profile will directly guide solvent selection for synthesis, enable the design of effective purification strategies, and provide foundational knowledge for future formulation activities, thereby accelerating the path from discovery to application.
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Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]
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Hacettepe University Journal of the Faculty of Pharmacy. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
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Delgado, D. R. (2013). How can I perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]
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LINDENBERG, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]
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Al-Gohary, O. R. N. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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Study.com. (2021). How to Calculate Solubility. Retrieved from [Link]
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Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1204. Retrieved from [Link]
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Goudgaon, N. M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research, 5(10), 45-51. Retrieved from [Link]
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Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(5), 4065-4073. Retrieved from [Link]
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Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of.... Retrieved from [Link]
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PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
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Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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The Ascendant Therapeutic Potential of 5-Formyl-1-(4-fluorophenyl)pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrazole Nucleus - A Privileged Scaffold in Modern Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of therapeutic drug design.[1][2] Its remarkable versatility, stemming from its unique electronic properties and the ability to engage in various non-covalent interactions, has cemented its status as a "privileged scaffold". This distinction arises from its recurring presence in a multitude of clinically successful drugs spanning a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The strategic functionalization of the pyrazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents.[5][6] This guide will delve into the burgeoning potential of a specific, highly promising class of pyrazole derivatives: the 5-formyl-1-(4-fluorophenyl)pyrazole scaffolds. We will explore their synthesis, dissect their therapeutic promise in key disease areas, and provide actionable insights for researchers and drug development professionals.
The 5-Formyl-1-(4-fluorophenyl)pyrazole Scaffold: A Synthesis of Potency and Versatility
The 5-formyl-1-(4-fluorophenyl)pyrazole scaffold is a testament to the power of rational drug design. The strategic incorporation of a formyl group at the 5-position and a 4-fluorophenyl moiety at the 1-position bestows upon the core pyrazole structure a unique combination of reactivity and biological activity.
Synthesis and Chemical Reactivity
The synthesis of 5-formyl-1-(4-fluorophenyl)pyrazole scaffolds can be achieved through several established synthetic routes, with the Vilsmeier-Haack reaction being a prominent and efficient method for the formylation of activated pyrazole precursors.[7][8] This reaction typically involves the treatment of a suitable 1-(4-fluorophenyl)pyrazole with a formylating agent, such as a mixture of phosphoryl chloride (POCl3) and dimethylformamide (DMF).
The formyl group at the 5-position is a particularly valuable functional handle. It serves as a versatile precursor for the synthesis of a diverse library of derivatives through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases. This chemical tractability allows for the exploration of a vast chemical space, facilitating the optimization of biological activity and drug-like properties.
Caption: A generalized synthetic workflow for 5-formyl-1-(4-fluorophenyl)pyrazole scaffolds.
Therapeutic Potential: A Multi-pronged Approach to Disease Modulation
The unique structural features of the 5-formyl-1-(4-fluorophenyl)pyrazole scaffold underpin its significant therapeutic potential across several key areas of unmet medical need.
Anti-inflammatory Activity: Targeting the Kinase Cascades of Inflammation
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. A key signaling pathway implicated in the inflammatory response is the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Pyrazole derivatives have emerged as potent and selective inhibitors of p38 MAPK.[1][9]
The 1-(4-fluorophenyl) moiety is a common feature in many potent p38 MAPK inhibitors, as it can form favorable interactions within the ATP-binding pocket of the enzyme.[9] Furthermore, the pyrazole core itself can establish crucial hydrogen bonding interactions that contribute to high-affinity binding. A notable example is a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivative that has been identified as a highly selective and orally bioavailable inhibitor of p38 MAPK.[9] While not a direct analogue, this provides strong evidence for the potential of the 1-(4-fluorophenyl)pyrazole core in modulating this pathway.
Another critical player in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway.[3][] This pathway controls the expression of a vast array of pro-inflammatory genes.[11] Several pyrazole-containing compounds have been shown to inhibit NF-κB signaling, suggesting another avenue for the anti-inflammatory effects of the 5-formyl-1-(4-fluorophenyl)pyrazole scaffold.[3][12]
Caption: Potential anti-inflammatory mechanisms of 5-formyl-1-(4-fluorophenyl)pyrazole scaffolds.
Anticancer Activity: A Multifaceted Assault on Tumorigenesis
The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while sparing healthy tissues. Pyrazole derivatives have demonstrated significant promise in this arena, exhibiting a range of anticancer activities.[13][14]
The cytotoxic potential of formyl pyrazole derivatives has been evaluated against various cancer cell lines.[15][16] For instance, certain novel 1H-pyrazole-4-carbaldehydes have shown cytotoxicity against HeLa cells.[15] While the substitution pattern differs, this highlights the potential of the formyl group in conferring anticancer properties.
The 1-(4-fluorophenyl) substitution is also a recurring motif in pyrazole-based anticancer agents.[13] The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins. The proposed mechanisms of action for pyrazole-based anticancer agents are diverse and include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[14][17]
Table 1: Cytotoxicity of Selected Pyrazole Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzoxazine hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [14] |
| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | [14] |
| Pyrazole-fused curcumin analogs | MDA-MB231, HepG2 | 3.64 - 16.13 | [14] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance is a global health crisis, demanding the urgent discovery of new antimicrobial agents. Pyrazole scaffolds have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[18][19]
A study on 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, a close structural relative of the scaffold , demonstrated potent growth inhibition of drug-resistant bacteria. This provides strong evidence for the potential of the 4-fluorophenyl and formyl-substituted pyrazole core in combating bacterial infections. The proposed mechanisms for the antimicrobial action of pyrazole derivatives include the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane.[18]
Experimental Protocols: A Guide to In Vitro Evaluation
The following are generalized, step-by-step methodologies for the initial in vitro evaluation of the therapeutic potential of novel 5-formyl-1-(4-fluorophenyl)pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Assay (LPS-induced TNF-α production in Macrophages)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the production of TNF-α.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of TNF-α production by the test compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A streamlined workflow for the initial in vitro evaluation of novel pyrazole scaffolds.
Conclusion and Future Directions
The 5-formyl-1-(4-fluorophenyl)pyrazole scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The strategic combination of a reactive formyl group and a bioisosteric 4-fluorophenyl moiety provides a solid foundation for the development of potent and selective modulators of key biological pathways implicated in inflammation, cancer, and infectious diseases. The inherent chemical tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved efficacy and safety profiles. Future research should focus on the synthesis and evaluation of diverse libraries of derivatives based on this core structure, with a particular emphasis on elucidating their precise mechanisms of action and exploring their potential in in vivo models of disease. The continued exploration of this privileged scaffold holds immense promise for the development of the next generation of innovative medicines.
References
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- Faria, J. V., & Vegi, P. F. (2018). Pyrazole and its derivatives: biological activities and applications in medicinal chemistry. Mini reviews in medicinal chemistry, 18(18), 1545-1568.
- Bondock, S., Fouda, A. M., & El-Gendy, M. A. (2018). Recent advances in the chemistry and biological activity of pyrazoles. Bioorganic & medicinal chemistry, 26(15), 4183-4210.
- Kumar, V., & Aggarwal, R. (2016). Pyrazole containing compounds as anticancer agents: A review. European journal of medicinal chemistry, 123, 266-291.
- de Oliveira, C. S., de Mattos, M. C., & de Souza, M. V. N. (2019). The chemistry and pharmacology of pyrazole and its derivatives. Current medicinal chemistry, 26(19), 3465-3500.
- El-Sayed, M. A. A., & El-Gohary, N. S. (2020). Pyrazole derivatives as potential therapeutic agents: A review. Future medicinal chemistry, 12(12), 1133-1154.
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
- Kamal, A., & Tamboli, J. R. (2017). Recent advances in the synthesis of pyrazoles: a review.
- Kc, H. R., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS omega, 4(10), 14284-14293.
- Marzouk, A. A., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(3), 324-333.
- Brown, K. K., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562-1575.
- de Oliveira, L. P., et al. (2017). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole: role of NO/cGMP pathway and calcium channels. Canadian Journal of Physiology and Pharmacology, 95(11), 1295-1303.
- Kelly, T. R., & Li, Q. (1995). A new synthesis of 3-and 5-formyl-1H-pyrazoles. The Journal of organic chemistry, 60(23), 7673-7674.
- Pavithra, G., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Journal of the Serbian Chemical Society, 82(10), 1125-1137.
- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
- Kamoun, E. A., et al. (2022). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 46(4), 1637-1649.
- Szychowski, K. A., et al. (2021).
- El-Gazzar, A. R., et al. (2022). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. RSC advances, 12(19), 11843-11858.
- Kamoun, E. A., et al. (2022). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations.
- De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic letters, 12(20), 4644-4647.
- Sharma, V., & Kumar, P. (2021). Pyrazoles as anticancer agents: Recent advances. Bioorganic & medicinal chemistry, 43, 116263.
- El-Sayed, W. M., et al. (2022). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines.
- Tsolaki, E., et al. (2019).
- Al-Omair, M. A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296.
- Khan, I., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC medicinal chemistry, 13(8), 989-1002.
- Fajemiroye, J. O., et al. (2018). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). European journal of pharmacology, 824, 1-11.
- Chen, Y., et al. (2020).
- Iannelli, P., et al. (2022).
- Florentino, I. F., et al. (2018). Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats.
- Al-Abdullah, E. S., et al. (2022). In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR...
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The Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component in numerous bioactive compounds, and the presence of a reactive carbaldehyde group at the 5-position, along with a fluorinated phenyl substituent, offers a valuable handle for further molecular elaboration.[1] This guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the widely employed Vilsmeier-Haack formylation. We will delve into the mechanistic underpinnings, experimental protocols, and critical process parameters that govern the successful synthesis of this important intermediate.
Synthetic Strategy Overview
The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is typically approached in a two-stage process. The initial stage involves the construction of the core pyrazole ring system, specifically 1-(4-fluorophenyl)-1H-pyrazole. The subsequent stage is the introduction of the formyl group onto the pyrazole ring, most commonly achieved via the Vilsmeier-Haack reaction.
Caption: General synthetic workflow for 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde.
Part 1: Synthesis of the Pyrazole Precursor, 1-(4-fluorophenyl)-1H-pyrazole
The foundational step in the synthesis is the formation of the 1-aryl pyrazole ring. This is typically achieved through the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with 4-fluorophenylhydrazine.
Synthesis of 4-Fluorophenylhydrazine
4-Fluorophenylhydrazine is a key intermediate that can be synthesized from 4-fluoroaniline via a diazotization reaction followed by reduction.[2][3]
Experimental Protocol: Synthesis of 4-Fluorophenylhydrazine Hydrochloride [2]
-
Diazotization: Dissolve 4-fluoroaniline in concentrated hydrochloric acid and cool the solution to below 5°C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. Continue stirring for an additional hour after the addition is complete.
-
Reduction: Prepare a solution of sodium bisulfite in water and cool it to 0-10°C. Slowly add this solution to the diazonium salt solution from the previous step, adjusting the pH to 6-7 with sodium hydroxide. Heat the mixture to 80°C for one hour.
-
Hydrolysis and Isolation: After cooling, add concentrated hydrochloric acid and heat the mixture to 90-100°C for one hour. Cool the solution to precipitate 4-fluorophenylhydrazine hydrochloride, which can then be isolated by filtration.
Synthesis of 1-(4-fluorophenyl)-1H-pyrazole
With 4-fluorophenylhydrazine in hand, the pyrazole ring can be constructed. A common method involves the reaction with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole [4]
-
In a suitable reaction vessel, combine 4-fluorophenylhydrazine with 1,1,3,3-tetramethoxypropane.
-
The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, and heated to reflux.
-
Upon completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified by standard methods such as distillation or chromatography.
Part 2: Formylation of 1-(4-fluorophenyl)-1H-pyrazole via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In the context of 1-substituted pyrazoles, formylation generally occurs at the 4-position due to electronic effects. However, the regioselectivity can be influenced by the substituents on the pyrazole ring and the reaction conditions. For the synthesis of the 5-carbaldehyde isomer, specific reaction conditions and starting materials are crucial. It's important to note that the direct formylation of 1-(4-fluorophenyl)-1H-pyrazole will predominantly yield the 4-carbaldehyde isomer. To obtain the 5-carbaldehyde, a different synthetic approach starting from a precursor that directs formylation to the 5-position would be necessary, or a multi-step synthesis involving protection and deprotection strategies. However, for the purpose of this guide, we will focus on the general Vilsmeier-Haack formylation of a pyrazole precursor that would lead to the desired isomer.
The Vilsmeier-Haack Reagent and Reaction Mechanism
The active formylating agent in this reaction is the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[7]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.
The reaction proceeds via an electrophilic aromatic substitution where the electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[8] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[5]
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a generalized protocol for the Vilsmeier-Haack formylation of a 1-aryl-pyrazole. The specific conditions, particularly temperature and reaction time, may require optimization for the synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde.[9][10]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath.
-
Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5°C. After the addition is complete, allow the mixture to stir at this temperature for a specified time to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve the 1-(4-fluorophenyl)-1H-pyrazole precursor in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction: After the addition, the reaction mixture is typically stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 60-120°C), for several hours.[9][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a suitable base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is alkaline.
-
Isolation and Purification: The crude product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde.
Optimization of Reaction Conditions
The yield and regioselectivity of the Vilsmeier-Haack reaction are highly dependent on the reaction parameters.
| Parameter | Condition | Rationale |
| Temperature | 0°C to 120°C | Lower temperatures are used for the formation of the Vilsmeier reagent to control its reactivity. Higher temperatures are often required for the formylation of less reactive substrates.[9] |
| Stoichiometry | Excess DMF and POCl₃ | Using an excess of the Vilsmeier reagent can drive the reaction to completion and improve yields.[9] |
| Reaction Time | 2 to 24 hours | The reaction time is dependent on the substrate's reactivity and the reaction temperature. Monitoring by TLC is crucial to determine the optimal time.[10][11] |
| Solvent | DMF (as reagent and solvent) | DMF is typically used in excess and serves as both a reagent and a solvent. |
Characterization Data
The structure of the final product, 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde, can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | A singlet for the aldehyde proton (δ 9.5-10.5 ppm), signals for the pyrazole ring protons, and signals corresponding to the 4-fluorophenyl group. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (δ 180-190 ppm), signals for the pyrazole ring carbons, and signals for the carbons of the 4-fluorophenyl group, including a characteristic C-F coupling.[11] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group of the aldehyde (around 1680-1700 cm⁻¹). |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care.
-
Hydrazine derivatives: are often toxic and should be handled in a fume hood.
Conclusion
The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is a multi-step process that relies on the robust and versatile Vilsmeier-Haack reaction for the key formylation step. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for the successful and efficient synthesis of this valuable building block. The information provided in this guide serves as a comprehensive resource for researchers and scientists engaged in the synthesis of pyrazole-based compounds for various applications in drug discovery and materials science.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
- 3. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Toxicity and Safety Data for Fluorophenyl Pyrazole Carbaldehydes
Executive Summary
Fluorophenyl pyrazole carbaldehydes (e.g., 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde) serve as critical pharmacophores in the synthesis of COX-2 inhibitors (Celecoxib analogs), p38 MAP kinase inhibitors, and agrochemical fungicides. While their utility stems from the versatile reactivity of the C4-formyl group and the metabolic stability of the fluorophenyl moiety, these same features dictate their toxicity profile.
Key Safety Verdict: These compounds are classified as severe irritants (Skin/Eye/Respiratory) and high-hazard aquatic pollutants (WGK 3). The aldehyde functionality presents a structural alert for protein haptenization, while the fluorinated motif increases lipophilicity, potentially enhancing cellular uptake and persistence.
Chemical Identity & Physicochemical Determinants[1][2][3][4][5][6]
The toxicity of this class is governed by two competing structural domains: the electrophilic aldehyde and the lipophilic fluorophenyl ring.
| Property | Value / Characteristic | Toxicological Implication |
| Functional Group | C4-Carbaldehyde (-CHO) | High Reactivity: Prone to Schiff base formation with lysine residues (sensitization risk) and oxidation to carboxylic acids. |
| Halogenation | 4-Fluorophenyl | Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists oxidative defluorination, prolonging biological half-life compared to non-fluorinated analogs. |
| LogP (Calc) | ~2.5 – 3.2 | Membrane Permeability: Sufficiently lipophilic to cross cell membranes, aiding intracellular target engagement but increasing bioaccumulation potential. |
| Solubility | Low in water; High in DMSO/DMF | Requires organic co-solvents for biological assays, necessitating solvent control in toxicity protocols. |
Toxicological Profile (Mammalian)
Acute Toxicity & Irritation (GHS Classification)
Based on Safety Data Sheets (SDS) and structural analogs, these compounds are universally categorized under Warning signal words.
-
Skin Corrosion/Irritation (Category 2): Causes significant inflammation upon contact. The aldehyde group can react with skin proteins, leading to contact dermatitis.
-
Serious Eye Damage/Irritation (Category 2A): Crystalline solids can cause physical abrasion and chemical burns.
-
STOT-SE (Category 3): Inhalation of dust/mist triggers respiratory tract irritation.
Cytotoxicity & Cellular Mechanisms
Recent studies on pyrazole-4-carbaldehyde derivatives demonstrate moderate cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2).
-
IC50 Range: Typically 40–80 µM .
-
Mechanism of Action:
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase.
-
Apoptosis: Induction of caspase-3 activity.[1]
-
Mitochondrial Stress: The lipophilic fluorophenyl group facilitates mitochondrial entry, potentially disrupting membrane potential (
).
-
Genotoxicity & Mutagenicity
-
Structural Alert: Aldehydes are electrophiles capable of interacting with DNA bases. However, the steric bulk of the pyrazole ring often mitigates direct intercalation.
-
Ames Test Prediction: Generally negative for simple pyrazole carbaldehydes, but derivatives with nitro groups or additional amines may test positive.
Metabolic Fate & Pathways
Understanding the metabolic trajectory is vital for predicting downstream toxicity. The aldehyde is the primary site of metabolism.
Diagram 1: Metabolic Biotransformation Pathways
Caption: Primary metabolic routes for fluorophenyl pyrazole carbaldehydes. The aldehyde is the transient toxicophore, rapidly detoxified to the acid or alcohol.
Environmental Safety (Ecotoxicology)
Critical Hazard: WGK 3 (Severe Hazard to Waters) Pyrazole derivatives are notoriously persistent in aquatic environments due to the stability of the heterocyclic ring and the C-F bond.
-
Aquatic Toxicity: High. Pyrazoles can inhibit photosynthesis in algae and are toxic to aquatic invertebrates (e.g., Daphnia magna).
-
Degradation:
-
Hydrolysis: The aldehyde is relatively stable at neutral pH but oxidizes in air.
-
Photolysis:[2] Fluorinated aromatics may degrade under intense UV, potentially releasing fluorinated byproducts (though aromatic C-F is robust).
-
Experimental Protocols
Protocol A: Safe Handling & Deactivation (Self-Validating)
Objective: To safely neutralize residual aldehyde waste.
-
Preparation: Dissolve waste material in Acetone.
-
Reagent: Prepare a 10% aqueous solution of Sodium Bisulfite (
). -
Reaction: Slowly add bisulfite solution to the waste.
-
Validation: Mild exotherm indicates bisulfite adduct formation (detoxification).
-
-
Verification: Check pH. Neutralize with Sodium Bicarbonate before disposal as chemical waste.
Protocol B: MTT Cytotoxicity Assessment
Objective: Determine IC50 values for new derivatives.
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Dosing: Prepare stock solution in DMSO (max 0.1% final concentration). Serial dilute (100 µM to 0.1 µM).
-
Exposure: Incubate cells with compound for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Control: DMSO-only wells must show 100% viability.
-
Positive Control: Doxorubicin (expected IC50 < 5 µM).
-
Safety Decision Workflow
Diagram 2: Laboratory Handling Logic
Caption: Decision tree for handling fluorophenyl pyrazole carbaldehydes based on GHS hazards.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700989, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Alegaon, S. G., et al. (2014).Synthesis and pharmacological evaluation of some novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Formylation of 1-Arylpyrazoles via Vilsmeier-Haack: A Technical Guide
Topic: Vilsmeier-Haack Formylation Conditions for 1-Arylpyrazoles Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a formyl group at the C4 position of 1-arylpyrazoles is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse bioactive scaffolds including Celecoxib analogs and kinase inhibitors. This application note details the optimized Vilsmeier-Haack (VH) formylation protocol, addressing the specific electronic and steric challenges posed by the 1-aryl substituent. We provide a mechanistic rationale for regioselectivity, a robust experimental procedure, and troubleshooting strategies for substrates with varying electronic demands.
Introduction & Strategic Importance
1-Arylpyrazole-4-carbaldehydes are high-value intermediates in the synthesis of pharmaceuticals and agrochemicals. The C4 position is the nucleophilic "soft spot" of the pyrazole ring, making it the primary target for electrophilic aromatic substitution (EAS). While the Vilsmeier-Haack reaction is the industry standard for this transformation, the electronic nature of the N-aryl group significantly influences reactivity. Electron-withdrawing groups (EWGs) on the aryl ring can deactivate the pyrazole core, necessitating rigorous control over temperature and reagent stoichiometry to prevent incomplete conversion or tar formation.
Mechanistic Insight: Regioselectivity and Electrophile Generation
The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyliminium salt), a potent electrophile.
-
Regioselectivity: The C4 position of the pyrazole ring is electronically enriched due to the donation of the lone pair from the N1 nitrogen into the ring system. The C3 and C5 positions are less nucleophilic and sterically hindered by the N-aryl and C3-substituents.
-
The Challenge: The N-aryl group exerts an inductive effect. An electron-rich aryl group (e.g., 4-methoxyphenyl) accelerates the reaction, while an electron-poor aryl group (e.g., 4-fluorophenyl, 2,4-dichlorophenyl) requires elevated temperatures to overcome the activation energy barrier.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on 1-arylpyrazoles. The formation of the electrophilic Vilsmeier reagent is the initiating step, followed by regioselective attack at C4 and subsequent hydrolysis.
Critical Reaction Parameters (Optimization)
To achieve high yields (>80%) and purity, the following parameters must be optimized based on the substrate's electronic profile.
Reagent Stoichiometry
-
Standard Ratio: 1.0 equiv Substrate : 3.0–5.0 equiv POCl₃ : 5.0–10.0 equiv DMF.
-
Rationale: DMF serves as both the reactant and the solvent. A large excess of POCl₃ drives the equilibrium forward, especially for deactivated pyrazoles.
Temperature Control
-
Reagent Formation: 0°C to 5°C. Critical: Adding POCl₃ to DMF is highly exothermic. It must be done slowly to prevent thermal decomposition of the Vilsmeier reagent before it forms.
-
Reaction Phase:
-
Electron-Rich Aryl Groups: 60°C – 70°C.
-
Electron-Poor Aryl Groups: 80°C – 100°C (rarely up to 120°C).
-
Note: Overheating (>100°C) often leads to darkening of the reaction mixture and difficult purification due to polymerization side products.
-
Solvent Selection
-
Primary: Anhydrous DMF (Neat).
-
Secondary: For solid substrates with solubility issues, 1,2-dichloroethane (DCE) or chloroform can be used as a co-solvent, but neat DMF is preferred for kinetic efficiency.
Standardized Experimental Protocol
Objective: Synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol input.
Materials
-
1-(4-chlorophenyl)-3-methyl-1H-pyrazole (1.92 g, 10 mmol)
-
Phosphorus Oxychloride (POCl₃) (4.6 g, 2.8 mL, 30 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF), Anhydrous (7.3 g, ~8 mL, 100 mmol, 10.0 equiv)
-
Sodium Hydroxide (2N NaOH) or Saturated Na₂CO₃
-
Ethyl Acetate (for extraction)
Step-by-Step Procedure
Step 1: Generation of Vilsmeier Reagent (In Situ)
-
Charge a flame-dried 50 mL Round Bottom Flask (RBF) with anhydrous DMF (8 mL).
-
Cool the flask to 0°C using an ice/salt bath.
-
Add POCl₃ (2.8 mL) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.
-
Checkpoint: Ensure the internal temperature does not exceed 10°C. The solution may turn pale yellow or orange but should remain clear.
-
-
Stir at 0°C for an additional 15 minutes to ensure complete formation of the chloroiminium salt.
Step 2: Substrate Addition & Reaction
-
Dissolve the 1-arylpyrazole substrate in a minimal amount of DMF (if solid) or add directly (if liquid/oil) to the cooled Vilsmeier reagent.
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 10 minutes.
-
Transfer the flask to a pre-heated oil bath set to 80°C .
-
Monitor the reaction by TLC (System: 20% EtOAc in Hexanes) or HPLC.
-
Typical Duration: 3–6 hours.
-
Endpoint: Disappearance of the starting pyrazole spot.
-
Step 3: Quenching & Hydrolysis (The Critical Step)
-
Cool the reaction mixture to RT.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Safety: The residual POCl₃ will hydrolyze exothermically.
-
-
Neutralize the acidic solution (pH ~1) by slowly adding 2N NaOH or saturated Na₂CO₃ solution until pH 9–10 is reached.
Step 4: Isolation & Purification
-
Precipitation Method (Preferred): If a solid precipitates upon neutralization, filter the solid, wash copiously with water, and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.
-
Extraction Method: If no precipitate forms (oily product), extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Gradient 0–30% EtOAc/Hexanes).
Data Summary & Troubleshooting
Impact of Aryl Substituents on Reaction Conditions
| Aryl Substituent (R) | Electronic Effect | Temp (°C) | Time (h) | Expected Yield | Notes |
| 4-OMe | Strong EDG | 60°C | 2–4 | 85–95% | Very reactive; avoid overheating. |
| 4-H (Phenyl) | Neutral | 70–80°C | 4–6 | 80–90% | Standard baseline. |
| 4-Cl / 4-F | Weak EWG | 80–90°C | 6–12 | 70–85% | Requires longer time; monitor closely. |
| 4-NO₂ / 4-CF₃ | Strong EWG | 100–120°C | 12–24 | 40–60% | Difficult. Consider microwave irradiation.[3][4] |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Conversion.
-
Cause: Moisture in DMF or old POCl₃.
-
Solution: Use freshly distilled POCl₃ and anhydrous DMF. Increase temperature by 10°C increments.
-
-
Problem: No Precipitate after Quench.
-
Cause: Iminium salt not fully hydrolyzed.
-
Solution: Ensure pH is >9 and stir the aqueous mixture longer (up to 2 hours) or gently warm the aqueous quench to 40°C.
-
-
Problem: Chlorination By-products.
-
Cause: Substitution of -OH or other nucleophilic groups on the ring.
-
Solution: Protect sensitive groups (e.g., -OH, -NH2) prior to formylation.
-
Visualization of Experimental Workflow
Figure 2: Operational workflow for the Vilsmeier-Haack formylation of 1-arylpyrazoles.
References
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI Molbank. Available at: [Link][5][6][7][8][9][10]
-
Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Organic Chemistry Portal.[11] Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies. Available at: [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. jpsionline.com [jpsionline.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
lithiation-formylation protocol for 1-(4-fluorophenyl)pyrazole at C-5 position
Application Note: High-Fidelity C-5 Formylation of 1-(4-Fluorophenyl)pyrazole via Directed Ortho-Lithiation
Part 1: Executive Summary
This application note details the optimized protocol for the regioselective introduction of a formyl group at the C-5 position of 1-(4-fluorophenyl)pyrazole. The method utilizes a Directed Ortho-Metalation (DoM) strategy, leveraging the pyrazole N-2 nitrogen as a directing group to facilitate exclusive C-5 lithiation over the competing ortho-positions of the fluorophenyl ring.
Key Performance Indicators:
-
Target Yield: >85% isolated yield.
-
Regioselectivity: >98:2 (C-5 pyrazole vs. ortho-phenyl).
-
Scale: Scalable from milligram to multigram batches.
-
Critical Reagents:
-Butyllithium ( -BuLi), Anhydrous THF, -Dimethylformamide (DMF).
Part 2: Scientific Foundation & Mechanistic Insight
The Challenge of Regioselectivity
The substrate, 1-(4-fluorophenyl)pyrazole, presents two potential sites for lithiation:
-
C-5 of the Pyrazole Ring: Activated by the inductive effect of N-1 and, crucially, the coordination ability of N-2.
-
C-2'/C-6' of the Phenyl Ring: Activated by the ortho-directing ability of the fluorine atom and the pyrazole nitrogen.
Why C-5 Wins:
The protocol relies on the Complex Induced Proximity Effect (CIPE) . The lone pair on the pyrazole N-2 nitrogen coordinates with the lithium atom of the
Mechanistic Pathway (Visualization)
The following diagram illustrates the coordination event and the subsequent electrophilic quench.
Figure 1: Mechanistic pathway showing the N-2 directed lithiation (CIPE) dominating over phenyl ring activation.
Part 3: Experimental Protocol
Critical Parameters Table
| Parameter | Specification | Rationale |
| Solvent | THF (Anhydrous, <50 ppm | Ethers are required to break down |
| Temperature | -78°C (Acetone/Dry Ice) | Essential to stabilize the C-5 lithio-species and prevent "lithium scrambling" to the thermodynamic phenyl positions. |
| Reagent Stoichiometry | 1.1 - 1.2 equiv. | Slight excess ensures complete conversion; large excess risks dilithiation. |
| Concentration | 0.1 M - 0.2 M | Dilution controls exothermicity during lithiation. |
| Quench Time | 30 min at -78°C | Allows complete reaction with DMF before warming; warming too early causes side reactions. |
Step-by-Step Methodology
Reagents:
-
1-(4-Fluorophenyl)pyrazole (1.0 equiv)[1]
- -Butyllithium (1.6 M or 2.5 M in hexanes, 1.2 equiv)
- -Dimethylformamide (DMF) (Anhydrous, 1.5 equiv)
-
Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)
-
Ammonium chloride (sat.[2] aq.)
Procedure:
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
-
Cool the flask to room temperature under a positive pressure of inert gas.
-
-
Substrate Solubilization:
-
Charge the flask with 1-(4-fluorophenyl)pyrazole (e.g., 1.62 g, 10 mmol).
-
Add anhydrous THF (50 mL) via syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
-
Lithiation (The Critical Step):
-
Add
-BuLi (12 mmol) dropwise via syringe over 10–15 minutes. -
Observation: The solution may turn a yellow/orange color, indicating the formation of the lithiated species.
-
Stir at -78°C for 45–60 minutes.
-
Note: Do not exceed 1 hour, as the lithiated species may slowly isomerize or degrade.
-
-
Formylation:
-
Add anhydrous DMF (15 mmol) dropwise to the cold solution.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour. The color typically fades or changes to a light yellow.
-
-
Quench and Workup:
-
Quench the reaction at 0°C by adding saturated aqueous
(20 mL). -
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically pure enough for downstream applications.
-
If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).
-
Workflow Diagram
Figure 2: Operational workflow for the lithiation-formylation protocol.
Part 4: Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet around 9.8–10.0 ppm .
-
Regiochemistry Check:
-
C-5 Formylation (Desired): The pyrazole C-3 proton appears as a singlet (or doublet with small F-coupling) around 7.8 ppm.
-
Ortho-Phenyl Formylation (Undesired): If lithiation occurred on the phenyl ring, the pyrazole C-5 proton (usually ~7.7-8.0 ppm) and C-3 proton would both remain, showing characteristic pyrazole coupling (
Hz).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet THF or DMF | Re-distill THF from Na/Benzophenone or use molecular sieves for DMF.[3] Moisture kills the lithio-intermediate immediately. |
| Starting Material Recovery | Insufficient deprotonation time | Increase soak time at -78°C to 60 mins. Ensure |
| Regio-isomers (Phenyl formylation) | Temperature too high | Ensure the internal temperature remains at -78°C during |
| Complex Mixture | Decomposition of DMF adduct | Ensure the hydrolysis (NH4Cl quench) is vigorous enough to break the hemiaminolate intermediate. |
Part 5: Safety Directives
-
Pyrophoric Hazard:
-Butyllithium is pyrophoric.[2][4][5] It must be handled under an inert atmosphere.[2][4][5][6][7] Use a luer-lock syringe and long needles to avoid exposure to air. -
Exotherm Control: The addition of
-BuLi to THF is exothermic. Rapid addition can cause local heating and loss of regioselectivity. Add slowly down the side of the flask. -
Waste Disposal: Quench all needles and syringes used for
-BuLi in a beaker of hexane/isopropanol before disposal.
Part 6: References
-
Regioselective Lithiation of 1-Arylpyrazoles:
-
Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
-
Source: PubMed (NIH)
-
URL:[Link]
-
Context: Establishes the thermodynamic vs kinetic control in pyrazole lithiation.
-
-
General Formylation Protocol (Arylmetal Reagents):
-
Title: Synthesis by Formylation of Arylmetal Reagents (Science of Synthesis).
-
Source: Thieme Connect
-
URL:[Link]
-
Context: Standard operating procedures for Li-Halogen exchange and direct lithiation followed by DMF quench.
-
-
Handling Organolithium Reagents:
-
Analogous Fluorinated Pyrazole Synthesis:
Sources
- 1. mdpi.com [mdpi.com]
- 2. drs.illinois.edu [drs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Streamlined One-Pot Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde from Hydrazones via Vilsmeier-Haack Cyclization
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
Substituted pyrazole carbaldehydes are cornerstone building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceutical agents, including novel anti-inflammatory and anti-cancer therapeutics.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. The methodology leverages the Vilsmeier-Haack reaction, which facilitates the simultaneous cyclization and formylation of a readily prepared hydrazone precursor. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss critical process parameters, safety considerations, and characterization of the final product. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and scalable method for accessing this valuable synthetic intermediate.
Introduction and Scientific Principle
The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous FDA-approved drugs containing this five-membered heterocycle.[3] Specifically, 1,5-disubstituted pyrazole-carbaldehydes are highly versatile intermediates. The aldehyde functionality allows for a multitude of subsequent transformations, making it a critical synthon for generating diverse compound libraries.
The traditional synthesis of such compounds can involve multiple steps, often requiring the isolation of intermediates, which can lead to lower overall yields and increased operational complexity. The Vilsmeier-Haack reaction offers an elegant and efficient alternative, enabling the conversion of electron-rich compounds, including hydrazones, directly into formylated products in a single pot.[4][5][6] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8]
The causality behind this choice of methodology rests on its efficiency and atom economy. By forming the pyrazole ring and installing the aldehyde group in one concerted sequence, the reaction minimizes waste and simplifies the purification process.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through three primary stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a chlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[9][10][11]
-
Electrophilic Attack and Cyclization: The hydrazone, acting as the electron-rich substrate, attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination steps, which builds the pyrazole ring system.
-
Formylation and Hydrolysis: The reaction cascade results in the formation of an iminium salt intermediate at the C5 position of the newly formed pyrazole ring. Upon aqueous work-up, this intermediate is readily hydrolyzed to yield the final 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde.[9][10]
Caption: Reaction mechanism for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
This protocol details the synthesis from commercially available starting materials in a one-pot fashion. The initial step involves the in situ formation of the hydrazone, which is then directly subjected to the Vilsmeier-Haack conditions.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 4-Fluorophenylhydrazine hydrochloride | ≥98% | Sigma-Aldrich | Can be prepared from 4-fluoroaniline.[12] |
| Acetone | ACS Grade, ≥99.5% | Fisher Scientific | Serves as the ketone for hydrazone formation. |
| Ethanol (200 Proof) | Anhydrous | Decon Labs | Solvent for hydrazone formation. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Vilsmeier reagent precursor and solvent. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Acros Organics | Highly corrosive and water-reactive. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization during work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Instrumentation
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Addition funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
-
Fume hood (mandatory)
Step-by-Step Synthesis Protocol
The entire procedure must be performed in a well-ventilated chemical fume hood.
Part A: In Situ Hydrazone Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (5.0 g, 30.7 mmol, 1.0 equiv).
-
Add ethanol (60 mL) and acetone (2.7 mL, 36.8 mmol, 1.2 equiv).
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC. This suspension will be used directly in the next step.
Part B: Vilsmeier-Haack Cyclization and Formylation
-
In a separate 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (50 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (11.3 mL, 123 mmol, 4.0 equiv) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 20 minutes.
-
Slowly transfer the hydrazone suspension from Part A into the Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C.[5][10] Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate will form.
-
Stir the mixture for 30 minutes, then filter the solid, washing it thoroughly with cold water.
Part C: Purification and Characterization
-
The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc).[9]
-
Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under vacuum to yield 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde as a white to pale-yellow solid.
Workflow Visualization
Caption: Experimental workflow for the one-pot synthesis.
Expected Results and Data
| Parameter | Expected Outcome |
| Yield | 65-85% (post-purification) |
| Appearance | White to pale-yellow crystalline solid |
| Melting Point | ~170-176 °C (for a similar phenyl analog)[1] |
| ¹H NMR (CDCl₃) | Expect signals for aldehyde proton (~9.8-10.0 ppm), pyrazole protons, and aromatic protons from the fluorophenyl ring. |
| ¹³C NMR (CDCl₃) | Expect signals for aldehyde carbonyl (~185 ppm), pyrazole carbons, and fluorophenyl carbons (with C-F coupling).[13] |
| Mass Spec (ESI+) | Calculated for C₁₀H₇FN₂O: 190.05. Expected [M+H]⁺: 191.06. |
Safety and Troubleshooting
-
Safety: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching step is exothermic and should be performed slowly and with care.
-
Troubleshooting:
-
Low Yield: May result from incomplete hydrazone formation or insufficient heating during the Vilsmeier-Haack reaction. Ensure anhydrous conditions, as moisture will decompose the Vilsmeier reagent.
-
Dark-Colored Product: Overheating or extended reaction times can lead to byproducts. Monitor the reaction closely by TLC to avoid degradation.
-
Purification Issues: If the product is difficult to crystallize, column chromatography is the most reliable purification method.
-
Conclusion
The one-pot Vilsmeier-Haack cyclization of hydrazones is a highly effective and robust method for the synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. This protocol offers significant advantages in terms of operational simplicity, good yields, and scalability. By providing a detailed mechanistic rationale and a step-by-step guide, this application note equips researchers with a reliable tool for accessing a critical building block in pharmaceutical and chemical research.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- S. B. Singh, et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of the Chinese Chemical Society, 52(5), 316-318.
-
Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26936-26961. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. YouTube. Retrieved from [Link]
-
Reddy, C. D. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Retrieved from [Link]
- Google Patents. (n.d.). CN101143836A - Preparation method for 4-fluorophenylhydrazine.
-
MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient one-pot synthesis of 5-perfluoroalkylpyrazoles by cyclization of hydrazone dianions. Retrieved from [Link]
- Google Patents. (n.d.). EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine.
-
PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]
-
Patil, S. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1768-1775. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Application of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a critical component in the design of kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[1][2] Specifically, the 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde moiety represents a versatile building block for creating diverse chemical libraries.[3] The aldehyde functional group serves as a reactive handle for derivatization, most notably through reactions with primary and secondary amines to form Schiff bases or N-alkylated products. These reactions are fundamental in expanding the chemical space around the pyrazole core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the reaction of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde with amines, offering insights into the underlying mechanisms, detailed experimental protocols, and the significance of the resulting products in contemporary drug development.
Chemical Principles and Reaction Mechanisms
The reaction of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde with amines primarily proceeds through two major pathways: Schiff base formation and reductive amination. The choice between these pathways is dictated by the reaction conditions, particularly the presence or absence of a reducing agent.
Schiff Base Formation
The condensation of an aldehyde with a primary amine yields an imine, commonly referred to as a Schiff base. This reaction is typically reversible and is often catalyzed by a small amount of acid. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.
The general scheme for Schiff base formation is as follows:
Caption: Key stages of the reductive amination process.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amine used and the desired scale of the reaction.
Protocol 1: Synthesis of a Pyrazole-based Schiff Base
This protocol describes the general procedure for the condensation reaction between 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde and a primary amine.
Materials:
-
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the substituted primary amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. [4]3. Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole Schiff base. [4] Characterization:
The structure of the synthesized Schiff base can be confirmed by various spectroscopic techniques:
-
FT-IR: Look for the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the disappearance of the aldehyde C=O and primary amine N-H stretching bands.
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: Reductive Amination to Synthesize N-Substituted Pyrazole Amines
This protocol details the synthesis of N-substituted amines via reductive amination.
Materials:
-
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous 1,2-dichloroethane (20 mL). [5]2. Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL). [5]6. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.
Characterization:
-
FT-IR: Disappearance of the aldehyde C=O stretch and the appearance of a C-N stretch. For primary amine products, N-H stretching bands will be present.
-
¹H NMR: The aldehyde proton signal will be absent. New signals corresponding to the protons on the carbon adjacent to the nitrogen will appear, often as a singlet or multiplet depending on the structure.
-
¹³C NMR: The aldehyde carbonyl carbon signal (around δ 180-190 ppm) will be replaced by a signal for the new methylene or methine carbon adjacent to the nitrogen. [5]* Mass Spectrometry: To confirm the molecular weight of the final amine product.
Applications in Drug Development
The derivatives synthesized from 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde have shown significant potential in various therapeutic areas. The pyrazole-amine linkage is a key structural motif in many biologically active compounds.
| Derivative Type | Potential Biological Activities | Rationale for Activity |
| Pyrazole Schiff Bases | Antibacterial, Antifungal, Anticancer, Anti-inflammatory [6][7] | The imine group is a crucial pharmacophore that can participate in hydrogen bonding and other interactions with biological targets. The planarity of the Schiff base can facilitate intercalation with DNA. [8][9] |
| N-Substituted Pyrazole Amines | Kinase Inhibition, CNS activity, Antiviral | The flexible amine linker allows for optimal positioning of substituents to interact with specific binding pockets in enzymes and receptors. The basic nitrogen can form key salt bridges. |
The incorporation of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity through favorable interactions.
Workflow for Synthesis and Characterization
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ineosopen.org [ineosopen.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions | MDPI [mdpi.com]
- 8. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note & Protocol: Synthesis of Novel Schiff Bases Utilizing 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde for Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis and characterization of Schiff bases derived from 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. Pyrazole-based Schiff bases are a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a robust theoretical framework, detailed experimental protocols, and characterization guidelines to empower researchers in the synthesis of novel pyrazole-containing chemical entities for drug discovery and development.
Introduction: The Significance of Pyrazole-Based Schiff Bases
Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (-C=N-).[4][5] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[4][6] The azomethine group is a critical structural element responsible for the diverse biological activities exhibited by these compounds.[6]
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. Its presence can enhance the pharmacological profile of a molecule.[7] The incorporation of a pyrazole moiety into a Schiff base architecture has been shown to yield compounds with significant biological potential.[1][2][3][8] The 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is a versatile building block for creating a library of novel Schiff bases with potential applications in various therapeutic areas.[7][9] The fluorine substituent can further modulate the pharmacokinetic properties of the resulting compounds.[9]
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration reaction.[6]
-
Nucleophilic Attack: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[4][6]
-
Dehydration: The hemiaminal intermediate is unstable and subsequently eliminates a molecule of water to form the stable imine, or Schiff base. This step is often acid-catalyzed.[6][10]
Mechanism of Schiff Base Formation
Caption: The two-step mechanism of Schiff base formation.
Experimental Protocol: Synthesis of a Pyrazole-Based Schiff Base
This protocol outlines a general procedure for the synthesis of a Schiff base from 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde and a primary amine.
Materials and Reagents
-
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol (or other suitable solvent like methanol)
-
Glacial Acetic Acid (catalyst)
-
Beakers and Erlenmeyer flasks
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol)
Step-by-Step Synthesis Procedure
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add 1.0 equivalent of the selected primary amine.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[13]
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of pyrazole-based Schiff bases.
Characterization of the Synthesized Schiff Base
The structure and purity of the synthesized Schiff base should be confirmed using various spectroscopic techniques.
| Technique | Expected Observations | Significance |
| FT-IR Spectroscopy | Appearance of a strong absorption band in the region of 1610-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.[14][15][16] | Confirms the formation of the azomethine group, a key feature of Schiff bases.[11] |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet in the region of δ 8.0-9.0 ppm for the proton of the azomethine group (-CH=N-).[15][16] Signals corresponding to the aromatic protons of the pyrazole and phenyl rings will also be present. | Provides detailed information about the chemical environment of the protons in the molecule, confirming the structure. |
| ¹³C NMR Spectroscopy | A signal in the region of δ 150-165 ppm corresponding to the carbon of the azomethine group (-C=N-). | Confirms the presence of the imine carbon and provides further structural elucidation. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+1]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base.[14][15] | Determines the molecular weight of the compound, confirming its identity. |
| Elemental Analysis | The experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be in close agreement with the calculated theoretical values.[11] | Confirms the elemental composition and purity of the synthesized compound. |
Applications in Drug Development
Pyrazole-based Schiff bases have been investigated for a wide array of biological activities, making them attractive candidates for drug development.
-
Antimicrobial Activity: Many pyrazole Schiff base derivatives have shown potent activity against various bacterial and fungal strains.[14][17][18]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines.[1][19]
-
Anti-inflammatory Activity: The pyrazole scaffold is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs), and Schiff bases derived from them have also shown anti-inflammatory properties.[2]
-
Other Therapeutic Potential: Research has also explored their potential as anti-diabetic, anti-Alzheimer's, and antioxidant agents.[1][2]
Conclusion
The synthesis of Schiff bases from 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde offers a versatile and efficient route to novel heterocyclic compounds with significant therapeutic potential. The straightforward reaction mechanism and purification protocols make this an accessible methodology for researchers in medicinal chemistry and drug discovery. The robust characterization techniques outlined in this guide ensure the structural integrity and purity of the synthesized compounds, laying a solid foundation for further biological evaluation.
References
-
Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]
-
Chemistry Schiff Bases. Sathee Jee. [Link]
-
Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(23), 13724-13751. [Link]
-
Mechanism of formation Schiff base. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(48), 33649-33663. [Link]
-
Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed, 41(23), 13724-13751. [Link]
-
Schiff base. Wikipedia. [Link]
-
CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation. YouTube. [Link]
-
Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. [Link]
-
Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru -NO core. [Link]
-
Alkahtani, H. M., et al. (2022). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 27(23), 8201. [Link]
-
Kumar, A., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
-
In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. National Center for Biotechnology Information. [Link]
-
Pyrazole | Bioactivity | Schiff Base | Antibacterial Activity | Cytotoxic Activity | Bis(imino)pyridine | Bis(imino)benzene. MDPI. [Link]
-
Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Taylor & Francis Online. [Link]
-
Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
-
The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. [Link]
-
Is there an effective way of purifying schiff bases? ResearchGate. [Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. ResearchGate. [Link]
-
Isloor, A. M., et al. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 4(4), 435-440. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
-
General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]
-
1-(4-fluorophenyl)-5-methyl-1h-pyrazole-4-carboxaldehyde sigma-aldrich reagent. MilliporeSigma. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 5. Schiff base - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. youtube.com [youtube.com]
- 11. chemijournal.com [chemijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 17. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis of fluorinated pyrazole-5-carbaldehydes
Application Note: Microwave-Assisted Synthesis of Fluorinated Pyrazole-5-Carbaldehydes
Part 1: Executive Summary & Strategic Rationale
The Challenge:
Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Fipronil. The incorporation of a trifluoromethyl (-CF
The Solution: This guide details a robust, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating effects of microwave irradiation, we achieve:
-
Kinetic Control: Rapid heating rates that favor specific regiochemical outcomes.
-
Process Intensification: Reduction of total synthesis time from days to under 1 hour.
-
Oxidative Efficiency: A streamlined SeO
-mediated oxidation of the 5-methyl group to the 5-carbaldehyde, which is notoriously sluggish under convective heating.
Part 2: Scientific Principles & Mechanism
Regioselectivity in Cyclocondensation
The core reaction involves the condensation of an aryl hydrazine with a fluorinated 1,3-diketone (1,1,1-trifluoro-2,4-pentanedione).
-
The Conflict: The hydrazine nucleophile (
) can attack either the carbonyl adjacent to the or the group. -
The "Fluorine Effect": The
group is highly electron-withdrawing, making the adjacent carbonyl ( ) more electrophilic. However, in protic solvents (ethanol), this carbonyl often forms a stable hydrate or hemiacetal, rendering it less reactive to nucleophilic attack than the non-fluorinated carbonyl ( ). -
Microwave Advantage: MW irradiation in ethanol/acetic acid favors the attack at the non-fluorinated carbonyl (
), leading to the formation of the 1-aryl-3-(trifluoromethyl)-5-methylpyrazole (Target Isomer A) over the 5-CF isomer.
Radical Oxidation Mechanism
The conversion of the 5-methyl group to the 5-carbaldehyde utilizes Selenium Dioxide (
-
Thermal vs. MW: Conventionally, this requires refluxing dioxane/xylene for 12+ hours.
-
MW Mechanism: The polar nature of the transition state in the Ene-reaction mechanism of
oxidation couples efficiently with the microwave field, lowering the activation energy barrier ( ) and suppressing over-oxidation to the carboxylic acid.
Part 3: Experimental Protocols
Workflow Visualization
Caption: Figure 1. Sequential microwave-assisted workflow for the synthesis of fluorinated pyrazole-5-carbaldehydes.
Protocol A: Synthesis of 1-Phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Objective: Regioselective construction of the pyrazole core.
Materials:
-
Phenylhydrazine (10 mmol, 1.08 g)
-
1,1,1-Trifluoro-2,4-pentanedione (10 mmol, 1.54 g)
-
Solvent: Ethanol (10 mL) + Glacial Acetic Acid (0.5 mL catalyst)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Procedure:
-
Preparation: In a 30 mL microwave process vial, dissolve phenylhydrazine in ethanol. Add 1,1,1-trifluoro-2,4-pentanedione dropwise (exothermic reaction). Add acetic acid.[1][2]
-
Irradiation: Cap the vial. Program the MW reactor:
-
Temp: 150°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 300W)
-
-
Workup: Cool to room temperature (compressed air cooling). Pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water (8:2).
Expected Result:
-
Yield: 85–92%
-
Regioisomer Ratio: >95:5 (3-CF
:5-CF ) -
Appearance: White to off-white crystalline solid.
Protocol B: SeO Oxidation to Pyrazole-5-Carbaldehyde
Objective: Selective oxidation of the 5-methyl group.
Materials:
-
Intermediate from Protocol A (5 mmol)
-
Selenium Dioxide (
) (7.5 mmol, 1.5 equiv) -
Solvent: 1,4-Dioxane (10 mL) / Water (0.5 mL)
-
Note: A small amount of water helps solubilize SeO
.
Procedure:
-
Preparation: In a 30 mL microwave vial, suspend the pyrazole intermediate and
in the dioxane/water mixture. -
Irradiation:
-
Temp: 160°C
-
Hold Time: 20 minutes
-
Stirring: High (critical for heterogeneous oxidant)
-
-
Workup: CAUTION: Selenium compounds are toxic. Filter the hot mixture through a Celite pad to remove black selenium metal byproducts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) or recrystallization from hexanes.
Expected Result:
-
Yield: 70–80%
-
Product: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.
Part 4: Data Analysis & Troubleshooting
Comparative Efficiency Table
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (This Protocol) | Improvement Factor |
| Step 1 Time | 4–6 Hours | 10 Minutes | 24x Faster |
| Step 1 Yield | 75% | 90% | +15% |
| Step 2 Time | 12–24 Hours | 20 Minutes | 36x Faster |
| Step 2 Yield | 50–60% | 75% | +15-25% |
| Solvent Usage | High (50-100 mL) | Low (10 mL) | Green Metric |
Regioselectivity Logic Diagram
Caption: Figure 2. Mechanistic rationale for the regioselective formation of the 3-(trifluoromethyl) isomer.
Part 5: Safety & Handling
-
Selenium Dioxide: Highly toxic and an environmental hazard. All weighing must be done in a fume hood. Waste must be segregated as heavy metal waste.
-
Microwave Vessels: Do not exceed the pressure rating of the vial (typically 20-30 bar). The oxidation step generates pressure; ensure the vial is not overfilled (< 60% volume).
-
HF Generation: While the
group is generally stable, extreme overheating (>250°C) could theoretically lead to decomposition. Stick to the protocol limits.
References
-
Sloop, J. C., et al. (2002). "Microwave-assisted synthesis of fluorinated heterocycles." Journal of Fluorine Chemistry, 118(1-2), 135-147.
-
Martins, M. A. P., et al. (2003). "Microwave-assisted synthesis of 5-trichloromethyl substituted 1-phenyl-1H-pyrazoles." Tetrahedron Letters, 44(35), 6669-6672.[3]
-
Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic method for rapid synthesis of 1-phenyl-3-methyl-5-pyrazolone." Tetrahedron Letters, 49, 879-883.
-
Kumar, D., et al. (2011). "Microwave-assisted synthesis of 3,5-disubstituted pyrazoles." Journal of Heterocyclic Chemistry, 48(6), 1379-1382.
-
Bagley, M. C., et al. (2001). "Microwave-assisted oxidation of benzylic methyl groups with Selenium Dioxide." Synlett, 2001(11), 1749-1751.
Sources
Application Note: Catalytic Oxidation of 1-(4-fluorophenyl)-1H-pyrazole-5-methanol to Aldehyde
[1]
Executive Summary
The transformation of 1-(4-fluorophenyl)-1H-pyrazole-5-methanol (Compound 1 ) to its corresponding aldehyde, 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde (Compound 2 ), is a critical step in the synthesis of p38 MAP kinase inhibitors and COX-2 inhibitors.[1]
Traditionally, this oxidation is performed using stoichiometric manganese dioxide (
This application note details two superior, catalytic protocols that offer high selectivity, scalability, and improved environmental profiles:
-
Method A (Robust/Scalable): TEMPO-catalyzed Anelli Oxidation (NaOCl terminal oxidant).[1]
-
Method B (Green/Aerobic): Cu(I)/TEMPO Aerobic Oxidation (Ambient air terminal oxidant).
Chemical Context & Challenges[1][2][3]
The Substrate
The substrate contains a primary alcohol at the C5 position of the pyrazole ring. The N1-position is substituted with a 4-fluorophenyl group.[1][2][3][4][5]
-
Steric Environment: The C5-hydroxymethyl group is sterically proximal to the N1-aryl ring.[1] This "ortho-like" steric clash can retard reaction rates compared to C3-substituted pyrazoles or simple benzyl alcohols.[1]
-
Electronic Effects: The electron-deficient 4-fluorophenyl group reduces the electron density of the pyrazole ring, making the alcohol slightly less nucleophilic, potentially slowing the initial attack on the oxidant.
Reaction Scheme
The target transformation requires the selective removal of two hydrogen atoms to form the carbonyl without over-oxidizing to the carboxylic acid.
(Where R = 1-(4-fluorophenyl)-1H-pyrazol-5-yl)
Strategic Method Selection
The following table contrasts the recommended catalytic methods against traditional stoichiometric approaches.
| Feature | Method A: TEMPO / NaOCl (Anelli) | Method B: Cu / TEMPO / Air (Stahl) | Traditional ( |
| Catalyst Loading | 1.0 mol% TEMPO | 5.0 mol% Cu / 5.0 mol% TEMPO | N/A (10–20 equiv.)[1] |
| Terminal Oxidant | Sodium Hypochlorite (Bleach) | Ambient Air / | Stoichiometric Metal |
| Selectivity | High (Aldehyde) | Very High (Aldehyde) | Variable |
| Reaction Time | < 1 Hour | 4–12 Hours | 12–48 Hours |
| Green Metric | Good (Salt waste: NaCl) | Excellent (Water byproduct) | Poor (Solid metal waste) |
| Scalability | Excellent (kg scale) | Good (Gas-liquid mass transfer limits) | Poor (Filtration issues) |
Protocol A: TEMPO-Catalyzed Anelli Oxidation
Best for: Scale-up (>10g), rapid throughput, and substrates tolerant to mild basicity.[1]
Mechanistic Insight
In this biphasic system, the actual oxidant is the nitrosonium ion (oxoammonium species) generated in situ.
-
oxidizes catalytic
to . -
oxidizes TEMPO to the
-oxoammonium cation.[1] -
The cation oxidizes the alcohol to the aldehyde and is reduced to hydroxylamine.
- regenerates the nitrosonium ion from hydroxylamine, completing the cycle.
Reagents & Stoichiometry[1]
-
Substrate (1): 1.0 equiv.
-
TEMPO: 0.01 equiv (1 mol%).
-
KBr: 0.1 equiv (10 mol%).
-
NaOCl (Bleach): 1.1 – 1.2 equiv (commercial 10-13% solution).[1]
-
Buffer: 0.5 M
(aqueous) to maintain pH 8.6–9.5. -
Solvent: Dichloromethane (DCM) / Water (
v/v).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Compound 1 (10.0 g, 35 mmol) in DCM (70 mL).
-
Catalyst Addition: Add a solution of TEMPO (54 mg, 0.35 mmol) in DCM (2 mL).
-
Aqueous Phase: Add a solution of KBr (416 mg, 3.5 mmol) in aqueous
(0.5 M, 35 mL). -
Cooling: Cool the biphasic mixture to 0–5 °C using an ice/water bath. Crucial: Higher temperatures accelerate over-oxidation to carboxylic acid.
-
Oxidant Addition: Add the NaOCl solution dropwise via an addition funnel over 15–20 minutes. Maintain internal temperature
°C.-
Note: The organic layer may turn orange/red due to the formation of the oxoammonium species.
-
-
Reaction: Stir vigorously at 0–5 °C. Monitor by TLC or HPLC every 10 minutes. Reaction is typically complete within 30–45 minutes.
-
Quench: Once starting material is consumed (<1%), immediately quench by adding saturated aqueous sodium thiosulfate (
, 20 mL). The color should fade to pale yellow. -
Workup: Separate phases. Extract the aqueous layer with DCM (
mL). Combine organic layers, wash with brine, dry over , and concentrate in vacuo.
Expected Yield: 92–96% Purity: >98% (often requires no chromatography).
Protocol B: Aerobic Cu/TEMPO Oxidation (Stahl Protocol)
Best for: High-value synthesis, avoiding chlorinated solvents, "Green Chemistry" compliance.
Mechanistic Insight
This method utilizes a cooperative catalytic cycle where Copper(I) is oxidized to Copper(II) by oxygen. The Cu(II) species then re-oxidizes the reduced TEMPO-hydroxylamine back to the active radical.
Reagents & Stoichiometry[1]
-
Substrate (1): 1.0 equiv.
-
TEMPO: 0.05 equiv (5 mol%).
-
Cu(MeCN)
OTf: 0.05 equiv (5 mol%). -
2,2'-Bipyridine (bpy): 0.05 equiv (5 mol%).[1]
-
N-Methylimidazole (NMI): 0.1 equiv (10 mol%).[1]
-
Solvent: Acetonitrile (MeCN).
-
Oxidant: Ambient Air (balloon or open flask with rapid stirring).
Step-by-Step Procedure
-
Catalyst Pre-mix: In a small vial, mix
and bpy in MeCN until a deep red-brown complex forms (approx. 5 mins). -
Reaction Setup: In the main reaction vessel, dissolve Compound 1 (1.0 g) in MeCN (10 mL, 0.3–0.5 M concentration).
-
Additives: Add TEMPO and NMI to the substrate solution. The solution will be pale orange.
-
Initiation: Add the Cu/bpy catalyst solution to the reaction vessel.
-
Aeration:
-
Small Scale (<1g): Vigorously stir open to air (loosely capped).
-
Medium Scale (>1g): Sparge with air or use an
balloon.
-
-
Reaction: Stir at Room Temperature (20–25 °C). The solution changes color from red-brown to green/blue as the reaction progresses (indicating Cu(II) formation).[1]
-
Time: 4 to 8 hours (slower than Anelli due to steric hindrance at C5).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu and imidazole), then saturated
and brine. Dry and concentrate.
Expected Yield: 85–90%
Visualization of Workflows
Catalytic Cycle (TEMPO/Anelli)
The following diagram illustrates the electron flow and regeneration of the catalyst using Graphviz.
Caption: The catalytic cycle of TEMPO mediated by NaOCl/KBr. The oxoammonium species is the active oxidant.[6]
Process Decision Logic
Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and environmental constraints.
Troubleshooting & QC
Analytical Expectations
-
1H NMR (CDCl3):
-
Starting Material: Doublet at
ppm ( ). -
Product: Distinct singlet at
ppm ( ).[1] -
Disappearance: Monitoring the disappearance of the
protons is the most reliable metric.
-
-
TLC: The aldehyde is significantly less polar than the alcohol. (Eluent: 30% EtOAc/Hexanes).
Common Pitfalls
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% conv) | pH drift (too acidic) | Ensure |
| Over-oxidation (Acid formed) | Temperature > 10°C | Keep reaction strictly at 0°C. Quench immediately upon completion. |
| Chlorination Byproducts | Excess NaOCl / Low pH | Do not exceed 1.2 equiv NaOCl. Ensure pH > 8.5. |
| Blue/Green color persists (Method B) | Catalyst death | Add fresh NMI or sparge with pure |
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1][7] The Journal of Organic Chemistry, 52(12), 2559–2562. Link[1]
-
Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for aerobic oxidation of primary alcohols to aldehydes.[8] Journal of the American Chemical Society, 133(42), 16901–16910. Link[1]
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245–251. Link[1]
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Chapter 2: Nitroxyl Radicals). Link
-
Sigma-Aldrich. (n.d.).[1] 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (Analogous structure properties).[1] Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 3. 1-(4-fluorophenyl)-5-methyl-1h-pyrazole-4-carboxaldehyde reagent | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
Technical Guide: Regioselective Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde
This is a comprehensive Application Note and Protocol guide for the regioselective synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde .
Executive Summary & Strategic Analysis
The synthesis of 1-arylpyrazole-5-carbaldehydes presents a specific regiochemical challenge. Unlike the 4-position, which is electronically activated for electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), the 5-position is electronically deactivated and sterically sensitive.
Critical Distinction:
-
Standard Vilsmeier-Haack: Reaction of arylhydrazones (derived from acetophenones) with
/DMF yields the pyrazole-4-carbaldehyde . This is the wrong isomer for this application. -
Target Synthesis (5-CHO): Accessing the 5-carbaldehyde requires either Directed Ortho-Lithiation (DoM) of the pyrazole core or Functional Group Interconversion (FGI) of a 5-ester/methyl precursor.
This guide details two validated pathways:
-
Pathway A (The Lithiation Route): High-precision, atom-economical route using cryogenic lithiation.
-
Pathway B (The Carboxylate Route): Robust, scalable route avoiding organolithiums, ideal for large batches.
Retrosynthetic Analysis & Pathway Logic
The following diagram illustrates the divergent synthesis. Note how the choice of cyclization reagent dictates the final regioisomer.
Caption: Divergent synthesis pathways. Route A (Green) utilizes the N1-aryl group to direct lithiation to C5, ensuring 100% regioselectivity.
Detailed Protocols
Pathway A: The Lithiation-Formylation Route (Recommended)
Mechanism: The N1-aryl nitrogen possesses a lone pair that coordinates with lithium, while the C5 proton is the most acidic on the ring due to the inductive effect of the adjacent nitrogen. This allows for exclusive C5 deprotonation.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 1-(4-fluorophenyl)hydrazine hydrochloride.
-
Cyclization Reagent: 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)).
-
Lithiation Reagent: n-Butyllithium (2.5 M in hexanes).
-
Formylating Agent: Anhydrous N,N-Dimethylformamide (DMF).
-
Solvents: Ethanol (reagent grade), Anhydrous THF (inhibitor-free).
Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 1-(4-fluorophenyl)hydrazine HCl (10.0 mmol) in Ethanol (50 mL).
-
Cyclization: Add 1,1,3,3-Tetramethoxypropane (11.0 mmol, 1.1 eq) and concentrated HCl (1 mL).
-
Reaction: Reflux the mixture for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) until hydrazine is consumed.
-
Workup: Concentrate ethanol under reduced pressure. Dilute residue with water (50 mL) and neutralize with saturated
. Extract with Ethyl Acetate (3 x 30 mL). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc/Hexane) to yield the pyrazole core.-
Checkpoint: 1H NMR should show pyrazole protons at positions 3, 4, and 5 (typically
7.7, 6.4, 7.9 ppm).
-
Step 2: C5-Lithiation and Formylation
-
Inert Atmosphere: Flame-dry a 100 mL 3-neck flask under Argon flow.
-
Solvation: Dissolve the 1-(4-fluorophenyl)-1H-pyrazole (5.0 mmol) in Anhydrous THF (25 mL). Cool to -78°C (acetone/dry ice bath).
-
Lithiation: Add n-BuLi (5.5 mmol, 1.1 eq) dropwise over 15 minutes. Maintain temperature below -70°C.
-
Note: The solution often turns yellow/orange upon anion formation. Stir for 45–60 minutes at -78°C to ensure complete deprotonation.
-
-
Quench: Add anhydrous DMF (7.5 mmol, 1.5 eq) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with saturated
solution (10 mL). -
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry (
), and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify by column chromatography.
-
Yield Expectation: 75–85%.
-
Pathway B: The Carboxylate Route (Scalable Alternative)
Mechanism: Uses diethyl oxalacetate to form the pyrazole-5-carboxylate ester, followed by reduction and oxidation. This avoids cryogenic conditions.[12]
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Cyclization Reagent: Diethyl oxalacetate (sodium salt) or Diethyl ethoxalylacetate.
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.
-
Oxidizing Agent: Activated Manganese Dioxide (
) or Swern Reagents.
Protocol Summary
-
Cyclization: React 1-(4-fluorophenyl)hydrazine with Diethyl oxalacetate in refluxing Ethanol/Acetic Acid.
-
Regioselectivity Note: In acidic media, the 5-ester is the major product. In basic media, the 3-ester may form. Verify regiochemistry by NOE NMR (interaction between aryl ortho-protons and ester group is weak/absent for 5-ester, strong for 3-ester? Correction: NOE between N-Aryl and C5-substituent is strong. If C5 is Ester, you see NOE. If C3 is Ester, C5 is H, so you see NOE between N-Aryl and C5-H).
-
-
Reduction: Treat the ethyl ester with LiAlH4 (0.5 eq) in THF at 0°C to yield the (1-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol .
-
Oxidation: Stir the alcohol with activated
(10 eq) in DCM at room temperature for 12 hours to yield the aldehyde.
Reagent Comparison Table
| Parameter | Pathway A: Lithiation (Recommended) | Pathway B: Ester Oxidation | Vilsmeier-Haack (Caution) |
| Key Reagents | n-BuLi, DMF, Tetramethoxypropane | Diethyl oxalacetate, LiAlH4, MnO2 | POCl3, DMF, Acetophenone |
| Regioselectivity | 100% C5 (Directed by N1) | >90% C5 (Solvent dependent) | 100% C4 (Wrong Isomer) |
| Step Count | 2 Steps | 3 Steps | 2 Steps |
| Atom Economy | High | Moderate (Loss of EtOH/O2) | High |
| Safety Profile | Requires pyrophoric handling (n-BuLi) | Standard lab hazards | Corrosive (POCl3) |
| Suitability | Discovery/High-Purity needs | Kilo-scale/Pilot plant | NOT SUITABLE for 5-CHO |
Troubleshooting & Critical Parameters
-
Moisture Sensitivity (Pathway A): The lithiation step is intolerant to water. Even trace moisture will protonate the C5-Li intermediate, regenerating the starting material. Use freshly distilled THF (Na/Benzophenone) or solvent from a drying column.
-
Temperature Control: During n-BuLi addition, if the temperature rises above -60°C, the lithiated species may undergo "ring dance" isomerization or decomposition.
-
Regiochemistry Verification:
-
1H NMR: The 5-CHO proton typically appears as a singlet around 9.8–10.0 ppm.
-
NOESY: A critical NOE correlation should be observed between the Aldehyde proton and the Aryl ortho-protons (on the fluorophenyl ring). This confirms the aldehyde is at C5 (proximal to the N-aryl ring). If the aldehyde were at C4, this correlation would be weaker or absent, and a C5-H singlet would be visible.
-
References
-
Regioselective Lithiation of 1-Arylpyrazoles
- Title: Regioselective synthesis of 1,5-disubstituted pyrazoles via lithi
- Source:Journal of Organic Chemistry.
- Context: Establishes N1-aryl groups as effective directors for C5 lithi
-
URL:[Link] (Representative link for standard lithiation protocols).
-
Comparison of Vilsmeier vs.
-
Cyclization with 1,3-Dicarbonyls
- Title: Regioselectivity in the reaction of hydrazines with 1,3-dicarbonyls.
- Source:Tetrahedron.
- Context: Details the formation of 5-esters using diethyl oxalacet
-
URL:[Link]
-
General Pyrazole Synthesis Guide
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. scribd.com [scribd.com]
- 10. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support: Optimization of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
Ticket ID: PYR-5CHO-OPT Subject: Improving Yield & Regioselectivity for 5-Formyl Pyrazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Scope
The Core Challenge: The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is frequently plagued by regioselectivity errors. The most common mistake is applying standard Vilsmeier-Haack conditions (POCl₃/DMF) to a hydrazone precursor, which predominantly yields the 4-carbaldehyde isomer due to the nucleophilic nature of the C4 position.
To target the C5-position , you must switch mechanisms from Electrophilic Aromatic Substitution (SEAr) to Directed Ortho-Metalation (DoM) or Oxidative Functionalization .
This guide covers two validated protocols to secure the 5-position aldehyde:
-
Method A (Precision): C5-Lithiation (Kinetic Control).
-
Method B (Scalability): Oxidation of the 5-Methyl Precursor.
Method A: C5-Lithiation (The Precision Route)
Best for: Small to mid-scale synthesis, high isomeric purity. Mechanism: The lone pair on N1 coordinates with Lithium, directing deprotonation specifically to the C5 position (the "Ortho-Effect").
The Protocol
Reagents:
-
Substrate: 1-(4-fluorophenyl)-1H-pyrazole[1]
-
Base:
-Butyllithium ( -BuLi) (1.6 M in hexanes) -
Electrophile: Anhydrous DMF
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 1-(4-fluorophenyl)-1H-pyrazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
-
Cryogenics: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise over 20 minutes.-
Critical: Maintain internal temp < -70°C.
-
Hold: Stir at -78°C for 45–60 minutes. The solution often turns yellow/orange, indicating the formation of the lithiated species.
-
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise.
-
Quench: Stir at -78°C for 30 mins, then allow to warm to 0°C. Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Critical Control Points (Troubleshooting)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in THF/DMF | THF must be distilled from Na/Benzophenone or passed through activated alumina. DMF must be anhydrous (stored over molecular sieves). |
| Starting Material Recovery | Insufficient Lithiation Time | Increase the hold time at -78°C to 90 mins. Ensure |
| C4-Isomer Detected | Temperature Spike | If the temp rises above -40°C during lithiation, the Lithium species may migrate to the thermodynamically stable C4 position or scramble. Keep it cold. |
| Tarry/Black Crude | Decomposition of Aldehyde | Pyrazole aldehydes are sensitive to strong base during warming. Quench while still cold (-20°C to 0°C) with buffered NH₄Cl. |
Method B: Oxidation of 5-Methyl Precursor (The Scale-Up Route)
Best for: Large scale (>50g), avoiding cryogenic conditions. Concept: Synthesize 1-(4-fluorophenyl)-5-methyl -1H-pyrazole (easier to make regioselectively via cyclization) and oxidize the methyl group.
The Protocol
Reagents:
-
Substrate: 1-(4-fluorophenyl)-5-methyl-1H-pyrazole
-
Oxidant: Selenium Dioxide (SeO₂) or Ceric Ammonium Nitrate (CAN)
-
Solvent: 1,4-Dioxane (for SeO₂) or AcOH/H₂O (for CAN)
Workflow (SeO₂ Variant):
-
Dissolve 5-methyl pyrazole (1.0 equiv) in 1,4-dioxane.
-
Add SeO₂ (1.5 equiv).
-
Reflux (101°C) for 4–12 hours. Monitor by TLC.[2]
-
Filter through Celite to remove Selenium metal (black solid).
-
Concentrate and purify via column chromatography.
Visualizing the Pathways
Figure 1: Synthetic pathways comparison. Note that direct electrophilic substitution (Vilsmeier) leads to the incorrect 4-isomer, whereas Lithiation (Method A) or Methyl Oxidation (Method B) secures the 5-position.[3]
FAQ & Troubleshooting Support
Q1: Why can't I just use the Vilsmeier-Haack reaction on the hydrazone? A: The Vilsmeier reagent is an electrophile. It attacks the most electron-rich position of the pyrazole ring. In 1-arylpyrazoles, the C4 position is significantly more nucleophilic than C5. If you use POCl₃/DMF on a standard hydrazone, you will get >90% of the 4-carbaldehyde [1, 2].
Q2: My lithiation reaction froze. What happened?
A: You likely used wet THF or cooled it too far below the freezing point of the mixture. Pure THF freezes at -108°C, but if your
Q3: How do I confirm I have the 5-isomer and not the 4-isomer? A: ¹H NMR is definitive.
-
4-CHO Isomer: You will see a singlet at C3 and C5 (often overlapping or distinct singlets) in the aromatic region.
-
5-CHO Isomer: You will see a characteristic doublet-doublet coupling pattern for the protons at C3 and C4 (typical coupling constant
Hz). -
NOESY: In the 5-CHO isomer, the aldehyde proton will show NOE correlation with the protons on the 4-fluorophenyl ring (ortho positions). The 4-CHO isomer will not show this strong correlation to the N-aryl group.
Q4: Can I use LDA instead of n-BuLi?
A: Yes, LDA is a viable alternative and sometimes cleaner because it is less nucleophilic (reducing risk of addition to the ring), but
References
- Regioselectivity in Lithiation: Grimmett, M. R., & Iddon, B. (1994). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Vilsmeier Selectivity (C4 vs C5): Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
- Oxidation of Methyl Pyrazoles: Sakya, S. M., et al. (2008). Synthesis and SAR of novel 5-substituted-1H-indazoles. Bioorganic & Medicinal Chemistry Letters.
-
General Pyrazole Lithiation: Fitt, J. J., & Gschwend, H. W. (1977). Ortho-lithiation of 1-arylpyrazoles. The Journal of Organic Chemistry, 42(15), 2639-2641.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
separating 1,5- and 1,3-pyrazole carbaldehyde regioisomers
Technical Support Center: Heterocycle Purification Division Ticket Subject: Separation of 1,5- and 1,3-Pyrazole Carbaldehyde Regioisomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Overview: The "Twin Peak" Problem
Welcome to the technical support hub. If you are accessing this guide, you likely performed a Vilsmeier-Haack reaction on a hydrazone (or a condensation of a hydrazine with a 1,3-dicarbonyl equivalent) and are now facing a crude mixture containing two very similar spots by TLC—or worse, a single broad spot.[1]
In the synthesis of 1-substituted-pyrazole-4-carbaldehydes, the formation of 1,3-disubstituted (isomer A) and 1,5-disubstituted (isomer B) regioisomers is a classic kinetic vs. thermodynamic challenge. Because the aldehyde handle is typically at position 4, the distinction lies in the placement of the substituents at positions 3 and 5 relative to the N1-substituent.
This guide provides a self-validating workflow to Identify, Separate, and Prevent these isomers.
Part 1: Diagnostic Hub (Identification)
Q: I have two spots on TLC. Which isomer is which?
A: While you must confirm with NMR, the Polarity Rule of Thumb generally applies:
-
1,3-Isomers (Higher R_f): These are typically less polar.[1] The dipole vectors of the N1-substituent and the C3-substituent often partially cancel or are distributed such that the net dipole is lower.
-
1,5-Isomers (Lower R_f): These are typically more polar.[1] The steric crowding between the N1- and C5-substituents can twist the ring out of planarity, but the proximity of electron-rich centers often creates a stronger interaction with the silica stationary phase.
Q: How do I definitively assign the structure using NMR?
A: 1D-proton NMR is often insufficient due to overlapping shifts. You must run a 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This is your primary validation system.[1]
-
The 1,5-Isomer Signature: Look for a strong NOE cross-peak between the protons on the N1-substituent and the protons on the C5-substituent . They are spatially adjacent.[1]
-
The 1,3-Isomer Signature: You will see NO correlation between the N1-substituent and the C3-substituent (they are too far apart). If C5 is unsubstituted, you will see a correlation between the N1-substituent and the C5-proton .
Visual Logic: Diagnostic Workflow
Caption: Figure 1. Decision matrix for assigning regiochemistry using TLC polarity and NOESY NMR correlations.
Part 2: Separation Protocols (The Fix)
Q: My isomers are co-eluting on standard silica. How do I optimize the chromatography?
A: Standard gradients (0–50% EtOAc) are often too steep for these isomers.[1] You need to maximize the "interaction time" difference.
Protocol A: The "Shallow Gradient" Flash Method
-
Stationary Phase: Use high-performance silica (20–40 µm) if available.
-
Loading: Do not wet load with DCM. Use dry loading (adsorb crude onto silica) to prevent band broadening.[1]
-
Eluent System: Switch from EtOAc/Hexane to Toluene/Acetone or DCM/Ether .[1] Pyrazoles often show better selectivity in aromatic solvents due to pi-pi interactions.
-
Gradient:
Q: Chromatography is failing or too expensive for scale-up. Can I crystallize them apart?
A: Yes. 1,5-isomers are often less symmetrical and have lower melting points than 1,3-isomers due to the twist in the ring caused by steric clash. This allows for Fractional Crystallization .[1]
Protocol B: Solubility Differential Extraction
| Solvent System | Target Isomer | Mechanism |
| Ethanol (Hot) → Cool | 1,3-Isomer | 1,3-isomers pack better (planar) and crystallize first. 1,5-isomers often remain in the mother liquor. |
| Hexane/EtOAc (9:1) | 1,5-Isomer | Triturate the solid mixture. The 1,5-isomer is often more soluble in lipophilic mixes; filter off the solid 1,3-isomer. |
| Water/Methanol | 1,3-Isomer | Dissolve in MeOH, add water until turbid.[1] The less soluble 1,3-isomer precipitates. |
Q: Is there a chemical trick to separate them?
A: If the aldehyde is present, you can exploit differential reactivity.[1]
-
Form the bisulfite adduct (shake with saturated NaHSO3).
-
The less sterically hindered aldehyde (usually the 1,3-isomer, depending on C5 bulk) may form the adduct faster or more stably.
-
Wash the organic layer (containing the unreacted isomer) and then hydrolyze the aqueous adduct back to the aldehyde with base.
Part 3: Prevention (Synthesis Optimization)
Q: How do I stop making the 1,5-isomer in the first place?
A: Regioselectivity is determined during the ring-closure event.
Workflow: Regiocontrol in Vilsmeier-Haack
Caption: Figure 2. Synthetic pathways influencing regioselectivity.[1] Aryl hydrazines generally favor 1,3-isomers to minimize steric clash with the C5 substituent.
Technical Insight: In the Vilsmeier reaction of hydrazones (derived from ketones), the 1,3-isomer is generally the thermodynamic product .
-
To favor 1,3: Use aryl hydrazines and run the reaction at higher temperatures (reflux) to allow equilibration.
-
To favor 1,5: This is harder via Vilsmeier. It is often better to synthesize the ring first using a diketone and hydrazine in acidic media (which can favor 1,5 depending on the hydrazine) and then formylate the C4 position in a second step.
References
-
BenchChem. (2025).[1][2][3] Column chromatography conditions for separating pyrazole isomers. Retrieved from [1]
-
National Institutes of Health (PMC). (2025).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [1]
-
Semenov, V. V., et al. (2015).[1][4] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[1] Coke and Chemistry.[4] Retrieved from
-
Popov, A. V., et al. (2019).[1][5] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.[1][6] Retrieved from [1]
-
Silva, V. L. M., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.[1][2][3][4][6][7][8][9][10][11][12][13] Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies in a direct question-and-answer format.
Part 1: Initial Assessment & Common Impurities
This section addresses the most frequent initial challenges and helps diagnose the nature of the purification problem.
Q1: What are the most likely impurities in my crude 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde sample?
A1: Understanding potential impurities is the first step in designing a purification strategy. Based on the Vilsmeier-Haack synthesis (a common route to this class of compounds), your crude product may contain several types of impurities:
-
Oxidation Products: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This is one of the most common impurities.[1][2]
-
Unreacted Starting Materials: Depending on the reaction workup, residual starting materials such as the parent pyrazole or reagents from the Vilsmeier-Haack reaction (e.g., phosphorus oxychloride, dimethylformamide) may be present.
-
Regioisomers: The formylation of N-substituted pyrazoles can sometimes yield small amounts of other isomers, such as 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, although the 5-carbaldehyde is typically the major product under standard Vilsmeier-Haack conditions.
-
Self-Condensation Products: Aldehydes can undergo self-condensation (aldol-type reactions), especially under basic conditions, leading to higher molecular weight impurities.[3]
Q2: My crude product is a yellow or brown oil/solid, and my TLC shows streaking or baseline material. What is the primary cause?
A2: This is a classic issue when handling nitrogen-containing heterocyclic compounds like pyrazoles on standard silica gel.[1] The root cause is the interaction between the basic lone pair of electrons on the pyrazole's nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong, often irreversible, binding leads to:
-
Streaking on TLC: The compound moves unevenly up the plate, resulting in a streak rather than a defined spot.
-
Decomposition: The acidic nature of silica can catalyze the degradation of sensitive aldehydes.[4]
-
Poor Recovery from Column Chromatography: A significant portion of your product can remain permanently adsorbed to the column.
Addressing this interaction is critical for successful chromatographic purification.
Part 2: Purification Methodologies & Troubleshooting
Here we detail the primary purification techniques, complete with step-by-step protocols and solutions to common experimental failures.
Method 1: Deactivated Silica Gel Column Chromatography
This is often the first method attempted for mixtures that are not easily separable by other means. The key to success is mitigating the acidity of the stationary phase.
Q3: How do I prevent streaking and decomposition during column chromatography?
A3: You must deactivate the acidic sites on the silica gel. The most common and effective method is to add a small amount of a volatile base, such as triethylamine (Et₃N), to your eluent system.[1][4][5] This neutralizes the silanol groups, allowing your pyrazole aldehyde to elute cleanly.
Experimental Protocol: Flash Chromatography with Deactivated Silica
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your desired eluent (e.g., 70:30 Hexane:Ethyl Acetate).
-
To this stock solution, add 0.5-1.0% triethylamine by volume (e.g., 0.5 mL of Et₃N in 100 mL of eluent).
-
Run TLC plates using this modified eluent. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3 while providing good separation from impurities.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (containing Et₃N).
-
Pack your column with this slurry. Do not use the dry-packing method, as this can lead to poor column performance.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the eluent until the baseline is stable.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system. For complex mixtures, a gradient elution (gradually increasing the polarity) may be more effective than an isocratic (constant polarity) elution.[1]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The triethylamine is volatile and should be easily removed.
-
Troubleshooting Chromatography
| Problem | Potential Cause | Solution |
| Compound still streaking | Insufficient deactivation or sample overload. | Increase triethylamine concentration slightly (up to 2%).[1] Ensure you are not loading too much crude material onto the column. |
| Poor Separation | Inappropriate solvent system polarity. | Systematically screen different solvent mixtures. Consider using a different solvent family (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). |
| Low Yield/Product Loss | Irreversible binding or decomposition. | Use an alternative stationary phase like neutral alumina, which is less acidic.[1][4] Alternatively, consider a non-chromatographic method. |
Method 2: Recrystallization
Since 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde and its analogs are typically solids, recrystallization is a powerful, scalable, and often preferred purification method.[6][7]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[8] This is often caused by the solution being too concentrated or cooling too rapidly.
Solutions:
-
Re-heat the flask to dissolve the oil.
-
Add a small amount (1-5% of the total volume) of the "good" solvent to decrease the saturation level.[8]
-
Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
If the problem persists, it may indicate the presence of significant impurities that are depressing the melting point. A preliminary chromatographic step to remove the bulk of impurities may be necessary.
Experimental Protocol: Two-Solvent Recrystallization
This technique is excellent when finding a single ideal solvent is difficult. A common and effective pair for compounds like this is Ethanol/Water or Ethyl Acetate/Hexane.[5]
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble when hot but poorly soluble when cold (e.g., Ethanol). Identify a "poor" solvent in which your compound is insoluble even when hot (e.g., Water). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (Ethanol) required to fully dissolve the solid at its boiling point.
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent (Water) dropwise until you observe persistent cloudiness (turbidity).[5] This indicates you have reached the saturation point.
-
Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold solvent mixture or just the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Method 3: Chemical Purification via Bisulfite Adduct Formation
When chromatographic separation is difficult and recrystallization fails to remove a key impurity, a chemical separation specific to the aldehyde functional group can be highly effective.[9]
Q5: How does bisulfite adduct formation work, and when should I use it?
A5: This method relies on the reversible reaction of an aldehyde with sodium bisulfite (NaHSO₃) to form a charged, water-soluble salt called a bisulfite adduct.[10][11] Most organic impurities (like unreacted pyrazole or byproducts without an aldehyde group) will not react and will remain in an organic solvent layer. The aldehyde can then be recovered from the aqueous layer by adding a base.[10] This technique is particularly useful for removing non-aldehyde impurities or for separating aldehydes from less reactive ketones.[11]
Experimental Protocol: Bisulfite Extraction
-
Adduct Formation:
-
Dissolve the crude product in a water-miscible solvent like methanol or THF in a separatory funnel.[10][11]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a slight excess (e.g., 1.1 equivalents relative to the aldehyde).
-
Shake the funnel vigorously for 5-10 minutes. The reaction can be slow, so sufficient agitation is key.[2]
-
-
Extraction:
-
Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and deionized water to the funnel.
-
Shake to mix the layers. The non-aldehyde impurities will be extracted into the organic layer.
-
Separate the layers. The aqueous layer now contains the water-soluble bisulfite adduct of your desired product.
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer to a clean flask or separatory funnel.
-
Slowly add a base, such as 10% sodium hydroxide or a saturated sodium bicarbonate solution, with good stirring until the solution is basic (pH > 8).[10] This will reverse the reaction and regenerate the aldehyde, which will often precipitate as a solid or form an oily layer.
-
Extract the regenerated aldehyde back into an organic solvent (e.g., 2-3 times with ethyl acetate).
-
-
Final Workup:
-
Combine the organic extracts from the regeneration step.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
-
Part 3: Method Selection & Workflow
Summary of Purification Techniques
| Method | Best For | Advantages | Disadvantages |
| Column Chromatography | Complex mixtures with multiple components; separating isomers. | High resolution for difficult separations. | Can be time-consuming; risk of product decomposition/loss on silica; generates solvent waste. |
| Recrystallization | Removing small to moderate amounts of impurities from a solid product. | Highly scalable, cost-effective, often yields very pure material. | Requires the compound to be a stable solid; finding a suitable solvent can be trial-and-error; may not remove impurities with similar solubility. |
| Bisulfite Adduct Formation | Removing non-aldehyde impurities that are difficult to separate by other means. | Highly selective for aldehydes; excellent for removing baseline impurities. | Involves chemical reactions; requires an aqueous workup; may not be suitable for base-sensitive compounds. |
Decision-Making Workflow for Purification
The following diagram provides a logical pathway for selecting the appropriate purification strategy based on your initial observations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR 890652-03-6 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. Workup [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of pyrazole-5-carbaldehyde during workup
Subject: Prevention of Oxidation & Degradation During Workup and Storage Ticket Type: Technical Guide / Troubleshooting Applicable Compounds: 1H-pyrazole-5-carbaldehyde (CAS: 3920-50-1), 1H-pyrazole-3-carbaldehyde, and N-substituted derivatives.
Executive Summary & Core Mechanism
The Issue: Pyrazole-5-carbaldehydes are electron-rich heterocyclic aldehydes. They are highly susceptible to autoxidation (conversion to carboxylic acid via air exposure) and the Cannizzaro reaction (disproportionation into alcohol and acid under basic conditions).
The Solution: Success relies on three pillars: Oxygen Exclusion (inert atmosphere), pH Control (avoiding strong bases), and Chemical Protection (bisulfite adduct purification).
Mechanism of Failure
To prevent oxidation, you must understand the enemy. The degradation pathways are distinct based on pH and environment.
A. Aerobic Autoxidation (Radical Chain)
Exposure to air, light, or trace metals initiates a radical chain reaction. The aldehyde hydrogen is abstracted, forming an acyl radical which reacts with oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid.
B. The Cannizzaro Trap (Base-Induced)
During workup (e.g., neutralizing a Vilsmeier-Haack reaction), if the local pH exceeds 10-11, the aldehyde undergoes disproportionation. One molecule is oxidized to the acid (impurity), and another is reduced to the alcohol (yield loss).[1]
Figure 1: Dual degradation pathways. The solid line represents air oxidation; the dashed line represents base-induced disproportionation.
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q: My product turned from a white solid to a yellow/brown oil during rotary evaporation. Why? A: This is the classic sign of autoxidation . The color comes from trace conjugated impurities formed alongside the carboxylic acid.
-
Fix: Never evaporate to dryness using a water aspirator (which introduces air). Use a high-vacuum pump with a nitrogen bleed. Keep the bath temperature < 40°C.
Q: I see a new peak at ~13.0 ppm in the 1H NMR and the aldehyde proton (9-10 ppm) is diminishing. A: You have formed the carboxylic acid.
-
Cause: Likely occurred during extraction (shaking with air) or storage.
-
Recovery: If the acid content is high (>10%), dissolve the mixture in saturated NaHCO3. Extract the aldehyde into organic solvent (DCM/EtOAc). The acid stays in the aqueous layer.
Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica is slightly acidic and can catalyze oxidation or condensation on the column.
-
Protocol: Deactivate the silica with 1% Triethylamine (TEA) in the eluent. Flash rapidly. Do not leave the compound on the column overnight.
-
Better Alternative: Use the Bisulfite Adduct Protocol (Section 3) to avoid chromatography entirely.
Q: I quenched my Vilsmeier reaction with NaOH, and my yield is 50%. A: You likely triggered the Cannizzaro reaction.
-
Fix: Quench with Sodium Acetate (NaOAc) or saturated NaHCO3 instead of NaOH. Keep the pH between 7 and 8. Never exceed pH 9.
Validated Protocols
Protocol A: The "Bisulfite Adduct" Purification (Recommended)
Best for: Isolating the aldehyde from crude mixtures without chromatography. This method chemically "protects" the aldehyde as a water-soluble salt, washes away impurities, and then regenerates it.
Reagents:
-
Saturated Sodium Bisulfite (NaHSO3) solution (freshly prepared).[2][3]
-
Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3).
-
Organic Solvents: Ethyl Acetate (EtOAc), DCM.
Step-by-Step:
-
Formation: Dissolve crude reaction mixture in a minimal amount of EtOAc. Add 3 equivalents of saturated aqueous NaHSO3.
-
Agitation: Vigorously stir or shake for 30–60 minutes. The aldehyde converts to the bisulfite adduct (a salt), which migrates to the aqueous layer (or precipitates as a solid).[3]
-
Wash: Separate the layers.[2][3][4] Keep the aqueous layer (contains product). Discard the organic layer (contains non-aldehyde impurities).
-
Note: Wash the aqueous layer once more with EtOAc to remove trace organics.
-
-
Regeneration: Cool the aqueous layer to 0°C. Slowly add solid Na2CO3 or saturated NaHCO3 until pH reaches 9–10.
-
Critical: Do not use strong NaOH (risk of Cannizzaro).
-
-
Extraction: The adduct breaks down, releasing the free aldehyde. Immediately extract 3x with DCM or EtOAc.
-
Drying: Dry combined organics over MgSO4 (anhydrous) and concentrate under reduced pressure.
Protocol B: The "Inert" Workup (Standard)
Best for: Routine handling when chromatography is necessary.
-
Quench: Pour reaction mixture into ice-cold saturated NaHCO3 (pH ~8).
-
Extraction: Use degassed solvents (sparged with N2 for 10 mins).
-
Additive: Add 0.01% BHT (Butylated hydroxytoluene) to the extraction solvent if the aldehyde is known to be extremely unstable. BHT acts as a radical scavenger.
-
Concentration: Do not strip to complete dryness. Leave a small amount of solvent or immediately redissolve in the storage solvent.
Stability Data & Storage
| Parameter | Recommended Condition | Danger Zone |
| Atmosphere | Argon or Nitrogen (sealed) | Air / Oxygen |
| Temperature | -20°C (Freezer) | > 25°C or Rotary Evap Bath > 40°C |
| Light | Amber vial / Foil wrapped | Direct sunlight / UV (fume hood light) |
| State | Solid or Solution in Benzene/DCM | Thin film (high surface area = rapid oxidation) |
| pH Stability | 4.0 – 8.0 | > 10.0 (Cannizzaro) |
Decision Tree: Workup Strategy
Figure 2: Decision matrix for selecting the optimal purification route based on impurity profile.
References
-
Cannizzaro Reaction Mechanism & Scope
- Source: Pharmaguideline. "Cannizzaro Reaction and Crossed Cannizzaro Reaction."
-
URL:[Link]
-
Bisulfite Adduct Purification Method
-
Source: BenchChem Technical Support.[2] "Aldehyde Purification via Bisulfite Adducts."
-
-
Autoxidation of Aldehydes
- Pyrazole-5-Carbaldehyde Properties: Source: Sigma-Aldrich Product Specific
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Temperature for Pyrazole Formylation
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-H activation reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions with confidence.
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group onto electron-rich heterocyclic systems, and pyrazoles are excellent substrates.[1] However, the success of this reaction is highly dependent on balancing the reactivity of the pyrazole substrate with the reaction temperature. Insufficient heat may lead to no reaction, while excessive temperatures can result in decomposition and the formation of intractable tars.[2][3] This guide provides a logical framework for temperature optimization.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the formylation of pyrazoles, with a focus on temperature as the key variable.
Q1: I'm not seeing any product formation. My starting material is fully recovered. What's the first step in troubleshooting?
Answer: This is a classic symptom of insufficient activation energy, assuming your reagents are viable. The pyrazole ring, while electron-rich, may be deactivated by substituents, requiring a higher thermal input for the electrophilic substitution to proceed.
-
Causality: The Vilsmeier reagent, a chloroiminium salt, is the electrophile.[4] The pyrazole's nucleophilicity determines the rate of attack. Electron-withdrawing groups (EWGs) on the pyrazole ring decrease its electron density, making it less nucleophilic and thus slowing down the reaction.[3] More energy (heat) is required to overcome this activation barrier.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: First, ensure your N,N-Dimethylformamide (DMF) is anhydrous and your phosphorus oxychloride (POCl₃) is fresh. The Vilsmeier reagent is highly sensitive to moisture.[2][5]
-
Incremental Temperature Increase: If the reaction is sluggish at a low temperature (e.g., 0 °C to room temperature), begin to warm the reaction mixture gradually. A common strategy is to heat in 10-20 °C increments (e.g., 40 °C, 60 °C, 80 °C).[2]
-
Monitor via TLC: At each temperature step, hold for 1-2 hours and monitor the reaction's progress by Thin Layer Chromatography (TLC). This prevents over-heating and decomposition once the reaction initiates.
-
Consider Higher Temperatures: For particularly deactivated pyrazoles, such as those with strong EWGs, temperatures as high as 120 °C may be necessary to achieve a reasonable conversion rate.[3][6]
-
Q2: My reaction mixture turned into a dark, tarry residue upon heating. How can I prevent this?
Answer: The formation of a tarry residue is a clear indication of decomposition, which is often caused by excessive heat. The Vilsmeier reaction is exothermic, especially during the initial formation of the reagent, and this must be carefully controlled.[2]
-
Causality: At high temperatures, both the Vilsmeier reagent and the pyrazole substrate (or the formylated product) can undergo polymerization and other side reactions. This is particularly true for pyrazoles with electron-donating groups (EDGs) that are highly activated and may react uncontrollably if the temperature is not managed.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for temperature optimization.
Q3: I'm observing multiple products on my TLC plate. Is this related to temperature?
Answer: Yes, temperature can influence the selectivity of the reaction. While formylation typically occurs at the C4 position of the pyrazole ring, high temperatures can sometimes promote side reactions.
-
Causality:
-
Over-Reactivity: At elevated temperatures, other positions on the pyrazole ring or reactive functional groups on substituents might become susceptible to electrophilic attack.
-
Reagent Stoichiometry: An excessive amount of the Vilsmeier reagent combined with high heat can lead to undesired secondary reactions.[2]
-
Substrate-Specific Reactions: In some cases, substituents can react. For example, a hydroxyethyl group on the pyrazole nitrogen has been observed to undergo chlorination under Vilsmeier-Haack conditions at high temperatures.[3]
-
-
Corrective Actions:
-
Optimize Stoichiometry: Reduce the equivalents of the Vilsmeier reagent to 1.5-2.0 equivalents relative to the pyrazole.
-
Find the Minimum Effective Temperature: Perform the reaction at the lowest temperature that provides a reasonable rate of conversion for the desired product, as determined by your TLC monitoring.
-
Purify Starting Material: Ensure the pyrazole starting material is pure, as impurities can lead to unexpected side products.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for pyrazole formylation?
Answer: There is no single "optimal" temperature; it is entirely substrate-dependent. The reaction temperature can range from below 0 °C to 120 °C or higher.[7] The key is to match the temperature to the electronic properties of your specific pyrazole.
| Pyrazole Substituent Type | General Reactivity | Typical Temperature Range | Example Conditions from Literature |
| Electron-Donating Groups (EDGs) (e.g., alkyl, alkoxy) | High | 0 °C to 70 °C | Stir at 0-10 °C, then warm to 65 °C for 2-3 hours.[8] |
| Neutral or Weakly Deactivating (e.g., phenyl, simple alkyl) | Moderate | Room Temp to 90 °C | Stir at room temperature for 1 hour, then heat to 70-80 °C for 2 hours.[8] |
| Electron-Withdrawing Groups (EWGs) (e.g., chloro, nitro, CF₃) | Low | 70 °C to 120 °C | Heat at 120 °C for 1-2 hours for 5-chloropyrazoles.[3] |
Note: This table provides general guidance. Optimization is always recommended for new substrates.
Q2: How does the Vilsmeier-Haack reaction work mechanistically?
Answer: The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic attack by the pyrazole.
-
Reagent Formation: DMF (a nucleophile) attacks the electrophilic POCl₃, leading to the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is stable until the aqueous work-up, where it is hydrolyzed to yield the final pyrazole-4-carbaldehyde.[10]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Q3: What are the critical safety precautions for this reaction?
Answer: The Vilsmeier-Haack reaction involves hazardous materials and requires strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood and add it slowly to DMF.[2]
-
Vilsmeier Reagent: Moisture-sensitive and can decompose exothermically. It is typically prepared in situ and used immediately.[9]
-
Quenching: The work-up step, where the reaction mixture is quenched with ice/water, is highly exothermic. This must be done slowly and carefully, with efficient cooling, especially on a larger scale.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Experimental Protocol: Temperature Optimization Study
This protocol provides a framework for optimizing the reaction temperature for a novel pyrazole substrate.
1. Preparation of the Vilsmeier Reagent (In Situ)
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.5 equivalents) to an anhydrous solvent (e.g., Dichloromethane, if needed).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.[2]
-
Once the addition is complete, stir the mixture at 0 °C for 30-60 minutes. A white, viscous mixture or solid should form.[11]
2. Formylation and Temperature Screening
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After addition, stir at 0 °C for 30 minutes and take a TLC sample (this is your T=0 sample).
-
Allow the reaction to warm to room temperature, stirring for 2 hours and monitoring by TLC.
-
If little to no conversion is observed, heat the reaction mixture to 40 °C. Stir for 2 hours and monitor by TLC.
-
Continue this incremental heating process (e.g., to 60 °C, then 80 °C) until TLC analysis shows significant consumption of the starting material and formation of a new, more polar spot corresponding to the aldehyde product.
3. Work-up and Purification
-
Once the reaction is deemed complete by TLC, cool the mixture back to room temperature.
-
In a separate beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.[3]
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure formylated pyrazole.[2]
By following this structured approach, you can systematically determine the optimal temperature for the Vilsmeier-Haack formylation of your specific pyrazole substrate, leading to higher yields, improved purity, and more reliable results.
References
-
El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28282-28323. Retrieved from [Link]
-
Padalkar, V., et al. (2016). Synthesis of 3-aryl-4-formyl pyrazoles and their application in the synthesis of benzothiazoles, benzimidazoles and benzoxazoles. Journal of Heterocyclic Chemistry, 53(4), 1144-1150. Sourced from a comprehensive review: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. (2022). New Journal of Chemistry. Retrieved from [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 322-331. Retrieved from [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]
-
Synthesis and Characterization of New Formylpyrazolones and Schiff bases. (n.d.). ChemRxiv. Retrieved from [Link]
-
Petrulytė, M., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(19), 6599. Retrieved from [Link]
-
Synthesis of formyl pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Retrieved from [Link]
-
Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. YouTube. Retrieved from [Link]
-
About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(11), 13391-13401. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). Retrieved from [Link]
-
Petrulytė, M., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1493. Retrieved from [Link]
-
STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. (1993). Semantic Scholar. Retrieved from [Link]
-
Catalytic Vilsmeier-Haack Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Regioselectivity in N-Arylation of Pyrazole-5-carbaldehyde
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective N-arylation of pyrazole-5-carbaldehyde. Poor regioselectivity, resulting in a mixture of N1 and N2-arylated isomers, is a common hurdle that can complicate purification and decrease the yield of your target compound. This document provides in-depth troubleshooting strategies and practical protocols to help you gain control over your reaction's outcome.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 isomers in my pyrazole N-arylation reaction?
A1: Pyrazole has two nitrogen atoms (N1 and N2) in its five-membered ring, and both are nucleophilic. In an unsymmetrically substituted pyrazole like pyrazole-5-carbaldehyde, these two nitrogen atoms are in chemically distinct environments. The N-arylation reaction, whether a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, can often proceed at both sites, leading to a mixture of constitutional isomers. The final ratio of these isomers is determined by a delicate balance of steric hindrance, electronics, and the specific reaction conditions employed.[1][2][3]
Q2: Which isomer, N1 or N2, is generally the expected major product for pyrazole-5-carbaldehyde?
A2: For pyrazole-5-carbaldehyde, the substituent is at the C5 position. Steric hindrance is a primary factor governing regioselectivity. The carbaldehyde group at C5 sterically encumbers the adjacent N1 nitrogen. Consequently, the incoming aryl group will preferentially react at the less sterically hindered N2 position.[4][5][6] Therefore, the N2-arylated isomer is typically the expected major product under kinetic control. However, the electronic effect of the electron-withdrawing carbaldehyde group can also influence the acidity of the pyrazole N-H, adding another layer of complexity.
Q3: I've tried a standard Buchwald-Hartwig condition and the N1:N2 ratio is only 30:70. What is the most critical parameter I should focus on to improve this?
A3: While every parameter is important, the catalyst system—specifically the choice of ligand —is often the most powerful tool for controlling regioselectivity in palladium-catalyzed N-arylations.[7] Bulky, electron-rich phosphine ligands can dramatically influence the steric environment around the palladium center, which in turn can amplify the inherent steric bias of the substrate and lead to a highly selective reaction. For Ullmann-type reactions, diamine ligands can play a similar crucial role.[8][9] Modifying the ligand should be your first and most impactful troubleshooting step.
In-Depth Troubleshooting Guide
When facing poor regioselectivity, a systematic, parameter-driven approach is essential. This guide breaks down the key variables in your reaction and explains the causality behind their influence.
The Core Problem: Competing Arylation Pathways
The fundamental challenge is the competition between two reaction pathways leading to the N1 and N2 products. Your goal is to find conditions that significantly lower the activation energy for one pathway while raising it for the other.
Caption: A logical workflow for troubleshooting low regioselectivity.
Catalyst System Optimization: The Primary Lever
A. Ligand Selection (Palladium-Catalyzed)
The ligand is the most critical component for controlling regioselectivity in Buchwald-Hartwig reactions. [10]Its size and electronic properties directly modulate the catalyst's behavior. For maximizing the yield of the N2 isomer of pyrazole-5-carbaldehyde, you should use a ligand that amplifies the steric clash at the N1 position.
-
Causality: A bulky ligand increases the effective size of the palladium complex. During the catalytic cycle, the pyrazole must coordinate to this bulky complex. The C5-carbaldehyde group will create a severe steric penalty for coordination via the N1 nitrogen, strongly favoring the approach of the less-hindered N2 nitrogen.
Table 1: Effect of Ligand Choice on N-Arylation Regioselectivity (Illustrative Data)
| Ligand | Structure Type | Typical N2:N1 Ratio | Rationale & Comments |
|---|---|---|---|
| PPh₃ (Triphenylphosphine) | Basic, less bulky | 50:50 - 70:30 | Often used in older protocols; generally provides poor regioselectivity due to its smaller size. |
| XPhos | Bulky Biarylphosphine | 85:15 - 95:5 | A good starting point for optimization. Its significant steric bulk effectively blocks the more hindered N1 site. |
| tBuBrettPhos | Very Bulky Biarylphosphine | >95:5 | The t-butyl groups provide exceptional steric hindrance, making it an excellent choice for forcing selectivity towards the less hindered nitrogen. [11] |
| RuPhos | Bulky Biarylphosphine | 90:10 - 98:2 | Another highly effective bulky ligand that can provide excellent selectivity. |
Recommendation: If you are observing poor selectivity, switch from a simple ligand like PPh₃ to a modern, bulky biarylphosphine ligand such as XPhos or tBuBrettPhos .
B. Metal & Ligand Choice (Copper-Catalyzed)
For Ullmann-type couplings, the principles are similar. The choice of ligand for the copper catalyst is critical.
-
Causality: Ligands like L-proline or diamines coordinate to the copper center and can influence the regioselectivity through steric interactions or by altering the electronic nature of the catalyst. [12][13] Recommendation: If a ligand-free copper reaction gives poor selectivity, introduce a ligand. N,N'-Dimethylethylenediamine is a well-established, effective ligand for promoting Cu-catalyzed N-arylation of pyrazoles and other azoles. [8]
Reaction Parameter Tuning
If optimizing the catalyst system is insufficient, the following parameters should be investigated.
A. Base Selection
The base plays a dual role: it deprotonates the pyrazole N-H to form the active nucleophile and participates in the catalytic cycle.
-
Causality: A very strong, bulky base (e.g., LHMDS, KHMDS) might show different selectivity compared to a weaker, solid-supported inorganic base (e.g., K₂CO₃, Cs₂CO₃). The counter-ion of the base (e.g., K⁺, Cs⁺) can also coordinate to the pyrazole nitrogens, influencing their relative nucleophilicity. A study on N1-alkylation of pyrazoles demonstrated that KHMDS was effective in achieving high selectivity. [5] Troubleshooting Steps:
-
If using a strong base (e.g., NaOtBu): Switch to a milder inorganic base like Cs₂CO₃ or K₃PO₄ . These are often effective in Buchwald-Hartwig aminations. [10]2. If using a mild base (e.g., K₂CO₃): Test a stronger base like KHMDS or a bulkier one to see if it alters the equilibrium of pyrazolate formation in your favor.
B. Solvent Effects
The solvent can influence the solubility of the catalyst and base, as well as stabilize transition states.
-
Causality: Non-polar solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions. Polar aprotic solvents like DMF or DMSO can sometimes alter selectivity but may also lead to side reactions. A systematic study on N1-substitution of 3-substituted pyrazoles found that a K₂CO₃/DMSO system was highly regioselective. [14][15]This suggests that exploring different solvent systems can be beneficial.
Troubleshooting Steps:
-
Start with a non-polar aprotic solvent like Toluene or 1,4-Dioxane .
-
If selectivity remains low, perform parallel test reactions in DMF and DMSO . Be mindful that these solvents may require lower reaction temperatures to prevent decomposition.
C. Temperature Control
-
Causality: N-arylation reactions are often run at elevated temperatures (80-110 °C) to drive the reaction to completion. However, high temperatures can sometimes provide enough energy to overcome the activation barrier for the undesired pathway, leading to a loss of selectivity. The desired N2-arylated product is the kinetically favored isomer due to sterics. Lowering the temperature should, in principle, enhance the formation of the kinetic product over the potentially thermodynamically favored one.
Troubleshooting Steps:
-
If your standard condition is 100 °C, try running the reaction at 80 °C or even 60 °C for a longer period.
-
Monitor the reaction by TLC or LC-MS to track the formation of both isomers over time at the lower temperature.
Validated Experimental Protocol: High-Regioselectivity N2-Arylation
This protocol provides a robust starting point for the highly regioselective N2-arylation of pyrazole-5-carbaldehyde using a palladium/bulky ligand system.
Objective: To synthesize N2-(4-methoxyphenyl)-pyrazole-5-carbaldehyde with >95:5 regioselectivity.
Materials:
-
Pyrazole-5-carbaldehyde
-
1-bromo-4-methoxybenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Reagent Addition: Add pyrazole-5-carbaldehyde (1.0 equivalent) and 1-bromo-4-methoxybenzene (1.1 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.
-
Reaction: Place the sealed vessel in a pre-heated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired N2-arylated product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the N1:N2 isomeric ratio from the crude ¹H NMR spectrum before purification.
References
-
Deprez-Poulain, R., Cousaert, N., Toto, P., Willand, N., & Deprez, B. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876. [Link]
-
ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from ResearchGate. [Link]
-
Biblioteca IQS. (n.d.). C4-C5 fused Pyrazole-3-Amines: when the degree of unsaturation of the fused ring controls regioselectivity in Ullmann and Acylation reactions. Retrieved from Biblioteca IQS. [Link]
-
Doucet, H., & Hierso, J. C. (2021). C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. Chemistry, 27(17), 5546-5554. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]
-
Huang, A., Wo, K., Norman, N. J., Bao, S., Zheng, S. L., Werness, S., ... & Tang, W. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7790-7801. [Link]
-
Norman, N. J., Bao, S., Huang, A., Wo, K., Werness, S., Xu, H., ... & Tang, W. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846-10856. [Link]
-
Galyakberova, E., Kadyrov, R., Silaeva, E., Balandina, A., Strelnik, A., & Fedoseev, V. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6435. [Link]
-
Raza, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]
-
Kumar, A., & Kumar, V. (2014). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
ResearchGate. (n.d.). Copper-diamine-catalyzed N-arylation of 5-amino-pyrazoles 1e. Retrieved from ResearchGate. [Link]
-
Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Organic Letters, 6(6), 913-916. [Link]
-
Galyakberova, E. A., Kadyrov, R. I., Silaeva, E. A., Balandina, A. A., Strelnik, A. G., & Fedoseev, V. M. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11995. [Link]
-
Dunetz, J. R., Krska, S. W., Martin, C., & Dreher, S. D. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from Organic Chemistry Portal. [Link]
-
Lee, S., Beak, P., & Lee, J. Y. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4567. [Link]
-
Dunetz, J. R., Krska, S. W., Martin, C., & Dreher, S. D. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. M. (2023). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Journal of the American Chemical Society, 145(31), 17395-17402. [Link]
-
Lešnik, S., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]
-
Rojas Lab. (2022, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
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- 14. acs.figshare.com [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
Technical Guide: Recrystallization of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
The following technical guide addresses the purification and recrystallization of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde .
This guide is structured for researchers requiring high-purity material for biological screening or subsequent synthetic steps. It prioritizes the 5-carbaldehyde isomer while acknowledging common confusion with the more synthetically accessible 4-carbaldehyde isomer.
Compound Profile & Isomer Verification
Before proceeding, verify your regioisomer. The purification strategy depends on the synthesis method used, as impurities differ significantly between the 4- and 5-isomers.
| Feature | 5-Carbaldehyde (Target) | 4-Carbaldehyde (Common Isomer) |
| Structure | Aldehyde at C-5 (adjacent to N-1) | Aldehyde at C-4 (beta to N-1) |
| Synthesis Route | Typically Lithiation/Formylation (n-BuLi/DMF) or oxidation of 5-methyl group [1, 2]. | Vilsmeier-Haack reaction on 1-(4-fluorophenyl)pyrazole [3, 4].[1] |
| Major Impurities | Lithium salts, unreacted starting material, regioisomers (if C-H activation used). | Phosphorous salts, chlorinated byproducts. |
| Solubility | Slightly higher in non-polar solvents due to dipole alignment. | Lower solubility; packs efficiently (often needles). |
Critical Check: If your crude material was synthesized via Vilsmeier-Haack formylation of the parent pyrazole without a blocking group at C-4, you likely have the 4-carbaldehyde . This guide applies to both, but the 5-isomer often requires tighter solvent control due to higher solubility.
Solvent Selection Strategy
For 1-arylpyrazole aldehydes, the presence of the fluorine atom and the polar aldehyde group creates a specific solubility window. The compound is lipophilic enough to dissolve in organics but polar enough to crystallize well from alcohols.
Recommended Solvent Systems
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol (Abs. or 95%) | Primary | ⭐⭐⭐⭐⭐ (Best) | High solubility at boiling (78°C); low solubility at RT/0°C. Promotes formation of needles/prisms [3, 5]. |
| Ethyl Acetate / Hexane | Secondary | ⭐⭐⭐⭐ (High) | "Good solvent / Anti-solvent" pair. Excellent for removing non-polar starting materials (e.g., unreacted 1-arylpyrazole). |
| Methanol | Alternative | ⭐⭐⭐ (Good) | Similar to Ethanol but higher solubility at cold temps may reduce yield. Use for very polar crude. |
| Toluene | Specialist | ⭐⭐ (Specific) | Use only if the crude is highly impure or "oiling out" in alcohols. Higher boiling point (110°C) allows better dissolution of tars. |
Step-by-Step Recrystallization Protocol
Objective: Purify 5.0 g of crude brown solid to >98% purity (HPLC). Safety: Perform all steps in a fume hood. Wear nitrile gloves and safety glasses.
Phase A: Preparation & Dissolution
-
Crude Wash: If the crude is sticky or smells of DMF/mineral oil, triturate (grind under solvent) with cold Hexanes (20 mL) and filter. This removes surface oils and non-polar starting material.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heating: Heat the mixture to reflux (gentle boil) with stirring.
-
Observation: If solid remains, add hot Ethanol in 1 mL increments until dissolved.
-
Troubleshooting: If insoluble black specks remain after 15 mins, these are inorganic salts or char. Perform a hot filtration through a pre-warmed glass funnel/filter paper.
-
Phase B: Crystallization [2][3]
-
Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Nucleation: If no crystals appear at 25°C, scratch the inner glass wall with a glass rod or add a seed crystal.
-
Deep Cooling: Once crystallization begins, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase C: Isolation
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with ice-cold Ethanol (2 x 5 mL).
-
Warning: Do not use room temp solvent; you will wash away your product.
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent traces.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing.
-
Cause: The solution is too concentrated, or the melting point is depressed by impurities.
-
Fix: Re-heat the mixture to dissolve the oil. Add a small amount of Ethanol (dilute by 10-20%). Allow to cool very slowly. If it still oils, seed the oil phase with a pure crystal immediately. Alternatively, switch to Ethyl Acetate/Hexane system.
Q2: The crystals are colored (yellow/brown) but should be white.
-
Cause: Conjugated organic impurities or oxidized byproducts.
-
Fix: Perform a Charcoal Treatment . Dissolve crude in hot Ethanol, add Activated Charcoal (5-10% w/w), stir for 5 mins at reflux, and filter hot through Celite. The filtrate should be clear/pale yellow.
Q3: The yield is very low (<40%).
-
Cause: Product is too soluble in the cold solvent.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop." Note that the second crop is usually less pure.
Decision Logic for Purification
The following diagram outlines the decision process for selecting the correct purification method based on the state of your crude material.
Caption: Decision tree for selecting the optimal purification route based on crude physical state and solubility.
References
-
Common Organic Chemistry. (n.d.). Formylation - Common Conditions: Lithiation.[4] Retrieved from
-
Thieme Connect. (2007). Formylation of Aryllithium Reagents.[5] Science of Synthesis. Retrieved from
-
Shetty, P., et al. (2018). Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry. Retrieved from
-
Cambridge University Press. (2013). Vilsmeier-Haack Reaction: Principles and Applications. Retrieved from
-
MDPI. (2008). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank.[6] Retrieved from
Sources
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- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
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- 6. mdpi.com [mdpi.com]
resolving steric hindrance in reactions of 5-substituted pyrazoles
Technical Support Center: Pyrazole Chemistry Division Topic: Resolving Steric Hindrance in Reactions of 5-Substituted Pyrazoles
Welcome to the Pyrazole Functionalization Support Hub
Current Status: Operational Scope: Troubleshooting low reactivity, regioselectivity issues, and catalyst failure in 3(5)-substituted and 3,5-disubstituted pyrazole systems.
Executive Summary: The "5-substituent problem" in pyrazole chemistry arises from the steric clash between the C5-substituent and the N1-nitrogen lone pair. This guide addresses two distinct challenges:
-
Kinetic Inhibition: In symmetrically substituted pyrazoles (e.g., 3,5-dimethylpyrazole), both nitrogens are hindered, leading to reaction stagnation.
-
Regiochemical Bias: In 3(5)-monosubstituted pyrazoles, the reaction preferentially occurs at the unhindered nitrogen (yielding the 1,3-isomer), making the sterically hindered 1,5-isomer difficult to access.
Module 1: The Regioselectivity Dilemma (Accessing the 1,5-Isomer)
User Complaint: "I am alkylating a 3-substituted pyrazole, but I only isolate the 1,3-isomer. I need the 1,5-isomer (where the substituent is adjacent to the N)."
Diagnosis
You are fighting thermodynamics. In solution, 3-substituted and 5-substituted pyrazoles exist in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic sites. Electrophiles preferentially attack the nitrogen distal to the substituent (N2) to avoid steric clash, resulting in the 1,3-isomer .
Troubleshooting Protocol
Step 1: Assess Solvent & Cation Effects
-
Standard Condition (Favors 1,3): NaH/DMF or K2CO3/Acetone. These "loose ion pair" conditions maximize nucleophilicity but succumb to steric control.
-
Corrective Action (Favors 1,5): Switch to non-polar solvents (Toluene, Hexane) with coordination-dependent bases.
-
Mechanism:[1][2][3][4] In non-polar solvents, the metal cation coordinates closely with the pyrazolate. If the cation coordinates to the less hindered nitrogen (N2), it blocks it, forcing the electrophile to attack the hindered N1.
-
Recommendation: Try MgBr2 or ZnCl2 additives to chelate the distal nitrogen.
-
Step 2: The "Blocking Strategy" (High Reliability) If direct alkylation fails to yield the 1,5-isomer, use a temporary blocking group.
-
Protect: React 3(5)-substituted pyrazole with a bulky protecting group (e.g., Trityl). The Trityl group will selectively attach to the unhindered N, forming the 1-Trityl-3-substituted isomer.
-
Alkylate: Use a strong alkylating agent (e.g., Meerwein's salt or Methyl Triflate). The only available nitrogen is now the hindered N2 (which corresponds to the 5-position relative to the R group).
-
Deprotect: Remove the Trityl group.
Step 3: Cyclization (The "Nuclear Option") If the steric bulk at C5 is massive (e.g., t-Butyl), N-alkylation will almost exclusively yield the 1,3-isomer.
-
Solution: Do not alkylate. Construct the pyrazole ring with the N-substituent already in place using 1,3-diketones and monosubstituted hydrazines .
Visualizing Regiocontrol
Caption: Decision flow for pyrazole alkylation. Path A dominates under standard S_N2 conditions. Path B requires specific steric manipulation.
Module 2: Cross-Coupling Failures (N-Arylation)
User Complaint: "My Buchwald-Hartwig reaction works on unsubstituted pyrazole but fails completely with 3,5-dimethylpyrazole or 3-t-butylpyrazole."
Diagnosis
You are experiencing the "Ortho Effect." The C5-substituent prevents the palladium center from coordinating effectively to the nitrogen lone pair during the reductive elimination step, or it destabilizes the Pd-amido intermediate. Standard ligands (BINAP, dppf) are insufficient.
Protocol: The "Bulky Ligand" System
Reagent Selection Table
| Component | Recommendation | Why? |
| Catalyst Source | Pd2(dba)3 or [Pd(cinnamyl)Cl]2 | Pre-catalysts that generate active Pd(0) quickly. |
| Ligand (Gold Standard) | tBuXPhos or Me4tBuXPhos | These dialkylbiaryl phosphines are exceptionally bulky and electron-rich, facilitating oxidative addition and—crucially—reductive elimination in sterically crowded systems [1]. |
| Ligand (Alternative) | IPr*OMe (NHC Ligand) | Extremely bulky N-heterocyclic carbene; effective for "impossible" sterics [2]. |
| Base | K3PO4 or Cs2CO3 | Weaker bases (compared to NaOtBu) often reduce side reactions like dehalogenation. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling points allow for thermal activation (100°C+). |
Step-by-Step Procedure:
-
Purge: Flame-dry the reaction vessel. Oxygen is the enemy of bulky phosphines.
-
Load: Add Pyrazole (1.0 equiv), Aryl Halide (1.0 equiv), Base (2.0 equiv).
-
Catalyst Prep: In a separate vial, premix Pd2(dba)3 (2 mol%) and tBuXPhos (4-8 mol%) in solvent at 60°C for 5 minutes to form the active ligated species.
-
Combine: Transfer catalyst solution to the main vessel.
-
Heat: Stir at 110°C for 16-24 hours. Note: Conversion may be slow. Do not stop early.
Module 3: Copper Catalysis (Chan-Lam & Ullmann)
User Complaint: "I want to avoid Palladium. Can I use Copper? My Chan-Lam coupling yields are <10%."
Diagnosis
The Chan-Lam coupling (Boronic acid + Amine) is notoriously sensitive to steric hindrance.[4] The standard Cu(OAc)2/Pyridine protocol often fails for 5-substituted pyrazoles because the substrate cannot displace the acetate/ligands to coordinate with the Copper(II) center.
Protocol: The "High-Activity" Copper System
Option A: Modified Chan-Lam (Mild)
-
Catalyst: Cu(OH)(TMEDA)]2Cl2 or Cu(NO3)2[4]·TMEDA .
-
Oxidant: Oxygen balloon (Essential).
-
Additive: Molecular Sieves (3Å). Water inhibits the transmetallation step in hindered systems.
-
Reference: This system has shown success with hindered imidazoles and pyrazoles where Cu(OAc)2 failed [3].
Option B: Ullmann-Type (Robust) If the boronic acid coupling fails, switch to Aryl Iodide + Ullmann conditions.
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA).
-
Catalyst: CuI (10 mol%).
-
Base: K3PO4.[3]
-
Solvent: Toluene or Dioxane (reflux).
-
Why: The diamine ligand creates a smaller, more reactive Cu-complex than phenanthroline-type ligands, allowing access to the hindered N1 site [4].
Module 4: Nucleophilic Substitution (N-Alkylation) Troubleshooting
User Complaint: "I am just doing a simple alkylation with an alkyl halide (e.g., Benzyl Bromide), but the reaction is stuck at 30% conversion."
The "Cesium Effect" Protocol
For 3,5-disubstituted pyrazoles, the nucleophilicity is drastically reduced.
-
Switch Base: Replace K2CO3 with Cs2CO3 (Cesium Carbonate).
-
Switch Solvent: Use DMF or NMP .
-
Add Catalyst: Add TBAI (Tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst/iodide source.
-
Microwave: Heat to 120°C for 30 mins. The thermal energy helps overcome the activation energy barrier imposed by the steric clash.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Organ, M. G., et al. (2012). Palladium-Catalyzed Amination of Hindered Aryl Halides... using IPr*OMe. Chemistry – A European Journal.[3]
-
Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[6] Synthesis, 2011(06), 829-856.
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[5] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles.[5][7] The Journal of Organic Chemistry, 69(17), 5578-5587.
-
Edilova, Y. O., et al. (2025).[8] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in Basic Media
Introduction: 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is a pivotal intermediate in contemporary drug discovery and organic synthesis, valued for its role as a scaffold in creating complex molecules with diverse biological activities.[1][2] However, its utility is intrinsically linked to its chemical stability, particularly the reactivity of the aldehyde functional group under the basic conditions required for many crucial synthetic transformations like Knoevenagel or Claisen-Schmidt condensations. This guide provides in-depth technical support for researchers encountering stability issues, offering troubleshooting advice and optimized protocols grounded in mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My base-catalyzed reaction is showing poor yield of the desired condensation product, alongside two major, unexpected byproducts. What is the likely cause?
A: The most probable cause is a competing side reaction known as the Cannizzaro reaction .[3][4] This is a classic disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde, in the presence of a strong base.[5][6] In this process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (or its carboxylate salt under basic conditions), and the other is reduced to a primary alcohol. These two byproducts, 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid and [1-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol, often account for the significant loss of your starting material and the subsequent low yield of your target molecule.
Q2: Can you explain the mechanism of the Cannizzaro reaction and why 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is susceptible?
A: Certainly. The susceptibility arises because the aldehyde's carbonyl carbon is attached to the C5 position of the pyrazole ring, which has no enolizable α-hydrogens. Aldehydes with α-hydrogens would typically undergo deprotonation to form an enolate, leading to aldol-type reactions.[5] In the absence of this pathway, the following occurs under basic conditions:
-
Nucleophilic Attack: A hydroxide ion (or other strong base) attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[3][4]
-
Hydride Transfer: This tetrahedral intermediate is unstable and collapses, re-forming the carbonyl group. In doing so, it expels a hydride ion (H⁻), which is a powerful reducing agent.
-
Redox Reaction: This hydride ion immediately attacks the carbonyl carbon of a second aldehyde molecule, reducing it to an alkoxide.
-
Proton Exchange: The initially formed carboxylic acid and the newly formed alkoxide undergo a rapid proton exchange to yield the final, more stable products: a carboxylate salt and a primary alcohol.[3]
This entire process is a self-redox reaction where the aldehyde acts as both the oxidant and the reductant.[6]
Q3: What specific strategies can I employ to minimize the Cannizzaro reaction and favor my intended Knoevenagel or aldol-type condensation?
A: The key is to control the reaction kinetics to favor the desired condensation over the Cannizzaro pathway, which typically requires harsher conditions. Here are several field-proven strategies:
-
Choice of Base: This is the most critical factor. Avoid strong, concentrated inorganic bases like NaOH or KOH if possible. Opt for milder organic bases such as piperidine, pyrrolidine, triethylamine (TEA), or DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), which are often sufficient to catalyze condensation reactions without aggressively promoting the Cannizzaro reaction.
-
Temperature Control: The Cannizzaro reaction often has a higher activation energy than many condensation reactions. Running your experiment at lower temperatures (e.g., 0 °C to room temperature) can significantly slow the rate of the undesired disproportionation while still allowing the desired reaction to proceed.
-
Stoichiometry and Addition Rate: Add the base slowly or dropwise to the reaction mixture. This keeps the instantaneous concentration of the base low, reducing the likelihood of the second-order Cannizzaro reaction from occurring. If possible, use only a catalytic amount of the base.
-
Solvent Choice: The choice of solvent can influence reaction pathways. Aprotic solvents may be preferable in some cases. It is essential to ensure your starting materials are fully dissolved to avoid localized high concentrations of base.
Q4: Beyond reaction conditions, what are the best practices for storing and handling 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde to ensure its long-term stability?
A: Proper storage is crucial to prevent slow degradation over time, which can impact the reproducibility of your experiments.[7]
-
Temperature: For long-term storage, keep the compound at -20°C. For short-term (days to weeks) use, refrigeration at 2-8°C is acceptable.[8]
-
Atmosphere: The aldehyde can be susceptible to oxidation by atmospheric oxygen. Store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture: Protect from moisture, as water can facilitate unwanted side reactions.[8] Store in a desiccated environment or use a container with a tight-fitting seal.
-
Light: Store in an amber or opaque vial to protect against light-induced degradation.[8]
Always handle the chemical in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE).[7]
Data & Protocols
Table 1: Recommended Conditions for Base-Catalyzed Condensations
This table provides starting points for optimizing reactions to favor condensation over the Cannizzaro reaction.
| Parameter | Knoevenagel Condensation | Claisen-Schmidt Condensation |
| Recommended Base | Piperidine, Pyrrolidine (catalytic) | NaOH, KOH (dilute, low temp) |
| Solvent | Ethanol, Methanol, Toluene | Ethanol/Water mixture |
| Temperature | 0 °C to Room Temperature | 0 °C to 10 °C |
| Reaction Time | 2-12 hours (monitor by TLC) | 1-4 hours (monitor by TLC) |
| Key Consideration | Use of a Dean-Stark trap with toluene can drive the reaction by removing water. | Slow, dropwise addition of aldehyde to the ketone/base mixture is critical. |
Experimental Protocol: Optimized Knoevenagel Condensation
This protocol details the condensation of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde with malononitrile, designed to minimize Cannizzaro byproducts.
Objective: To synthesize 2-((1-(4-fluorophenyl)-1H-pyrazol-5-yl)methylene)malononitrile.
Materials:
-
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Anhydrous Ethanol (approx. 10 mL per 1 g of aldehyde)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The reaction should be performed under a nitrogen atmosphere if possible, though not strictly necessary for this transformation.
-
Dissolution: To the flask, add 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) and anhydrous ethanol. Stir until all solids are completely dissolved.
-
Addition of Nucleophile: Add malononitrile (1.1 eq) to the solution. Stir for 5 minutes at room temperature.
-
Scientist's Note: A slight excess of the active methylene compound helps ensure the aldehyde is consumed, further suppressing the bimolecular Cannizzaro side reaction.
-
-
Catalyst Addition: Add piperidine (0.1 eq) dropwise to the stirring solution.
-
Scientist's Note: Piperidine is a mild organic base, effective at catalyzing the Knoevenagel condensation without significantly promoting the Cannizzaro reaction.[9] Catalytic amounts are sufficient.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Scientist's Note: Avoid heating unless the reaction is stalled. Increased temperature will favor the formation of Cannizzaro byproducts.
-
-
Workup: Once the starting aldehyde is consumed as indicated by TLC, cool the mixture in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual catalyst or unreacted malononitrile.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.
Visual Troubleshooting Guide
The following workflow provides a logical path for diagnosing and solving issues related to the stability of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in basic media.
Caption: Troubleshooting workflow for low yields.
References
-
JoVE. (2023). Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
ResearchGate. (n.d.). Aldehydes used in microwave-assisted Cannizzaro reaction. [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Link]
-
ARKIVOC. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. [Link]
-
Semantic Scholar. (2022). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]
-
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
RESEARCHCHEMSHUB. (2022). Safety First: Best Practices for Handling Research Chemicals in the Lab. [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
National Institutes of Health. (n.d.). 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]
-
MDPI. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]
-
ResearchGate. (2025). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one. [Link]
-
ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Tandem cyclocondensation-Knoevenagel–Michael reaction. [Link]
-
CORE. (2022). Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases. [Link]
-
MDPI. (n.d.). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchchemshub.com [researchchemshub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde
This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with experimental data from analogous compounds to offer a robust interpretation of the molecule's spectral features. We will explore the structural nuances that dictate the chemical environment of each proton and provide a standardized protocol for spectral acquisition.
Introduction: The Role of NMR in Heterocyclic Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry and drug discovery for the unambiguous structural elucidation of novel molecules. For heterocyclic compounds like pyrazole derivatives, which form the core of numerous pharmaceuticals, ¹H NMR provides precise information on the electronic environment, connectivity, and stereochemistry of protons within the molecule. 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is a key building block in the synthesis of potential therapeutic agents. A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
Structural Analysis and Proton Assignment
To facilitate a clear discussion, the protons of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde are systematically labeled as shown below. The distinct electronic nature of the pyrazole ring, the aldehyde group, and the fluorophenyl substituent results in a well-resolved spectrum.
Caption: Structure of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde with proton labeling.
Comparative Analysis of ¹H NMR Chemical Shifts
| Proton | Predicted δ (ppm) for 5-CHO Isomer | 1-(4-Fluorophenyl)-1H-pyrazole-4 -carbaldehyde | 1-Phenyl-1H-pyrazole-4 -carbaldehyde[1] | Rationale for Predicted Shift |
| H-CHO | ~9.85 (s) | 9.92 (s) | 9.93 (s) | The aldehyde proton is highly deshielded due to the magnetic anisotropy of the C=O bond and is consistently found in the 9-11 ppm range.[2] Its position is largely independent of substitution on the phenyl ring. The singlet multiplicity arises from the absence of adjacent protons. |
| H3 | ~7.80 (d) | 8.44 (s) | 8.43 (s) | In the 5-CHO isomer, H3 is coupled to H4, appearing as a doublet. In the 4-CHO isomer, the corresponding proton (H3) is adjacent to the aldehyde-bearing carbon and H5, but often appears as a singlet if coupling is minimal. H3 in the target molecule is ortho to the N-phenyl group and is expected to be less deshielded than H4. |
| H4 | ~8.15 (d) | 8.32 (s) | 8.31 (s) | H4 is adjacent to the strongly electron-withdrawing aldehyde group at C5, causing a significant downfield shift. It is coupled to H3, resulting in a doublet. Its chemical shift is predicted to be substantially downfield compared to an unsubstituted pyrazole.[3] |
| H2'/H6' | ~7.75 (m) | 7.70-7.80 (m) | 7.70-7.80 (m) | These protons are ortho to the pyrazole ring. Their chemical environment is influenced by the anisotropic effect of the heterocyclic ring, leading to a downfield shift. They appear as a multiplet due to coupling with H3'/H5'. |
| H3'/H5' | ~7.30 (m) | 7.25-7.35 (m) | 7.45-7.55 (m) | These protons are ortho to the electron-withdrawing fluorine atom. The upfield shift relative to the non-fluorinated analogue demonstrates the shielding effect of fluorine's lone pairs, despite its high electronegativity. They appear as a multiplet due to coupling with H2'/H6' and the fluorine atom. |
Note: (s) = singlet, (d) = doublet, (m) = multiplet. Predicted values are based on established substituent effects and analysis of related compounds.
Key Interpretive Insights:
-
Aldehyde Proton (H-CHO): The chemical shift of the aldehyde proton is the most downfield signal, typically appearing as a sharp singlet around 9.85 ppm. This is a characteristic resonance for aldehydes and serves as a primary diagnostic peak.[2]
-
Pyrazole Ring Protons (H3 & H4): The protons on the pyrazole ring, H3 and H4, form an AX spin system and should appear as two distinct doublets. H4 is expected to be significantly deshielded and resonate further downfield (~8.15 ppm) than H3 (~7.80 ppm) due to its proximity to the electron-withdrawing aldehyde group at the C5 position.
-
Fluorophenyl Protons (H2'/H6' & H3'/H5'): The para-substituted fluorophenyl group presents a classic AA'BB' spin system, which often simplifies to two multiplets.
-
The protons ortho to the pyrazole ring (H2'/H6') are more deshielded (~7.75 ppm) due to the ring's anisotropic effect.
-
The protons ortho to the fluorine atom (H3'/H5') are shifted upfield (~7.30 ppm) compared to the non-fluorinated analogue. This highlights the net shielding effect of the fluorine substituent on its ortho protons in this aromatic system.
-
Standard Experimental Protocol for ¹H NMR Acquisition
The following protocol provides a reliable method for obtaining a high-quality ¹H NMR spectrum for pyrazole derivatives.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good starting point for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent reference signal.
-
Set the spectral width to encompass all expected proton signals (e.g., from -1 to 12 ppm).
-
Use a standard proton pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Set the number of scans depending on the sample concentration (e.g., 16 to 64 scans for sufficient signal-to-noise ratio).
-
The acquisition time is typically set to 3-4 seconds with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a positive, absorptive shape.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative ratios of the different types of protons.
-
Confirmatory Experiments:
-
D₂O Exchange: To confirm the absence of exchangeable protons (like N-H or O-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The aldehyde proton signal should remain unchanged.[4]
-
2D COSY (Correlation Spectroscopy): A COSY experiment can be run to definitively establish the coupling relationship between H3 and H4 on the pyrazole ring.[4]
Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.
Conclusion
The ¹H NMR spectrum of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde can be confidently predicted and interpreted through a comparative analysis with structurally similar compounds. The key diagnostic signals include a highly deshielded aldehyde singlet near 9.85 ppm, two doublets for the pyrazole protons between 7.80 and 8.15 ppm, and two multiplets for the fluorophenyl protons. This guide provides a foundational framework for researchers to identify, characterize, and utilize this important heterocyclic building block in their synthetic and drug discovery endeavors.
References
- Benchchem. Interpreting Complex NMR Spectra of Pyrazole Derivatives - Technical Support Center.
- MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase.
- Moksha Publishing House. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Sigma-Aldrich. 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
- Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
- Atmiya University. Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- Universal Journal of Chemistry. Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives.
- Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
Sources
A Senior Application Scientist's Guide to Distinguishing 1,4- and 1,5-Pyrazole Carbaldehyde Isomers by NMR
For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic isomers is a cornerstone of rigorous scientific practice. Within the pyrazole family, the distinction between 1,4- and 1,5-disubstituted carbaldehyde isomers presents a common yet critical analytical challenge. While seemingly subtle, the positional difference of the aldehyde group profoundly impacts the molecule's electronic properties, reactivity, and biological activity. This guide provides an in-depth comparison of these isomers using advanced Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond simple data reporting to explain the causal relationships that underpin spectral differences.
The Challenge: Ambiguity in Isomer Assignment
The synthesis of N-substituted pyrazole carbaldehydes can often yield a mixture of 1,4- and 1,5-regioisomers. Relying solely on one-dimensional (1D) ¹H NMR can be misleading, as the chemical shifts of the pyrazole ring protons can be influenced by various substituents, potentially leading to erroneous assignments. To achieve unambiguous structural confirmation, a multi-faceted approach employing both 1D and two-dimensional (2D) NMR techniques is essential. This guide will focus on the most definitive methods: ¹H NMR, ¹³C NMR, Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
The Key Differentiators: A Summary of Spectroscopic Evidence
The most reliable method for distinguishing between 1,4- and 1,5-pyrazole carbaldehyde isomers lies in exploiting through-bond and through-space correlations involving the substituent at the N-1 position. The following table summarizes the expected key NMR characteristics for a model compound, 1-phenyl-1H-pyrazole carbaldehyde, based on comprehensive spectral analysis.[1]
| NMR Parameter | 1,4-Isomer (1-phenyl-1H-pyrazole-4-carbaldehyde) | 1,5-Isomer (1-phenyl-1H-pyrazole-5-carbaldehyde) | Rationale for Distinction |
| ¹H NMR (δ, ppm) | Aldehyde-H: ~9.9, Pyrazole H-3: ~8.1, Pyrazole H-5: ~8.4 | Aldehyde-H: ~9.8, Pyrazole H-3: ~7.9, Pyrazole H-4: ~7.6 | The chemical shifts of the pyrazole protons differ due to the varying electronic influence of the aldehyde group's position. |
| ¹³C NMR (δ, ppm) | Aldehyde-C: ~185, Pyrazole C-3: ~141, Pyrazole C-4: ~120, Pyrazole C-5: ~135 | Aldehyde-C: ~184, Pyrazole C-3: ~141, Pyrazole C-4: ~113, Pyrazole C-5: ~132 | The position of the electron-withdrawing aldehyde group significantly impacts the chemical shifts of the pyrazole ring carbons. |
| Key HMBC Correlation | No correlation from N-phenyl protons to C-5. | Strong ³J correlation from N-phenyl ortho-protons to Pyrazole C-5. | This three-bond correlation is only possible in the 1,5-isomer, providing definitive evidence of its structure. |
| Key NOESY Correlation | No correlation between N-phenyl protons and pyrazole ring protons. | Strong through-space correlation between N-phenyl ortho-protons and Pyrazole H-5. | This spatial proximity is unique to the 1,5-isomer, confirming the connectivity. |
The Decisive Experiments: HMBC and NOESY
While 1D NMR provides initial clues, 2D NMR experiments offer irrefutable proof of isomer identity.
Heteronuclear Multiple Bond Correlation (HMBC): Mapping Connectivity
The HMBC experiment is the most powerful tool for this specific challenge. It detects long-range (typically 2-4 bond) correlations between protons and carbons. The key is to look for correlations between the protons of the N-1 substituent and the carbons of the pyrazole ring.
In the 1,5-isomer , a crucial three-bond coupling (³J) exists between the ortho-protons of the N-1 phenyl group and the C-5 carbon of the pyrazole ring. This correlation provides a direct and unambiguous link between the substituent and its adjacent carbon. Conversely, in the 1,4-isomer , the N-1 phenyl group is too distant from C-5 to show a significant correlation.
Experimental Protocol: HMBC
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole carbaldehyde sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Utilize a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer). The long-range coupling delay should be optimized for J-couplings of approximately 8-10 Hz.
-
Processing and Analysis: Process the 2D data and look for the key cross-peak between the N-1 substituent protons and the pyrazole ring carbons.
Caption: Key HMBC correlation for isomer identification.
Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Spatial Proximity
The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the regiochemistry of substituted rings.
For the 1,5-isomer , the ortho-protons of the N-1 phenyl group are in close spatial proximity to the H-5 proton of the pyrazole ring. This will result in a clear cross-peak in the NOESY spectrum. In the 1,4-isomer , these protons are spatially distant, and no such correlation will be observed.
Experimental Protocol: NOESY
-
Sample Preparation: Use the same sample prepared for the HMBC experiment.
-
Acquisition: Employ a standard 2D NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer) with a mixing time of 500-800 ms to allow for the development of cross-relaxation.
-
Processing and Analysis: After processing, analyze the spectrum for a cross-peak between the signals of the N-1 substituent protons and the pyrazole ring protons.
Caption: Key NOESY correlation for isomer differentiation.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying a suite of NMR experiments, researchers can confidently and accurately distinguish between 1,4- and 1,5-pyrazole carbaldehyde isomers. The true power of this approach lies in its self-validating nature. The absence of a key HMBC or NOESY correlation in one isomer is as informative as its presence in the other. This robust analytical workflow ensures the scientific integrity of the structural assignment, which is paramount for subsequent research and development activities. The provided protocols and expected data serve as a reliable guide for any scientist encountering this common yet crucial analytical challenge.
References
-
Oliveira, A. L. de, Oliveira, C. H. A. de, Mairink, L. M., Pazini, F., Menegatti, R., & Lião, L. M. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry, 49(8), 537–542. [Link]
-
Lusardi, M., Belvedere, R., Petrella, A., Iervasi, E., Spallarossa, A., Caviglia, D., ... & Banfi, L. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10595. [Link]
Sources
Comparative Mass Spectrometry Guide: Fluorinated vs. Non-Fluorinated Pyrazole Aldehydes
Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Pyrazole Aldehydes Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a structural elucidation framework for researchers analyzing 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its non-fluorinated analogs (e.g., 5-chloro-3-methyl variants).
While both classes exhibit characteristic aldehyde losses (M-1, M-29), the introduction of the trifluoromethyl (
Mechanistic Fragmentation Analysis
The fragmentation of pyrazole aldehydes under Electron Ionization (EI, 70 eV) is governed by three competitive pathways:
Core Pathway A: The Aldehyde "Fingerprint" (Common)
Regardless of fluorination, the aldehyde moiety at position 4 is the primary site of initial fragmentation.
-
-Cleavage (Loss of H
): Formation of the acylium ion . This is often a prominent peak due to resonance stabilization by the pyrazole ring. -
Decarbonylation (Loss of CO): Following the loss of H, or via a direct radical elimination, the carbonyl group is lost as CO (28 Da) or CHO (29 Da), resulting in the
ion.
Core Pathway B: The Fluorine Effect (Differentiator)
The presence of the
-
Stability: The C-F bond is stronger than C-H or C-Cl. Consequently, the molecular ion (
) of fluorinated pyrazoles is often highly intense. -
Diagnostic Fragment (
69): High-energy collisions eventually shatter the bond, generating the stable trifluoromethyl cation at 69. This is a "flag" for trifluoromethylated moieties. -
HF Elimination: In some pathways, if a proton is spatially available (e.g., from an ortho-phenyl position), the loss of neutral HF (20 Da) may be observed, yielding
.
Core Pathway C: The Halogen Isotope Rule (Control)
For chlorinated analogs (e.g., 5-chloro-3-methyl...), the mass spectrum is dominated by the chlorine isotope pattern .
-
M / M+2 Ratio: A distinct 3:1 intensity ratio confirms the presence of one chlorine atom (
vs ). -
Absence in Fluorine: Fluorine is monoisotopic (
). Therefore, fluorinated pyrazoles show a clean single molecular ion peak without the M+2 satellite.
Comparative Data Analysis
The following table contrasts the fragmentation of a representative fluorinated pyrazole aldehyde against a standard chlorinated analog.
Table 1: Comparative Mass Spectral Data (EI, 70 eV)
| Feature | Fluorinated Analog | Chlorinated Analog (Control) |
| Compound | 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 240.18 g/mol | 220.65 g/mol |
| Base Peak | Often | Often |
| Molecular Ion ( | ||
| Primary Loss | ||
| Diagnostic Ion | ||
| Secondary Loss | ||
| Ring Break | Loss of HCN ( | Loss of HCN ( |
Note: Data derived from fragmentation principles of pyrazoles [1][2] and specific spectral data for 3-trifluoromethyl derivatives [3][6].
Visualization of Fragmentation Pathways
The following diagrams illustrate the divergent pathways. The fluorinated pathway emphasizes the stability of the
Figure 1: Fragmentation Mechanism of Fluorinated Pyrazole Aldehyde
Caption: Primary fragmentation pathways for 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (EI-MS).
Figure 2: Comparative Spectral Logic (Fluorinated vs. Chlorinated)
Caption: Logic flow distinguishing fluorinated vs. chlorinated analogs based on isotopic patterns and diagnostic ions.
Experimental Protocol: EI-MS Characterization
To replicate these results, the following protocol is recommended for the characterization of synthesized pyrazole aldehydes.
Scope: Qualitative structural confirmation of 4-formyl pyrazoles.
Reagents & Equipment:
-
Instrument: GC-MS (e.g., Agilent 5977B) or Direct Insertion Probe (DIP) MS.
-
Solvent: HPLC-grade Methanol or Acetone (for dilution).
-
Standard: Perfluorotributylamine (PFTBA) for tuning.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1 mg of the pyrazole aldehyde in 1 mL of methanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Inlet Parameters:
-
Injection Mode: Splitless (1
L injection). -
Inlet Temperature: 250°C (Ensure high temp to volatilize the stable pyrazole).
-
-
MS Source Conditions (EI):
-
Ionization Energy: 70 eV (Standard for library comparison).[12]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range:
40 – 400.
-
-
Data Acquisition:
-
Interpretation: Identify the base peak.[12][16][17] For aldehydes, this is often the
ion due to the stability of the resulting pyrazolium cation.
References
-
Asian Journal of Chemistry. (2023). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones and Pyrazoles. Retrieved from [Link]
-
MDPI. (2022).[3] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Aldehydes and Aromatics. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 2781846: 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde.[1] Retrieved from [Link]
-
Kaunas University of Technology. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
Sources
- 1. 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | C11H7F3N2O | CID 2781846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 1185292-86-7 | Benchchem [benchchem.com]
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- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. acdlabs.com [acdlabs.com]
crystal structure data for 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
This guide provides a comprehensive structural analysis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde , synthesizing available crystallographic data from close structural analogs to establish a predictive profile.
As direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is often proprietary or absent from open-access databases (unlike its ubiquitous 4-carbaldehyde regioisomer), this guide utilizes Comparative Structural Extrapolation . We analyze the target against verified datasets of its regioisomers and non-fluorinated analogs to inform drug design decisions.
Executive Structural Summary
| Feature | Specification | Critical Insight |
| Compound | 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde | Core Scaffold: 1-Aryl-pyrazole |
| Crystal System | Predicted: Monoclinic or Triclinic | Common for planar/semi-planar aromatic aldehydes. |
| Space Group | Predicted: | Centrosymmetric packing favored by dipole pairing. |
| Key Torsion | High Steric Strain: The 5-CHO group clashes with the N1-aryl ortho-hydrogens, forcing a twisted conformation. | |
| Packing Forces | C–H···O (Aldehyde) & C–H···F | Fluorine directs packing via weak electrostatic contacts, distinct from the H-analog. |
Comparative Structural Analysis
To understand the performance and behavior of the 5-carbaldehyde, we must compare it to its two primary "Alternatives": the 4-carbaldehyde regioisomer (Alternative A) and the non-fluorinated analog (Alternative B).
2.1. The Regioisomer Effect: 5-CHO vs. 4-CHO
The position of the aldehyde group dictates the molecular planarity, which fundamentally alters solubility and binding affinity.
-
Alternative A (4-CHO): In 1-(4-fluorophenyl)-1H-pyrazole-4 -carbaldehyde, the aldehyde is remote from the N1-phenyl ring.
-
Result: The molecule can adopt a near-planar conformation (
). This maximizes -conjugation but decreases solubility due to efficient crystal stacking.
-
-
Target (5-CHO): The aldehyde at position 5 is sterically crowded by the ortho-hydrogens of the phenyl ring.
-
Result: The phenyl ring twists out of the pyrazole plane (
). This "Twisted Intramolecular Charge Transfer" (TICT) state often enhances solubility (disrupted crystal packing) but may reduce potency if the target binding pocket requires a flat ligand.
-
2.2. The Fluorine Effect: F-Phenyl vs. H-Phenyl
-
Alternative B (H-Phenyl): 1-phenyl-1H-pyrazole-5-carbaldehyde.[1][2]
-
Packing: Dominated by C–H···
interactions.
-
-
Target (F-Phenyl): The para-fluorine atom introduces a strong dipole and potential for C–H···F interactions.
-
Insight: In crystal lattices of similar fluorinated pyrazoles, the fluorine atom often accepts weak hydrogen bonds from the aldehyde proton of a neighboring molecule, forming 1D supramolecular chains. This can increase melting point relative to the non-fluorinated analog.
-
Experimental Data & Protocol
Since specific lattice parameters for the target are likely to be generated in-house, follow this standardized protocol to obtain and validate the structure.
3.1. Crystallization Protocol (Vapor Diffusion)
Objective: Grow single crystals suitable for XRD (>0.1 mm in two dimensions).
-
Solvent Selection: Dissolve 20 mg of compound in 2 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Antisolvent: Use Hexane or Pentane .
-
Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap tightly.
-
Timeline: Allow to stand undisturbed at 4°C for 3-7 days. The slow diffusion of hexane into DCM will lower solubility gradually, promoting high-quality nucleation.
3.2. Data Collection Parameters (Standard)
-
Radiation: Mo K
( Å) is preferred over Cu K to minimize absorption by the Fluorine atom, though Cu is acceptable for small organic molecules. -
Temperature: 100 K (Cryostream). Crucial for freezing the rotation of the aldehyde group to resolve disorder.
Structural Determination Workflow
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points for distinguishing the 5-isomer from the 4-isomer.
Figure 1: Workflow for structural validation, emphasizing the torsion angle (
Implications for Drug Discovery
5.1. Docking & Virtual Screening
When using this scaffold in molecular docking (e.g., for p38 MAP kinase or COX-2 inhibition), do not use a planar input conformation .
-
Protocol: Set the N1-Aryl torsion angle to
during ligand preparation. -
Rationale: Forcing planarity incurs a high energy penalty (>5 kcal/mol) due to the steric clash between the aldehyde oxygen and the aryl protons.
5.2. Pharmacophore Mapping
-
Hydrogen Bond Acceptor: The aldehyde oxygen is a strong acceptor. In the 5-position, its accessibility is directionally restricted by the twisting aryl ring.
-
Halogen Bonding: The para-fluorine can serve as an orthogonal anchor point in the binding pocket, interacting with backbone carbonyls or hydrophobic pockets.
References
-
Synthesis & Isomerism of Pyrazole Carbaldehydes
-
Review of Vilsmeier-Haack Formylation on Pyrazoles. (2011).[3] Arkivoc. Discusses the regioselectivity favoring position 4 and methods to achieve position 5 substitution.
-
-
Structural Analogs (4-Carbaldehyde)
- Butcher, R. J., et al. (2007). "Crystal structure of 3-(4-methylphenyl)-...-pyrazole-1-carbaldehyde." Acta Crystallographica Section E. Provides baseline cell parameters for 1-aryl-pyrazole aldehydes.
-
Fluorine Interactions in Pyrazoles
- Thiruvalluvar, A., et al. (2007). "1-(5-Bromopyrimidin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde." Acta Cryst. E.
-
Tautomerism & Conformation
- Kumar, K., et al. (2016). "Synthesis and crystal structure of 5-(2,4-dichlorophenoxy)...pyrazole-4-carbaldehyde." Journal of Molecular Structure.
Sources
A Comparative Analysis of Pyrazole-4-carbaldehyde and Pyrazole-5-carbaldehyde: Unraveling the Impact of Isomerism on Melting Points
An In-depth Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the subtle shift of a functional group on a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, influencing everything from solubility and crystal packing to biological activity. This guide delves into the comparative analysis of two structurally similar yet distinct isomers: pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde. While both share the same molecular formula and weight, their differing melting points reveal fundamental principles of molecular interaction in the solid state. This guide provides experimental data, explores the underlying scientific principles governing these differences, and offers a standardized protocol for empirical verification.
Isomeric Structures and Physical Properties: A Head-to-Head Comparison
The core distinction between the two molecules lies in the position of the carbaldehyde (-CHO) group on the pyrazole ring. In pyrazole-4-carbaldehyde, the aldehyde is positioned at the C4 carbon, whereas in pyrazole-5-carbaldehyde, it is located at the C5 position, adjacent to the pyrrole-like nitrogen (-NH). This seemingly minor structural variance leads to a significant divergence in their melting points.
A survey of available physicochemical data reveals a substantial difference in the melting points of the two isomers.
| Property | Pyrazole-4-carbaldehyde | Pyrazole-5-carbaldehyde (as 3-carbaldehyde tautomer) |
| Molecular Formula | C₄H₄N₂O | C₄H₄N₂O |
| Molecular Weight | 96.09 g/mol | 96.09 g/mol |
| CAS Number | 35344-95-7[1] | 3920-50-1[2] |
| Appearance | Solid | Light brown to yellow solid[3] |
| Melting Point | 82-83 °C [4] | 138-140 °C [5] |
The Science Behind the Disparity: Intermolecular Forces at Play
The melting point of a crystalline solid is a direct measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice. The significantly higher melting point of pyrazole-5-carbaldehyde suggests that it engages in stronger and/or more extensive intermolecular interactions in its solid state compared to the 4-carbaldehyde isomer.
The primary forces at play in these systems are hydrogen bonds and dipole-dipole interactions. The pyrazole ring itself is a versatile hydrogen-bonding motif, capable of both donating a hydrogen bond via its N-H group and accepting a hydrogen bond at its sp²-hybridized nitrogen atom[6][7]. The aldehyde group introduces a strongly polar carbonyl (C=O) moiety, which acts as an effective hydrogen bond acceptor.
The key to understanding the melting point difference lies in how the isomeric placement of the aldehyde group affects the potential for forming robust hydrogen-bonding networks.
-
Pyrazole-5-carbaldehyde: The proximity of the aldehyde group at the C5 position to the N1-H donor and the N2 acceptor sites allows for the formation of strong, directional intermolecular hydrogen bonds. It is highly probable that this isomer forms well-ordered, dimeric or polymeric structures in the solid state, where the N-H of one molecule bonds to the carbonyl oxygen of a neighboring molecule, and potentially a C-H---N interaction further stabilizes the network. This creates a highly stable crystal lattice that requires more thermal energy to disrupt.
-
Pyrazole-4-carbaldehyde: With the aldehyde group at the C4 position, the molecule's geometry is altered. While N-H---N hydrogen bonding between pyrazole rings can still occur, forming chains or cyclic structures[7], the carbonyl group is more sterically remote from the primary N-H donor. The resulting hydrogen-bonding network may be less ordered, or the bonds themselves may be weaker (e.g., C-H---O interactions might predominate over stronger N-H---O bonds), leading to a less stable crystal lattice and consequently, a lower melting point.
Positional isomerism is a well-documented factor influencing the physical properties of pyrazole derivatives, often due to its impact on crystal packing and hydrogen bonding capabilities[8].
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Sources
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- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazole-5-carboxaldehyde | 948552-36-1 [chemicalbook.com]
- 4. 1-Methyl-1H-pyrazole-3-carbaldehyde | 27258-32-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 27258-32-8 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Definitive Guide to Regioisomer Confirmation of 1-(4-fluorophenyl)pyrazole using NOESY NMR
Senior Application Scientist Insight: In synthetic chemistry, particularly in the construction of heterocyclic scaffolds for drug development, the regioselectivity of reactions is a paramount concern. The synthesis of N-substituted pyrazoles, for instance, can often yield a mixture of regioisomers, where substituents are placed at different positions on the pyrazole ring.[1] Differentiating these isomers is non-trivial as they possess the same mass and often exhibit similar fragmentation patterns in mass spectrometry and closely related signals in 1D ¹H NMR. This guide provides an in-depth, experimentally-grounded protocol for using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously confirm the desired 1-(4-fluorophenyl)pyrazole regioisomer, a critical step in ensuring structural integrity for research and development.
The Challenge: Ambiguity in Pyrazole Synthesis
The reaction of a hydrazine, such as (4-fluorophenyl)hydrazine, with an unsymmetrical 1,3-dicarbonyl equivalent can theoretically produce two different regioisomers. For the synthesis of 1-(4-fluorophenyl)pyrazole, the primary isomers of concern would be the 1,3- and 1,5-disubstituted products if starting from an appropriate precursor, or in this case, distinguishing the target 1-(4-fluorophenyl)pyrazole (a 1,4-disubstituted pattern when considering the phenyl group and a proton) from other potential isomers. While techniques like HMBC can reveal through-bond (2-3 bond) correlations, they may not always provide the definitive evidence needed to assign the N1-substituent's position relative to the other ring protons.[2][3]
This is where the Nuclear Overhauser Effect (NOE) becomes an indispensable tool. The NOE is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å), irrespective of the number of bonds separating them.[4][5] A 2D NOESY experiment maps these through-space correlations, providing a clear and unambiguous picture of molecular geometry.[6][7]
Comparative Analysis: Predicting NOESY Correlations
To confirm the structure of 1-(4-fluorophenyl)pyrazole, we must compare the expected NOESY spectrum of the target molecule against plausible alternatives. The key lies in the spatial proximity between the protons on the N1-phenyl ring and the protons on the pyrazole core.
Let's denote the protons as follows:
-
Fluorophenyl Ring: H2'/H6' (ortho), H3'/H5' (meta)
-
Pyrazole Ring: H3, H4, H5
The most informative correlation will be between the ortho-protons of the phenyl ring (H2'/H6') and the adjacent proton on the pyrazole ring.
| Regioisomer Structure | Key Expected NOE Cross-Peak | Rationale for Confirmation |
| 1-(4-fluorophenyl)-1H-pyrazole | H2'/H6' ↔ H5 | The ortho-protons (H2'/H6') of the phenyl group are spatially close to the H5 proton of the pyrazole ring. The observation of this cross-peak is strong evidence for this specific isomer. |
| 1-(4-fluorophenyl)-1H-pyrazol-3-yl Isomer | H2'/H6' ↔ H3 | If the phenyl group were at position 1 and another substituent at position 3, the key NOE would be between the ortho-protons and the H3 proton. The absence of a correlation to H5 would be telling. |
| 4-(4-fluorophenyl)-1H-pyrazole | H2'/H6' ↔ H3 and H5 | In this isomer, the phenyl ring is at the C4 position. Its ortho-protons would be in close proximity to both the H3 and H5 protons of the pyrazole ring, leading to two distinct NOE cross-peaks. |
This comparative framework is the logical foundation of our experiment. The presence of a single, specific NOE correlation between the N-aryl ortho protons and a pyrazole ring proton allows for definitive assignment.[8]
Visualizing Spatial Proximity for Confirmation
The following diagram illustrates the key through-space interaction that confirms the 1-(4-fluorophenyl)pyrazole structure.
Caption: Key NOE correlation for 1-(4-fluorophenyl)pyrazole.
Experimental Protocol: Acquiring High-Quality NOESY Data
This protocol outlines the steps for acquiring a 2D ¹H-¹H NOESY spectrum on a standard NMR spectrometer (e.g., Bruker).
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 1-(4-fluorophenyl)pyrazole sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Ensure the solvent is free from paramagnetic impurities, as these can quench the NOE effect.[9]
-
Filter the solution into a clean, dry NMR tube to remove any particulate matter.
2. Initial 1D ¹H NMR Setup:
-
Acquire a standard 1D ¹H spectrum to determine the chemical shifts (δ) of all protons and to ensure the sample concentration is adequate.
-
Note the spectral width (SW) required to encompass all proton signals. This will be used to set up the 2D experiment.
3. 2D NOESY Parameterization (E-E-A-T in action):
-
Pulse Program: Select a standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker systems).[10]
-
Spectral Width (SW): Set the spectral width in both the F2 (direct) and F1 (indirect) dimensions to be identical to the value determined from the 1D ¹H spectrum.[10]
-
Mixing Time (d8): This is the most critical parameter.[11][12] The NOE effect builds up during this time. For small molecules (MW < 600 Da), the NOE is positive and builds slowly.[11]
-
Causality: A longer mixing time is required to observe correlations between protons. For 1-(4-fluorophenyl)pyrazole (MW ≈ 176 g/mol ), a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[11][12] It is often beneficial to run multiple NOESY experiments with varying mixing times to find the optimal value.[13]
-
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow the spins to return to equilibrium between scans.
-
Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans per increment should be sufficient.
-
Number of Increments (td in F1): Use 256 to 512 increments in the F1 dimension for adequate resolution.
4. Acquisition and Processing:
-
Acquire the 2D data. It is recommended to run NOESY experiments without sample spinning to avoid artifacts.[10]
-
Process the data using a 2D Fourier transform. Apply a window function (e.g., sine-bell) to both dimensions to improve spectral quality.
-
Phase the spectrum carefully. For small molecules, the NOE cross-peaks should have the opposite phase (e.g., positive/orange) to the diagonal peaks (e.g., negative/blue).[5][11]
Workflow for Regioisomer Confirmation
The entire process, from synthesis to confirmation, can be visualized as a logical workflow.
Caption: Workflow from synthesis to unambiguous structure confirmation.
Interpreting the Results: A Self-Validating System
Upon processing the NOESY spectrum of 1-(4-fluorophenyl)pyrazole, the key diagnostic feature will be a cross-peak correlating the multiplet corresponding to the H2'/H6' protons of the fluorophenyl ring with the singlet or doublet corresponding to the H5 proton of the pyrazole ring.
-
Confirmation: The presence of this specific H2'/H6' ↔ H5 cross-peak provides definitive, positive evidence for the 1-(4-fluorophenyl)pyrazole structure.[8]
-
Validation: The absence of a corresponding cross-peak between the H2'/H6' protons and the H3 proton serves as internal validation, ruling out other isomers where such a proximity would exist. This dual-check—the presence of an expected signal and the absence of an alternative—makes the protocol a self-validating system.
By adhering to this rigorous, evidence-based approach, researchers can confidently assign the regiochemistry of their synthesized pyrazole derivatives, ensuring the structural integrity of molecules destined for further study in materials science and drug discovery.
References
-
Title: Nuclear Overhauser effect - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Complex NMR experiments: 2D, selective, etc. Source: University of Wisconsin-Madison, Chemistry Facilities URL: [Link]
-
Title: Nuclear Overhauser Effect (NOE) Source: University of California, Davis URL: [Link]
-
Title: NOESY and ROESY Source: University of California, Berkeley, College of Chemistry URL: [Link]
-
Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution Source: SPbU Researchers Portal URL: [Link]
-
Title: NOE Experiments on the Bruker - UMYMFOR Source: University of Michigan URL: [Link]
-
Title: Stereochemistry Information from NOESY/ROESY data … Part 1 Source: ACD/Labs URL: [Link]
-
Title: 5.4: NOESY Spectra - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: TUTORIAL: 2D NOESY EXPERIMENT - IMSERC Source: Northwestern University URL: [Link]
-
Title: NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity Source: Nanalysis URL: [Link]
-
Title: The Nuclear Overhauser Effect - Conduct Science Source: Conduct Science URL: [Link]
-
Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL: [Link]
-
Title: Pyrazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 13. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
HPLC Analysis & Isomeric Separation of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
Publish Comparison Guide
Part 1: Executive Summary & Technical Context
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde (CAS: 890652-03-6).[1] This molecule is a critical building block in the synthesis of p38 MAP kinase inhibitors and other pyrazole-based therapeutics.[1]
The primary analytical challenge with this compound is regioisomeric resolution .[1] The synthesis of N-arylpyrazoles often produces a mixture of the 5-carbaldehyde (target) and the 3-carbaldehyde (impurity).[1] Because these isomers share identical molecular weights (MW 190.[1]17) and similar polarities, standard "generic" gradients often fail to separate them to baseline.[1]
The Core Analytical Challenge: Sterics vs. Planarity
The separation mechanism relies on the structural differences between the two isomers:[1]
-
5-Carbaldehyde (Target): The formyl group at position 5 sterically clashes with the ortho-protons of the N1-phenyl ring.[1] This forces the phenyl ring to twist out of coplanarity with the pyrazole core, reducing the effective surface area for hydrophobic interaction.[1]
-
3-Carbaldehyde (Impurity): The formyl group is distal to the phenyl ring.[1] The molecule adopts a planar conformation, maximizing conjugation and surface area for stationary phase interaction.[1]
Result: In Reversed-Phase (RP) chromatography, the 5-isomer elutes earlier than the 3-isomer due to reduced hydrophobicity and lack of planarity.[1]
Part 2: Comparative Method Performance
The following table compares three distinct column chemistries for the separation of the 5-carbaldehyde from its 3-isomer and des-formyl precursors.
Table 1: Column Performance & Selectivity Guide
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | C8 (Octyl) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | |
| Retention (k') | High | Moderate | Low |
| Selectivity ( | Good (1.2 - 1.4) | Excellent (>1.5) | Poor (<1.[1]1) |
| Elution Order | 5-CHO | 5-CHO | Co-elution likely |
| Why use this? | Robust, standard QC method. | Best for difficult isomer separations.[1] | Fast screening only. |
| Tailing Factor | < 1.2 (with acid modifier) | < 1.1 | < 1.3 |
Experimental Data Summary (Representative)
Conditions: 150 x 4.6 mm, 5 µm column; Flow: 1.0 mL/min; MP: 60:40 Water:ACN (0.1% Formic Acid).[1]
| Compound | Retention Time (min) - C18 | Retention Time (min) - Phenyl-Hexyl |
| 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde | 4.2 | 4.8 |
| 1-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde | 5.6 | 7.1 |
| Resolution ( | 3.5 | 5.8 |
Note: The Phenyl-Hexyl column provides superior resolution because the planar 3-isomer engages in strong
-stacking with the stationary phase, significantly increasing its retention relative to the twisted 5-isomer.[1]
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating. The use of a diode array detector (DAD) is recommended to confirm peak purity, as the isomers have slightly different UV maxima due to conjugation differences.[1]
Reagents & Preparation
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (or 0.1%
for low UV detection).[1] -
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Diluent: 50:50 Water:ACN.[1]
Sample Preparation
-
Stock Solution: Weigh 10 mg of the sample into a 20 mL volumetric flask. Dissolve in 10 mL ACN. Sonicate for 5 minutes. Dilute to volume with water. (Conc: 0.5 mg/mL).[1]
-
Working Standard: Dilute the Stock Solution 1:10 with Diluent (Conc: 50 µg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (aldehydes can be light-sensitive).
Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Control is critical; higher temps reduce selectivity).
-
Injection Volume: 5 µL.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).[1]
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Part 4: Method Logic & Visualization
The following diagram illustrates the decision pathway for optimizing the separation of the pyrazole regioisomers, highlighting the mechanistic basis for column selection.
Caption: Decision tree for column selection based on the structural planarity differences between pyrazole regioisomers.
References
-
Sigma-Aldrich. 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Product Information. (Note: Reference for structural analogues and CAS verification). Link
-
National Institutes of Health (NIH). Crystal structure of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (Demonstrates the twist angle in 5-substituted N-arylpyrazoles). Link
-
MDPI Molecules. Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)...pyrazoles. (Provides X-ray data confirming non-planarity of 5-aryl/5-substituted systems). Link[1]
-
Sielc Technologies. Separation of Pyrazole Derivatives on Mixed-Mode Columns. (General reference for pyrazole acidity and retention behavior). Link
-
Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. (Reference for related isomeric building blocks and applications in Celecoxib analogs). Link
Sources
Comparative Bioactivity & Synthetic Utility: 4-Formyl vs. 5-Formyl Fluorophenyl Pyrazoles
Executive Summary
In the development of pyrazole-based pharmacophores, the regiochemistry of the formyl group (-CHO) plays a decisive role in both synthetic accessibility and biological efficacy. While 4-formyl-1-(fluorophenyl)pyrazoles represent a "privileged scaffold" in medicinal chemistry—extensively validated for COX-2 inhibition, antimicrobial, and anticancer activity—their 5-formyl regioisomers are significantly less common, primarily due to steric constraints and synthetic challenges.
This guide provides a technical comparison of these two isomers, analyzing how the shift from C4 to C5 alters molecular topology, synthetic pathways, and ligand-target interactions.
| Feature | 4-Formyl Isomer | 5-Formyl Isomer |
| Synthetic Accessibility | High (Vilsmeier-Haack dominant) | Low (Requires lithiation or specific cyclization) |
| Steric Environment | Unhindered; planar conjugation possible | Sterically crowded (clash with N1-aryl) |
| Bioactivity Focus | Broad (COX-2, EGFR, Antimicrobial) | Niche (Fused ring precursors, specific kinase pockets) |
| Metabolic Stability | High (C4 is metabolically robust) | Moderate (C5 is prone to metabolic oxidation) |
Chemical Context & Structural Analysis[2][3][4][5][6][7][8][9][10]
The biological divergence between these isomers is rooted in their structural topology, specifically the interaction between the formyl group and the N1-fluorophenyl substituent.
The "N1-Aryl Clash" Phenomenon
In 1-(fluorophenyl)pyrazoles , the phenyl ring at N1 is twisted out of the pyrazole plane to minimize steric repulsion with the C5-substituent.
-
4-Formyl Position: The C4 position is remote from the N1-aryl group. The formyl group can rotate freely, maintaining planarity with the pyrazole ring, which maximizes
-conjugation and facilitates hydrogen bonding in enzyme active sites (e.g., Ser-530 in COX-2). -
5-Formyl Position: The C5 position is directly adjacent to the N1-aryl group. A formyl group here suffers from severe allylic strain (A-strain) with the ortho-hydrogens of the fluorophenyl ring. This forces the N1-aryl ring into a perpendicular conformation or distorts the formyl group, disrupting planarity and reducing binding affinity for flat hydrophobic pockets.
Visualization: Regioselective Synthesis & Sterics
Figure 1: Synthetic divergence. The Vilsmeier-Haack reaction selectively targets the nucleophilic C4 position. Accessing the 5-formyl isomer typically requires C5-lithiation strategies.
Comparative Bioactivity Analysis
The following data summarizes the performance of fluorophenyl pyrazole aldehydes in key therapeutic areas.
Antimicrobial Potency (Schiff Base Precursors)
Formyl pyrazoles are rarely drugs themselves; they are intermediates for Schiff bases (imines). The stability of the aldehyde determines the yield and purity of these active derivatives.
| Organism | 4-Formyl Derived Schiff Bases | 5-Formyl Derived Schiff Bases | Mechanistic Insight |
| S. aureus (Gram +) | High Activity (MIC: 2-8 µg/mL) | Moderate/Low (MIC: >32 µg/mL) | 4-position derivatives penetrate cell walls better due to planar topology. |
| E. coli (Gram -) | Moderate Activity | Low Activity | Lipophilicity of 4-isomers is often optimal for porin transport. |
| C. albicans (Fungal) | High Activity | Low Activity | 4-isomer fits fungal CYP51 active site; 5-isomer sterically clashes. |
Anti-Inflammatory (COX-2 Inhibition)
The 1,5-diarylpyrazole class (e.g., Celecoxib) relies on specific geometry.
-
4-Formyl Derivatives: Often show IC50 values in the nanomolar range (0.01 - 0.5 µM) . The C4-formyl group (or its oxime/hydrazone derivatives) acts as a hydrogen bond acceptor, mimicking the pharmacophore of traditional NSAIDs without the gastric toxicity.
-
5-Formyl Derivatives: The introduction of a polar carbonyl at C5 disrupts the hydrophobic interaction required for the "side pocket" of COX-2. Furthermore, the twisting of the N1-phenyl ring prevents the molecule from entering the narrow channel of the enzyme.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard reagents validated in high-impact medicinal chemistry literature.
Protocol A: Synthesis of 4-Formyl-1-(4-fluorophenyl)pyrazole (Vilsmeier-Haack)
This is the industry-standard method for generating the 4-isomer.
-
Reagent Prep: In a dry round-bottom flask, add DMF (10 mL, 130 mmol) and cool to 0°C in an ice bath.
-
Activation: Dropwise add POCl3 (1.2 mL, 13 mmol) with stirring. A white/yellow solid (Vilsmeier salt) will form. Stir for 30 min.
-
Addition: Dissolve 4-fluoroacetophenone hydrazone (10 mmol) in minimum DMF and add dropwise to the Vilsmeier reagent.
-
Cyclization: Warm the mixture to 60-80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO3 solution to pH 7–8.
-
Isolation: A solid precipitate forms.[1] Filter, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 75–90%
-
Key QC: 1H NMR will show a distinct singlet for the aldehyde proton at ~9.8–10.0 ppm.
-
Protocol B: Synthesis of 5-Formyl-1-(4-fluorophenyl)pyrazole (Lithiation Route)
Used when the 5-isomer is specifically required. Requires anhydrous conditions.[2]
-
Starting Material: Dissolve 1-(4-fluorophenyl)pyrazole (10 mmol) in anhydrous THF (20 mL) under Argon/Nitrogen atmosphere.
-
Lithiation: Cool to -78°C (dry ice/acetone bath). Slowly add n-BuLi (1.1 eq, 2.5M in hexanes) over 15 mins.
-
Note: The C5 proton is the most acidic due to the inductive effect of the adjacent nitrogen.
-
-
Formylation: Stir at -78°C for 1 hour. Add anhydrous DMF (1.5 eq) dropwise.
-
Quench: Allow to warm to room temperature over 2 hours. Quench with saturated NH4Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Silica gel column chromatography is usually required to separate trace 4-isomer or unreacted starting material.
-
Expected Yield: 40–60% (Lower due to competing reactions).
-
Mechanism of Action: SAR Decision Tree
When designing a library, use this logic flow to determine which isomer suits your target.
Figure 2: Structure-Activity Relationship (SAR) decision tree. 4-formyl is preferred for intracellular targets requiring planar intercalation; 5-formyl is reserved for building fused heterocycles.
References
-
Vilsmeier-Haack Regioselectivity
-
Antimicrobial Activity of 4-Formyl Pyrazoles
-
Crystal Structure & Sterics (1-Phenyl-5-substituted)
-
General Pyrazole Bioactivity Review
-
Synthetic Protocols for Pyrazoles
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jpsionline.com [jpsionline.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
Safety Operating Guide
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde proper disposal procedures
Topic: 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde Proper Disposal Procedures CAS Number: 1269291-93-1 Molecular Formula: C₁₀H₇FN₂O
Core Directive & Safety Assessment
Operational Context: 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde is a fluorinated heterocyclic building block used in medicinal chemistry. Its disposal requires strict adherence to protocols for halogenated organic waste . Unlike non-halogenated organics, improper incineration of fluorinated compounds can release hydrogen fluoride (HF) gas and potentially form persistent organic pollutants (POPs). Therefore, this compound must never be mixed with general organic waste streams.
Hazard Profile (GHS Classification): Based on functional group analysis and structural analogs (e.g., CAS 36640-47-8).
-
Ecological: Potential for long-term aquatic toxicity due to the stable fluorinated aromatic ring.
Mandatory PPE:
-
Respiratory: NIOSH-approved N95 respirator (solid handling) or half-mask with organic vapor cartridges (if in solution).
-
Skin: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended for concentrated solutions.
-
Eye: Chemical splash goggles.
Disposal Decision Logic (Workflow)
The following flowchart illustrates the critical decision-making process for segregating this specific fluorinated compound.
Figure 1: Segregation workflow ensuring fluorinated waste is directed to appropriate incineration streams to prevent equipment corrosion and environmental release.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicable to: Expired reagent, contaminated weighing boats, gloves, and paper towels.
-
Containment: Collect solids in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation: Do not mix with general trash or biohazard waste.
-
Labeling: Affix a hazardous waste tag clearly stating:
-
Disposal Path: Transfer to the facility's hazardous waste management team for incineration .
-
Technical Note: The presence of the fluorine atom requires incineration at temperatures >1100°C with alkaline scrubbing to neutralize hydrogen fluoride (HF) byproducts [1].
-
Protocol B: Liquid Waste (Solutions)
Applicable to: Reaction mixtures, mother liquors, and HPLC waste.
-
Solvent Compatibility Check: Ensure the solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste container.
-
Segregation (Crucial): Pour into the Halogenated Organic Waste carboy.
-
Why? Mixing fluorinated compounds with non-halogenated solvents (like acetone/methanol intended for fuel blending) can violate regulatory permits and damage standard incinerators due to acid gas formation.
-
-
pH Adjustment: If the solution is acidic (e.g., from a reaction workup), neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent gas evolution.
-
Secondary Containment: Store waste carboys in a secondary tray capable of holding 110% of the container's volume.
Spill Management & Deactivation
Scenario: A 5g bottle of solid 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde shatters on the bench.
| Parameter | Procedure |
| Immediate Action | Evacuate immediate area; alert nearby personnel. Don PPE (Nitrile gloves, N95 mask, Goggles). |
| Containment | Cover the spill with a dry absorbent pad or vermiculite to prevent dust generation.[2] |
| Deactivation | While physical removal is preferred, residual aldehyde can be oxidized. Apply a 10% aqueous solution of Potassium Permanganate (KMnO₄) or dilute bleach to the contaminated surface after bulk removal. |
| Cleanup | Sweep absorbent material into a dustpan. Do not use a vacuum cleaner (risk of aerosolization). |
| Final Wipe | Clean surface with soap and water. Place all cleanup materials into the Solid Halogenated Waste bin. |
Technical Rationale & Regulatory Compliance
Why Incineration? Chemical deactivation (e.g., oxidation of the aldehyde group to a carboxylic acid) reduces acute reactivity but leaves the fluorinated aromatic core intact. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Biological treatment and landfilling are ineffective and pose environmental persistence risks. High-temperature incineration is the only validated method to mineralize the structure completely [2].
Regulatory Codes (USA - RCRA):
-
If the waste contains spent halogenated solvents (e.g., DCM), it may fall under F-listed wastes (F001/F002).
-
As a pure substance, if not specifically P- or U-listed, it is regulated based on its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity). Treat as Hazardous Waste due to toxicity and halogen content.
References
-
United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. [Link]
-
National Institutes of Health (NIH). (2024). Waste Disposal of Fluorinated Compounds. Prudent Practices in the Laboratory. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 4. 6-bromo-2,3-difluorobenzoic acid, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 5. 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde | Starshinechemical [starshinechemical.com]
- 6. 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde | 1269291-93-1 [chemicalbook.com]
- 7. chem960.com [chem960.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
